MT477

Catalog No.
S548500
CAS No.
M.F
C31H30N2O12S3
M. Wt
718.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MT477

Product Name

MT477

IUPAC Name

tetramethyl 6'-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-7'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Molecular Formula

C31H30N2O12S3

Molecular Weight

718.8 g/mol

InChI

InChI=1S/C31H30N2O12S3/c1-30(2)25-19(14-9-8-10-15(41-3)21(14)33(30)18(36)13-32-16(34)11-12-17(32)35)31(20(26(37)42-4)22(46-25)27(38)43-5)47-23(28(39)44-6)24(48-31)29(40)45-7/h8-10H,11-13H2,1-7H3

InChI Key

AQFSTZWCFIWEMA-UHFFFAOYSA-N

SMILES

CC1(C2=C(C3=C(N1C(=O)CN4C(=O)CCC4=O)C(=CC=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

solubility

Soluble in DMSO, not in water

Synonyms

MT477; MT 477; MT-477

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)CN4C(=O)CCC4=O)C(=CC=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

The exact mass of the compound Tetramethyl 6'-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-7'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[[1,3]dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is 718.09609 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

MT477 is a thiopyrano[2,3-c]quinoline identified as a potent inhibitor of Protein Kinase C (PKC) isoforms through molecular topology screening [1] [2]. Its mechanism is multifaceted, primarily targeting key oncogenic signaling pathways.

The following diagram illustrates the core signaling pathway through which this compound exerts its anticancer effects, integrating its primary molecular targets and downstream consequences.

G This compound This compound PKC PKC (esp. PKC-α) This compound->PKC Inhibits Ras Ras (Phosphorylation) This compound->Ras Suppresses Apoptosis Apoptosis This compound->Apoptosis Induces ERK ERK1/2 (Phosphorylation) PKC->ERK Activates Akt Akt PKC->Akt Activates Ras->ERK Activates Proliferation Proliferation ERK->Proliferation Akt->Proliferation

This compound mechanism of action pathway

Evidence suggests that in non-Ras-mutated cancer models, this compound acts as a direct PKC-α inhibitor, with downstream effects on ERK1/2 and Akt occurring before any measurable effect on Ras activity [3]. Treatment with this compound also induces profound morphological changes in cancer cells, including increased focal cell adhesion and the formation of actin stress fibers, which are linked to its mechanism of action [3].

Experimental & Preclinical Efficacy Data

This compound has shown broad and potent anticancer activity across various in vitro and in vivo models, with data summarized in the tables below.

Table 1: In Vitro Cytotoxic and Anti-Proliferative Activity of this compound [1] [2] [4]

Cancer Cell Line Description / Genetic Feature Key Experimental Readout Effect of this compound
A549 Lung carcinoma K-Ras mutation [4] Cell viability, IC50 (72h): ~0.06 µM [4]
MiaPaCa-2 Pancreatic carcinoma K-Ras mutation [4] Cell viability, IC50 (72h): ~0.03 µM [4]
H226 Lung carcinoma Non-Ras-mutated [3] Inhibition of cellular proliferation [1]
MCF-7 Breast carcinoma - Inhibition of cellular proliferation [1] [2]
U87 Glioblastoma - Inhibition of cellular proliferation [1] [2]
LNCaP Prostate carcinoma - Inhibition of cellular proliferation [1] [2]
A431 Epidermoid carcinoma - Inhibition of cellular proliferation [1] [2]

Table 2: In Vivo Anti-Tumor Activity in Murine Xenograft Models [1] [3] [2]

Tumor Model This compound Dose & Route (Intraperitoneal) Treatment Schedule Result (vs. Control)
A431 (Human epidermoid) 33 µg/kg, 100 µg/kg, 1 mg/kg Not specified in results Tumor growth inhibition by 24.5% (p < 0.05) [1] [2]
H226 (Human lung) 33 µg/kg, 100 µg/kg, 1 mg/kg Not specified in results Tumor growth inhibition by 43.67% (p < 0.05) [1] [2]
H226 (Human lung) 1 mg/kg Continuous Tumor size 62.1% smaller; minimal toxicity in mice [3]
A549 (Human lung, K-Ras mut) 1 mg/kg Days 1-5, weekly Significant tumor growth inhibition [4]

Key Experimental Methodologies

The following outlines critical protocols used in the cited studies to evaluate this compound's efficacy and mechanism.

1. Cell Proliferation/Viability Assays (In Vitro)

  • Purpose: To determine the dose- and time-dependent inhibitory effect of this compound on cancer cell growth [1] [4].
  • Typical Protocol:
    • Cell Plating: Seed cells (e.g., 2.5 x 10³ cells/well) in appropriate culture medium (e.g., RPMI 1640 with 10% FBS) [4].
    • Drug Exposure: Expose cells to a range of this compound concentrations (e.g., from 0.006 to 0.2 mM) for 24, 48, and 72 hours [1] [4].
    • Viability Measurement: Use colorimetric assays like the MTT assay to measure cell viability. Calculate IC50 values (the concentration that reduces cell viability by 50%) [4].

2. Murine Xenograft Models (In Vivo)

  • Purpose: To evaluate the anti-tumor activity and potential toxicity of this compound in a live animal model [1] [3].
  • Typical Protocol:
    • Tumor Implantation: Inoculate immunodeficient mice (e.g., nude mice) subcutaneously with human cancer cells (e.g., A431, H226, A549) [1] [4].
    • Randomization & Dosing: Once tumors are established, randomize mice into treatment and control groups. Administer this compound (e.g., 1 mg/kg) or a vehicle control via intraperitoneal (IP) injection [1] [3].
    • Monitoring: Monitor and measure tumor dimensions regularly with calipers. Calculate tumor volume. Track animal body weight as an indicator of toxicity [3].
    • Endpoint Analysis: Sacrifice animals at study endpoint. Harvest tumors and blood for further analysis (e.g., histology, serum chemistry) [3].

3. Analysis of Apoptosis

  • Purpose: To confirm that this compound induces programmed cell death [1].
  • Method: Use flow cytometry or immunofluorescence with markers for poly-caspase activation to identify apoptotic cells after this compound treatment [1].

4. Western Blotting & Molecular Analysis

  • Purpose: To investigate the effect of this compound on key proteins in target signaling pathways [1] [3].
  • Method: Analyze protein extracts from treated vs. control cells using antibodies against:
    • Phosphorylated (active) and total forms of PKC, Ras, ERK1/2, and Akt [1] [3].
    • Other downstream effectors to map the mechanism of action.

Drug Development Status

According to available data:

  • Drug Type: Small molecule [5].
  • Molecular Formula: C₃₁H₃₀N₂O₁₂S₃ [5].
  • Highest Development Phase: Discovery phase for indications including Non-Small Cell Lung Cancer and Pancreatic Cancer [5].
  • Mechanism of Action Classified As: PKC inhibitor and SYNGAP1 (synaptic Ras GTPase activating protein 1) inhibitor [5].

References

Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

MT477 exerts its anti-tumor effects through a multi-targeted mechanism, interfering with several critical nodes in cancer cell signaling.

  • PKC and Ras Pathway Inhibition: Empirical studies confirm that this compound interferes with PKC activity and suppresses the phosphorylation of Ras and ERK1/2, key components of the Ras-MAPK signaling cascade that controls cell growth and survival [1] [2]. One study specified that this compound directly inhibits the activity of the PKC-α isoform and its downstream targets, ERK1/2 and Akt, even in non-Ras-mutated cancer models [3] [4].
  • Induction of Apoptosis and Morphological Changes: Treatment with this compound induces poly-caspase-dependent apoptosis [1] [2]. Microscopic observations also show that it causes a massive reorganization of the actin cytoskeleton, increasing focal cell adhesion and the formation of filopodia and actin stress fibers [5].
  • Broader Molecular Effects: Subsequent research using gene expression microarray analysis on H226, MDA231, and MiaPaCa-2 cells revealed that this compound affects a wide array of molecular pathways. These include the NRF-2-mediated oxidative stress response, p53 signaling, and glucocorticoid receptor signaling [5]. A kinase inhibition assay further identified that this compound strongly inhibits several other kinases, most notably AURORA A (AURKA) at 77%, as well as MAPK14 and AMPK [5].

The following diagram illustrates the complex signaling pathways affected by this compound and the logical flow of its anti-tumor actions, from initial molecular interactions to ultimate physiological outcomes.

G cluster_targets Molecular Targets cluster_effects Downstream Molecular Effects cluster_outcomes Cellular Outcomes This compound This compound PKC PKC (especially PKC-α) This compound->PKC Ras Ras Pathway This compound->Ras AURKA AURORA A (AURKA) This compound->AURKA OtherKinases MAPK14, AMPK, FGR This compound->OtherKinases Downstream1 ↓ Phosphorylation of ERK1/2 and Akt PKC->Downstream1 inhibits Ras->Downstream1 suppresses Downstream2 Altered Gene Expression (NRF2, p53 pathways) AURKA->Downstream2 inhibits OtherKinases->Downstream2 inhibit Outcome1 Induction of Apoptosis Downstream1->Outcome1 Outcome2 Inhibition of Cell Proliferation Downstream1->Outcome2 Downstream2->Outcome1 Downstream2->Outcome2 Downstream3 Actin Cytoskeleton Reorganization Downstream3->Outcome2 Outcome3 In Vivo Tumor Growth Inhibition Outcome1->Outcome3 Outcome2->Outcome3

Experimental Data & Efficacy

The anticancer efficacy of this compound has been validated across multiple human cancer cell lines and in vivo animal models.

In Vitro Proliferation Assays this compound exhibited a dose-dependent (0.006 to 0.2 mM) inhibitory effect on cellular proliferation in the following cancer cell lines [1] [6] [2]:

Cancer Cell Line Origin
H226 Human lung carcinoma
MCF-7 Human breast cancer
U87 Human glioblastoma
LNCaP Human prostate adenocarcinoma
A431 Human epidermoid carcinoma
A549 Human lung carcinoma

In Vivo Anti-Tumor Activity Studies in murine xenograft models have demonstrated this compound's ability to suppress tumor growth with minimal toxicity [1] [3] [5].

Tumor Model Dosing & Schedule Result (vs. Control)
A431 xenograft Intraperitoneal (33 µg/kg, 100 µg/kg, 1 mg/kg) Tumor growth inhibition by 24.5% [1] [6]
H226 xenograft Intraperitoneal (33 µg/kg, 100 µg/kg, 1 mg/kg) Tumor growth inhibition by 43.67% [1] [6]
H226 xenograft Intraperitoneal, continuous (1 mg/kg) Tumor size 62.1% smaller [3]
MiaPaCa-2 (orthotopic pancreatic) Intraperitoneal (100 µg/kg) 49.5% inhibitory effect on tumor volume [5]

Key Experimental Protocols

To help you evaluate the experimental basis for this data, here are summaries of the key methodologies used in the cited research.

Cell Proliferation Assay (MTT)

  • Purpose: To determine the inhibitory effect of this compound on cancer cell proliferation and calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) [5].
  • Procedure: Cells are plated in 96-well plates and incubated overnight. They are then treated with a range of this compound concentrations for 24 hours. An MTT assay kit is used, where the yellow tetrazolium salt MTT is reduced to purple formazan in living cells. The formazan product is solubilized and quantified by measuring absorbance, which correlates with the number of viable cells [5].
  • Data Analysis: IC₅₀ values are calculated using specialized software like ADAPT [5].

In Vivo Xenograft Tumor Models

  • Purpose: To evaluate the anti-tumor efficacy and potential toxicity of this compound in a live animal model [3] [5].
  • Procedure: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, mice are randomized into control and treatment groups. This compound is administered via intraperitoneal injection at specified doses and schedules. Tumor dimensions are measured regularly using calipers or ultrasound, and volumes are calculated using the formula for an ellipsoid: ( V = w^2 \times l \times \frac{3.14}{6} ), where ( w ) and ( l ) are the short and long axes [5].
  • Data Analysis: Tumor volumes in treatment and control groups are compared at the endpoint, often with statistical adjustments for baseline volume [5].

Kinase Inhibition Profiling

  • Purpose: To identify specific kinases inhibited by this compound from a large panel [5].
  • Procedure: A biochemical assay is used where a peptide substrate labeled with two fluorophores is phosphorylated by a specific kinase. This compound is incubated with the kinase and substrate. The phosphorylation status is detected using a development reagent, and the reaction is read on a fluorescence plate reader. The level of inhibition is calculated based on the fluorescence signal [5].
  • Data Analysis: Percent inhibition is determined for each kinase. For potent inhibitors, IC₅₀ values are calculated using dose-response titrations [5].

Conclusion

References

Compound Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

MT477 is a novel small molecule thiopyrano[2,3-c]quinoline identified as a potent and direct inhibitor of Protein Kinase C-alpha (PKC-α) [1] [2]. Its primary mechanism of action involves binding to and inhibiting the activity of the PKC-α enzyme. This inhibition leads to a cascade of molecular events ultimately resulting in programmed cell death (apoptosis) and necrosis in cancer cells [3].

The table below summarizes the key molecular and in vitro characteristics of this compound:

Property Description
Chemical Name Thiopyrano[2,3-c]quinoline [1]
CAS Registry No. 328069-91-6 [3] [4] [5]
Molecular Formula C₃₁H₃₀N₂O₁₂S₃ [3] [5]
Molecular Weight 718.77 g/mol [3] [5]
Primary Target Protein Kinase C-alpha (PKC-α) [1] [2]
Key Downstream Effects Decreases phosphorylation of ERK1/2, Elk1, and Akt; reduces Ras-GTP activity; induces apoptosis and necrosis [1] [3]
In Vitro Antiproliferative Activity (IC₅₀) H226 (lung): 0.013 mM; MCF-7 (breast): 0.018 mM; A549 (lung): 0.020 mM; LNCaP (prostate): 0.033 mM; A431 (epidermoid): 0.049 mM; U87 (CNS): 0.051 mM [3]

The proposed signaling pathway and cellular effects of this compound are illustrated in the following diagram:

G This compound This compound PKCa PKC-α This compound->PKCa Inhibits Downstream Downstream Signaling (ERK1/2, Akt, Elk1) PKCa->Downstream Decreases Phosphorylation Apoptosis Induction of Apoptosis & Necrosis Downstream->Apoptosis Proliferation Inhibition of Cellular Proliferation Downstream->Proliferation

In Vivo Efficacy & Toxicity Profile

The antitumor efficacy of this compound has been demonstrated in mouse xenograft models. The studies highlighted a continuous treatment schedule as being most effective and reported minimal toxicity based on blood serum chemistry analysis [1] [2].

The following table consolidates the in vivo experimental data:

Parameter Details
Animal Model 6-week-old male nude mice with H226 or A431 cell xenografts [3]
Dosing Route Intraperitoneal (i.p.) injection [1] [3]
Efficacy (H226 model) Tumor size 62.1 ± 15.3% smaller than control with 1 mg/kg continuous dosing [1]
Efficacy (A431 model) 24.5% decrease in tumor volume by third week with 1 mg/kg intermittent dosing [3]
Toxicity Findings Minimal toxicity observed; no weight loss reported [1] [3]

Experimental Protocols from Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies from the pivotal in vitro and in vivo experiments.

In Vitro Apoptosis Analysis (H266 cells) [3]

  • Cell Line: H266 human lung carcinoma cells.
  • Treatment: Cells were treated with this compound at a concentration of 0.05 mM.
  • Incubation Time: Two time points were analyzed: 1 hour and 24 hours.
  • Analysis Method: Apoptosis was measured, likely via flow cytometry after Annexin V/PI staining, showing 18.6% of cells underwent apoptosis after 1 hour and 98% after 24 hours.

In Vivo Efficacy Protocol (H226 xenograft) [1] [3]

  • Model Generation: H226 human lung carcinoma cells were implanted in 6-week-old male nude mice to form xenograft tumors.
  • Dosing Regimen: Mice were treated with this compound via intraperitoneal (i.p.) injection at a dose of 1 mg/kg.
  • Treatment Schedule: A continuous treatment schedule was used, though the exact frequency was not detailed in the available excerpts. Another cited study used an intermittent schedule (days 1, 4, 8, 20, 24, 28) [3].
  • Endpoint Measurement: Tumor volume was measured and compared to the control group. Tumor growth inhibition of 62.1% was reported with continuous treatment [1].

Current Development Status

According to the available data, this compound remains an investigational compound.

  • Highest Phase: The drug candidate was in the Discovery phase for indications like non-small cell lung cancer and pancreatic cancer [4].
  • Availability: It is listed as "For research use only" by chemical suppliers and is not for human consumption [3] [5].

Research Implications and Future Directions

The research on this compound highlights the therapeutic potential of targeting PKC-α, especially in non-Ras-mutated cancers [1]. Its ability to suppress tumor growth with minimal toxicity in vivo is a promising finding. Future research directions would likely involve:

  • Lead Optimization: Improving the drug-like properties and potency of the compound.
  • Broader Efficacy Testing: Evaluating its activity in a wider panel of cancer cell lines and patient-derived xenografts.
  • Combination Therapy: Investigating its synergistic effects with other chemotherapeutic agents or targeted therapies.

References

Comprehensive Technical Guide to MT477: A Novel Anti-Cancer Agent Targeting PKC-α and Ras Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

MT477 represents a novel thiopyrano[2,3-c]quinoline class compound identified through molecular topology screening as a potential anticancer agent with high activity against protein kinase C (PKC) isoforms. This comprehensive technical guide synthesizes current research findings on this compound, focusing on its mechanism of action, preclinical efficacy across various cancer models, experimental protocols for evaluating its activity, and signaling pathways affected. Originally discovered through computational approaches predicting PKC inhibition, empirical studies have confirmed that this compound exerts its anti-tumor effects through dual mechanisms involving both PKC-α inhibition and suppression of Ras molecular pathway signaling. The compound demonstrates dose-dependent inhibitory effects against multiple human carcinoma cell lines in vitro and significant tumor growth suppression in murine xenograft models with minimal observed toxicity, positioning it as a promising candidate for further development as an anticancer therapeutic, particularly in non-Ras-mutated cancers [1] [2] [3].

Research indicates that this compound effectively induces apoptosis in cancer cells through poly-caspase-dependent pathways while increasing focal cell adhesion and formation of actin stress fibers. The compound shows particular efficacy in continuous treatment schedules rather than intermittent dosing regimens. This guide provides researchers and drug development professionals with comprehensive technical details, including structured quantitative data summaries, experimental methodologies, and visual representations of affected signaling pathways to facilitate further investigation and development of this promising compound [1] [4].

Compound Profile and Mechanism of Action

Chemical Structure and Discovery

This compound is a novel thiopyrano[2,3-c]quinoline derivative discovered through molecular topology screening, a computational approach that predicts biological activity based on the compound's topological structure. This in silico method identified this compound as having high potential activity against protein kinase C (PKC) isoforms prior to empirical validation. The compound's unique chemical architecture enables its interaction with key molecular targets involved in cancer cell proliferation and survival pathways [2] [3]. The thiopyrano[2,3-c]quinoline scaffold provides a privileged structure in medicinal chemistry, offering optimal physicochemical properties for cellular penetration and target engagement while maintaining favorable toxicity profiles, as evidenced by minimal toxicity observed in in vivo studies [1] [4].

Primary Molecular Targets and Mechanisms

Extensive investigation into this compound's mechanism of action has revealed a multifaceted approach to cancer cell inhibition:

  • PKC-α Inhibition: this compound functions as a direct PKC-α inhibitor, preferentially targeting the conventional PKC-α isoform among the conventional PKC isoforms (α, βI, βII, and γ). This inhibition occurs before observable effects on Ras activity, suggesting PKC-α as a primary target. This compound treatment results in downstream suppression of both ERK1/2 and Akt signaling pathways, which are critical for cell proliferation and survival [1].

  • Ras Pathway Suppression: Independent of its effects on PKC, this compound suppresses cell signaling through the Ras molecular pathway, interfering with phosphorylation of Ras and ERK1/2 in H226 human lung carcinoma cells. This Ras pathway inhibition contributes significantly to the compound's anti-proliferative effects and induction of apoptosis [2] [3].

  • Apoptosis Induction: Treatment with this compound activates poly-caspase-dependent apoptosis in cancer cells, leading to programmed cell death. Additionally, the compound promotes cytoskeletal reorganization, increasing focal cell adhesion and formation of actin stress fibers, which may contribute to its anti-migratory effects [1] [2].

Table 1: Molecular Targets of this compound and Their Functional Consequences

Molecular Target Type of Interaction Downstream Effects Functional Consequences
PKC-α Direct inhibition Reduced ERK1/2 and Akt phosphorylation Impaired cell proliferation and survival signaling
Ras pathway Suppression of phosphorylation Decreased ERK1/2 activation Cell cycle arrest and growth inhibition
Caspase pathways Activation Poly-caspase-dependent apoptosis Programmed cell death execution
Actin cytoskeleton Reorganization Increased focal adhesion and stress fiber formation Reduced cell migration potential

The dual targeting capability of this compound against both PKC-α and Ras signaling pathways represents a particularly advantageous therapeutic approach, potentially addressing redundancy in cancer signaling networks and decreasing the likelihood of resistance development. The compound's effect on these critical pathways ultimately converges to inhibit cancer cell proliferation, induce apoptotic death, and suppress tumor growth in vivo, as demonstrated in multiple xenograft models [1] [2] [3].

Preclinical Efficacy Data

In Vitro Antiproliferative Activity

This compound has demonstrated broad-spectrum activity against multiple human carcinoma cell lines in vitro, with studies confirming dose-dependent inhibitory effects across a range of cancer types. The compound's efficacy has been evaluated using standard proliferation assays (such as MTT assays), with results showing consistent growth inhibition at micromolar concentrations [2] [3].

Table 2: In Vitro Efficacy of this compound Against Human Cancer Cell Lines

Cell Line Cancer Type Dose Range Tested (mM) Maximum Inhibition Key Findings
H226 Lung carcinoma 0.006-0.2 Significant dose-dependent inhibition Ras phosphorylation suppression; ERK1/2 inhibition
MCF-7 Breast cancer 0.006-0.2 Significant dose-dependent inhibition Confirmed sensitivity to PKC inhibition
U87 Glioblastoma 0.006-0.2 Significant dose-dependent inhibition Demonstrated blood-brain barrier potential
LNCaP Prostate cancer 0.006-0.2 Significant dose-dependent inhibition Androgen-sensitive cell response
A431 Epidermoid carcinoma 0.006-0.2 Significant dose-dependent inhibition In vivo correlation established
A549 Lung carcinoma 0.006-0.2 Significant dose-dependent inhibition Additional validation of lung cancer activity

The dose-dependent response observed across all tested cell lines indicates a specific, target-mediated mechanism rather than general cytotoxicity. The consistent activity against diverse cancer types suggests that this compound may have broad applicability in oncology, potentially targeting common signaling pathways critical across multiple cancer types [2] [3]. The H226 human lung carcinoma cell line has been particularly well-characterized in this compound studies, serving as a primary model for elucidating the compound's effects on PKC-α and Ras signaling pathways.

In Vivo Antitumor Efficacy

The in vivo antitumor activity of this compound has been evaluated using murine xenograft models of human carcinomas, with results demonstrating significant tumor growth inhibition across different models and dosing regimens [1] [2] [4].

Table 3: In Vivo Efficacy of this compound in Murine Xenograft Models

Cancer Model Dosing Regimen Treatment Duration Tumor Growth Inhibition Key Findings
H226 lung carcinoma 1 mg/kg intraperitoneal (continuous) Not specified 62.1 ± 15.3% reduction vs. controls Minimal toxicity observed; PKC-α inhibition confirmed
H226 lung carcinoma 33 μg/kg, 100 μg/kg, 1 mg/kg intraperitoneal Not specified 43.67% inhibition vs. controls (p < 0.05) Dose-dependent efficacy established
A431 epidermoid carcinoma 33 μg/kg, 100 μg/kg, 1 mg/kg intraperitoneal Not specified 24.5% inhibition vs. controls (p < 0.05) Confirmed activity against different carcinoma type

The superior efficacy observed in the H226 model (62.1% tumor size reduction) with continuous dosing at 1 mg/kg intraperitoneal highlights the importance of treatment schedule optimization for this compound. The minimal toxicity observed across studies, as assessed through blood serum chemistry and overall animal health, suggests a favorable therapeutic window for further development [1] [4]. The differential efficacy between H226 and A431 models (62.1% vs. 24.5% inhibition) may reflect varying dependencies on PKC-α and Ras signaling pathways across cancer types, suggesting potential biomarkers for patient selection in future clinical development.

Experimental Protocols

In Vitro Proliferation and Apoptosis Assays

Protocol for Evaluating Anti-proliferative Effects:

  • Cell Culture: Maintain human carcinoma cell lines (H226, MCF-7, U87, LNCaP, A431, A549) in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, L-glutamine, and sodium pyruvate at 37°C in a 5% CO₂ atmosphere [2] [3].

  • Compound Treatment: Prepare this compound stock solution in DMSO and dilute to working concentrations (0.006 to 0.2 mM) in culture media. Include vehicle controls (DMSO at equivalent concentrations). Plate cells in 96-well plates at optimal densities (3-5×10³ cells/well depending on cell line) and allow to adhere for 24 hours before treatment [2].

  • Viability Assessment: After 72 hours of this compound exposure, assess cell proliferation using MTT assay. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C. Carefully remove media, dissolve formed formazan crystals in DMSO, and measure absorbance at 570 nm with reference wavelength at 630-650 nm [3].

  • Apoptosis Detection: For apoptosis analysis, treat cells with this compound at IC₅₀ concentrations for 24-48 hours. Detect apoptosis using:

    • Poly-caspase activation: Apply fluorochrome-labeled inhibitors of caspases (FLICA) probes following manufacturer's protocols
    • DNA fragmentation analysis: Use TUNEL assay or DNA laddering techniques
    • Morphological assessment: Analyze nuclear condensation and fragmentation following Hoechst 33342 or DAPI staining [2]
In Vivo Xenograft Studies

Protocol for Evaluating Antitumor Efficacy in Murine Models:

  • Animal Model Selection: Use immunodeficient mice (e.g., nude or SCID) aged 6-8 weeks. House animals under standard conditions with ad libitum access to food and water following institutional animal care guidelines [1] [2].

  • Tumor Implantation: Subcutaneously inject 5-10×10⁶ human carcinoma cells (H226 or A431) suspended in 100-200 μL of PBS mixed with Matrigel (1:1 ratio) into the flank region. Monitor tumor growth until palpable tumors reach approximately 50-100 mm³ before initiating treatment [2].

  • Treatment Protocol: Randomize animals into treatment groups (n=5-10) once tumors establish:

    • Experimental group: Administer this compound via intraperitoneal injection at 1 mg/kg dose in appropriate vehicle
    • Control group: Administer vehicle only
    • Dosing schedule: Implement continuous daily dosing for duration of study [1]
  • Tumor Monitoring and Endpoint Analysis:

    • Measure tumor dimensions 2-3 times weekly using digital calipers
    • Calculate tumor volume using formula: V = (length × width²)/2
    • Monitor body weight as general health indicator
    • At study endpoint, euthanize animals and collect tumors for weight measurement and molecular analysis
    • Collect blood samples for serum chemistry toxicity assessment [1] [4]
Molecular Target Engagement assays

Protocol for Assessing PKC-α Inhibition and Pathway Modulation:

  • Western Blot Analysis:

    • Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors
    • Separate proteins (20-40 μg per lane) by SDS-PAGE and transfer to PVDF membranes
    • Probe with primary antibodies against: phospho-PKC-α/βII, total PKC-α, phospho-ERK1/2 (Thr202/Tyr204), total ERK, phospho-Akt (Ser473), total Akt, and actin/GAPDH as loading controls
    • Use appropriate HRP-conjugated secondary antibodies and chemiluminescence detection [1]
  • Ras Activity Assay:

    • Perform Ras activation assays using Ras activation ELISA kits or pull-down approaches with Raf-1 RBD conjugated to agarose beads
    • Detect active GTP-bound Ras and total Ras levels in this compound-treated vs. control cells [2]
  • Immunofluorescence for Actin Cytoskeleton:

    • Culture cells on glass coverslips and treat with this compound for 24-48 hours
    • Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA
    • Stain with phalloidin conjugates for F-actin and anti-paxillin antibodies for focal adhesions
    • Mount with DAPI-containing mounting medium and image using confocal microscopy [1]

Signaling Pathways and Visualization

The mechanism of action of this compound involves a complex interplay between multiple signaling pathways that converge to inhibit cancer cell proliferation and induce apoptosis. Based on experimental evidence, the compound primarily targets PKC-α and Ras signaling networks, affecting downstream effectors including ERK1/2 and Akt [1] [2].

G cluster_upstream This compound Molecular Targets cluster_downstream Affected Signaling Pathways This compound This compound PKCa PKC-α This compound->PKCa RasPath Ras Pathway This compound->RasPath ERK ERK1/2 PKCa->ERK Akt Akt PKCa->Akt RasPath->ERK Prolif Proliferation Inhibition ERK->Prolif Akt->Prolif Caspases Caspase Pathways Apoptosis Apoptosis Induction Caspases->Apoptosis Actin Actin Cytoskeleton Adhesion Increased Focal Adhesion Actin->Adhesion subcluster_cellular subcluster_cellular

Figure 1: this compound Signaling Pathway Mechanism - This diagram illustrates the molecular targets and downstream effects of this compound, highlighting its dual inhibition of PKC-α and Ras pathways leading to suppressed proliferation and induced apoptosis [1] [2] [3].

The experimental workflow for evaluating this compound's efficacy spans from in vitro screening to in vivo validation, incorporating multiple assessment methods to comprehensively characterize the compound's anti-tumor activity and mechanism of action.

G cluster_mechanistic Molecular Target Validation cluster_invivo In Vivo Validation Start Compound Identification Molecular Topology Screening CellScreen Cell Proliferation Assays (MTT/MTS) Start->CellScreen MechStudies Mechanistic Studies CellScreen->MechStudies ApoptosisAssay Apoptosis Detection (FLICA, TUNEL) MechStudies->ApoptosisAssay Western Western Blot Analysis PKC-α, ERK, Akt ApoptosisAssay->Western RasAssay Ras Activity Assay Western->RasAssay Immunofluor Immunofluorescence Actin Cytoskeleton RasAssay->Immunofluor Xenograft Xenograft Models H226, A431 Immunofluor->Xenograft Dosing Dosing Optimization (1 mg/kg continuous) Xenograft->Dosing Toxicity Toxicity Assessment Serum Chemistry Dosing->Toxicity

Figure 2: this compound Experimental Workflow - This diagram outlines the comprehensive evaluation process for this compound, from initial identification through in vitro screening to in vivo validation and toxicity assessment [1] [2] [3].

Research Gaps and Development Considerations

Despite promising preclinical results, several research gaps remain to be addressed in the development of this compound. The compound requires comprehensive pharmacokinetic and pharmacodynamic profiling to establish optimal dosing regimens in different cancer models. Further investigation is needed to determine its efficacy in Ras-mutated cancers compared to non-Ras-mutated models, as current data primarily support its use in the latter [1] [2]. The potential for combination therapies with standard chemotherapeutic agents or other targeted therapies represents another critical area for future investigation, potentially enhancing efficacy and overcoming resistance mechanisms.

The toxicological profile of this compound, while demonstrating minimal toxicity in initial studies, requires more comprehensive evaluation including maximum tolerated dose studies, organ-specific toxicity assessments, and potential off-target effects. Additionally, biomarker development for patient stratification would significantly enhance clinical translation potential, identifying populations most likely to respond to this compound therapy based on PKC-α expression levels or Ras pathway activation status [1] [4].

From a drug development perspective, formulation optimization represents another critical consideration, as improved delivery systems may enhance bioavailability and tumor penetration. The development of predictive biomarkers of response would further facilitate clinical translation, potentially including PKC-α expression levels, Ras mutation status, or downstream pathway activation markers that could stratify patient populations most likely to benefit from this compound therapy [1] [2] [3].

Conclusion and Future Directions

This compound represents a promising anticancer agent with a unique dual mechanism of action targeting both PKC-α and Ras signaling pathways. The comprehensive preclinical data demonstrate consistent anti-proliferative effects across multiple cancer cell lines in vitro and significant tumor growth inhibition in vivo, coupled with a favorable toxicity profile characterized by minimal adverse effects in murine models. The compound's efficacy in non-Ras-mutated cancer models suggests particular therapeutic potential in this patient population [1] [2] [4].

Future research directions should focus on translating these promising preclinical findings into clinical development, including further pharmacokinetic and toxicological profiling, formulation optimization, and investigation of combination regimens with established therapeutics. The continuous dosing schedule identified as optimal for this compound activity should inform clinical trial design, while ongoing mechanistic studies may reveal additional molecular targets and pathways affected by this compound [1] [3].

References

MT477's Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical studies indicate that MT477 exerts its antitumor effects through multiple pathways and targets [1]:

  • Kinase Inhibition: Profiling against 234 kinases showed that this compound is a potent multi-kinase inhibitor. It most strongly inhibits MAPK14 (104%), AMPK A2/B1/G1 (89%), FGR (83%), and AURORA A (AURKA, 77%) [1].
  • Signaling Pathways: Gene expression analysis in three cancer cell lines (H226, MDA-MB-231, MiaPaCa-2) revealed that this compound treatment significantly affects several key signaling pathways, including the strong induction of the NRF2-mediated oxidative stress response [1].
  • Cellular Processes: Molecular function analysis demonstrates that this compound impacts genes governing cell death, cell-cycle progression, and cellular growth and proliferation [1].

Summary of Quantitative Preclinical Data

The following tables consolidate key quantitative findings from the preclinical studies on this compound.

Table 1: In Vitro Antiproliferative Activity (MTT Assay) this compound inhibited cell proliferation in multiple human cancer cell lines, with IC50 values determined after 24 hours of treatment [1].

Cancer Cell Line Origin IC50 (μM)
H226 Lung 14.0
MDA-MB-231 Breast 5.2
MiaPaCa-2 Pancreas 5.8

Table 2: Strongest Kinase Inhibitory Activity (Biochemical Assay) A kinase inhibition assay identified the following primary kinase targets of this compound [1].

Kinase Target Inhibition (%)
MAPK14 104 ± 2%
AMPK A2/B1/G1 89%
FGR 83 ± 2%
AURKA 77 ± 1%
GRK4 68%

Table 3: In Vivo Efficacy in an Orthotopic Pancreatic Model Mice bearing orthotopic MiaPaCa-2 pancreatic tumors were treated with this compound to evaluate its efficacy in vivo [1].

Treatment Group Tumor Growth Inhibition P-value (vs. Control)
Control (Vehicle) -- --
This compound (100 μg/kg) 49.5 ± 14.8% 0.0021

Key Experimental Protocols

The main study employed several standard preclinical experimental methodologies [1]:

  • Cell Viability (MTT) Assay:

    • Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound.
    • Protocol: Cells were plated in 96-well plates and treated with a range of this compound concentrations (0.5 to 50 μM) for 24 hours. MTT reagent was added, and the formazan product was quantified to assess cell viability. IC50 values were calculated using specialized software (ADAPT).
  • Gene Expression Profiling:

    • Purpose: To understand the global changes in gene expression induced by this compound.
    • Protocol: H226, MDA-MB-231, and MiaPaCa-2 cells were treated with their respective IC50 doses of this compound for 12 and 24 hours. RNA was extracted, converted to cRNA, and hybridized to Affymetrix Human Genome U133 Plus 2.0 arrays. Data was analyzed using Ingenuity Pathway Analysis (IPA) software to identify affected pathways.
  • Kinase Inhibition Profiling:

    • Purpose: To identify specific kinase targets of this compound.
    • Protocol: A Z'-LYTE biochemical assay was used. Kinase reactions were performed in 384-well plates in the presence of this compound. The assay utilizes a peptide substrate labeled with two fluorophores; phosphorylation status changes the FRET signal. Inhibition was measured using a fluorescence plate reader, and IC50 values were calculated.
  • In Vivo Orthotopic Pancreatic Tumor Model:

    • Purpose: To evaluate the efficacy of this compound in a live animal model.
    • Protocol: MiaPaCa-2 cells were surgically implanted into the pancreas of nude mice. Mice were randomized into control and treatment groups. This compound was administered via intraperitoneal injection at various doses. Tumor volume was monitored by ultrasound imaging and calculated using the formula for an ellipsoid: V = w² × l × 3.14/6. Statistical analysis was performed on log-transformed tumor volume data.

This compound Mechanism of Action Diagram

The diagram below synthesizes the primary mechanisms of action of this compound as identified in the preclinical study, showing its key kinase targets and the downstream signaling pathways and cellular processes it affects.

G cluster_kinases Kinase Inhibition cluster_pathways Affected Signaling Pathways cluster_processes Cellular Outcomes This compound This compound AURKA AURKA This compound->AURKA MAPK14 MAPK14 This compound->MAPK14 AMPK AMPK A2/B1/G1 This compound->AMPK FGR FGR This compound->FGR p53 p53 Signaling AURKA->p53 NRF2 NRF2-mediated Oxidative Stress MAPK14->NRF2 G1S G1/S Checkpoint Regulation MAPK14->G1S Death Induced Cell Death NRF2->Death p53->Death Cycle Cell Cycle Arrest p53->Cycle GR Glucocorticoid Receptor Signaling Growth Inhibited Growth & Proliferation GR->Growth VDR VDR/RXR Signaling VDR->Growth G1S->Cycle

> This diagram illustrates the multi-target mechanism of this compound, showing its inhibition of key kinases and the subsequent impact on major cancer-related signaling pathways and cellular processes.

Interpretation and Future Directions

The preclinical data positions this compound as a multi-kinase inhibitor with a unique profile, targeting AURKA, MAPK14, and others. Its strong induction of the NRF2 pathway is a particularly notable feature, as this pathway plays a complex, dual role in cancer [2]. The significant in vivo efficacy in a aggressive pancreatic model underscores its potential therapeutic value.

Based on the search results, the following steps would be crucial for the compound's development:

  • Mechanism Refinement: Further studies are needed to clarify the functional consequences of NRF2 pathway activation by this compound and its role in the compound's overall efficacy.
  • Lead Optimization: The current data supports this compound as a strong lead compound. Future work could involve synthesizing and testing analogs to improve potency and reduce potential toxicity.
  • Later-Stage Preclinical Studies: Investigation in additional animal models, combination studies with standard therapies, and formal toxicology assessments would be the next steps toward potential clinical translation.

References

Mechanism of Action and Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

MT477 is a novel thiopyrano[2,3-c]quinoline compound identified as a direct and potent inhibitor of Protein Kinase C-alpha (PKC-α). Its anti-cancer effect is achieved by inducing apoptosis in cancer cells through the following mechanism [1]:

  • Primary Target Inhibition: this compound directly inhibits the activity of PKC-α.
  • Downstream Signaling Blockade: This inhibition leads to the suppression of key PKC-α downstream signaling pathways, namely the ERK1/2 and Akt pathways.
  • Induction of Apoptosis: The disruption of these pro-survival signals pushes the cell towards programmed cell death, or apoptosis.
  • Cellular Morphology Changes: Treatment with this compound also increases focal cell adhesion and the formation of actin stress fibers.

The following diagram illustrates this core mechanism of action.

G This compound This compound PKC-α\n(Inactivated) PKC-α (Inactivated) This compound->PKC-α\n(Inactivated) Inhibits ERK1/2 Pathway\n(Suppressed) ERK1/2 Pathway (Suppressed) PKC-α\n(Inactivated)->ERK1/2 Pathway\n(Suppressed) Akt Pathway\n(Suppressed) Akt Pathway (Suppressed) PKC-α\n(Inactivated)->Akt Pathway\n(Suppressed) Apoptosis\n(Induced) Apoptosis (Induced) ERK1/2 Pathway\n(Suppressed)->Apoptosis\n(Induced) Akt Pathway\n(Suppressed)->Apoptosis\n(Induced)

The anti-tumor efficacy and toxicology of this compound have been evaluated in preclinical models, primarily using the human non-small cell lung cancer cell line H226 in mouse xenografts. The key quantitative findings are summarized below [1].

Study Aspect Experimental Detail / Result
In Vivo Model H226 tumor xenografts in mice
Treatment Schedule Continuous intraperitoneal (IP) injection
Effective Dose 1 mg/kg
Tumor Growth Inhibition 62.1% ± 15.3% smaller than control
Observed Toxicity Minimal toxicity (as per blood serum chemistry)
Key Finding Maximum effectiveness with continuous scheduling

A Guide to Key Experimental Protocols

Based on the primary research, here are the methodologies for core experiments demonstrating this compound's activity.

In Vitro Apoptosis Induction and Signaling Analysis

This protocol is used to confirm the mechanism of action in cell culture.

  • Cell Line: Human non-small cell lung cancer H226 cells [1].
  • Treatment: Culture cells with this compound at the desired concentration [1].
  • Key Readouts:
    • Apoptosis Measurement: Use standard assays (e.g., TUNEL, Annexin V staining) to quantify apoptotic cells after treatment [1].
    • Pathway Analysis: Perform Western blotting on cell lysates to detect inhibition of phosphorylated PKC-α and its downstream targets, phospho-ERK1/2 and phospho-Akt [1].
    • Morphological Analysis: Use fluorescence microscopy to visualize changes in the actin cytoskeleton (e.g., with phalloidin staining) to observe increased focal cell adhesion and actin stress fibers [1].
In Vivo Anti-Tumor Efficacy Study

This protocol evaluates this compound's efficacy and safety in a live animal model.

  • Animal Model: Mice implanted with H226 tumor xenografts (a model of non-Ras-mutated cancer) [1].
  • Dosing Regimen: Administer this compound via intraperitoneal (IP) injection at 1 mg/kg in a continuous schedule [1].
  • Efficacy Endpoint: Monitor and calculate tumor volume over time compared to a vehicle-control group [1].
  • Toxicity Assessment: Collect blood at the end of the study for serum chemistry analysis to evaluate organ function and general health [1].

Research Context and Further Development

To place this compound in a broader research context:

  • Apoptosis as a Therapeutic Goal: Inducing apoptosis is a primary goal of many cancer therapies because it represents a highly efficient and programmed cellular suicide pathway. Overcoming the resistance to apoptosis that is common in cancer cells is a key strategy in drug development [2] [3].
  • The PKC-α Target: PKC-α is a well-known enzyme often overexpressed in cancers like breast and ovarian. It promotes cell survival and growth via the Akt and ERK pathways, making it a attractive target. Inhibiting PKC-α can remove this survival signal, tipping the balance toward apoptosis [1].
  • Current Status: Based on the search results, this compound appears to be a candidate from the late 2000s/early 2010s. The field has since advanced, with other direct apoptosis-targeting agents (like BH3 mimetics e.g., venetoclax) having progressed to clinical use [3].

The available data supports this compound as a direct PKC-α inhibitor that induces apoptosis by blocking ERK and Akt signaling. It demonstrated significant anti-tumor activity in a preclinical model with minimal toxicity.

References

Mechanism of Action and Efficacy of MT477

Author: Smolecule Technical Support Team. Date: February 2026

Empirical studies confirm that MT477 exerts its effects by inhibiting PKC activity and suppressing the phosphorylation of key proteins like Ras and ERK1/2 in the Ras/MAPK signaling pathway. This disruption ultimately induces caspase-dependent apoptosis (programmed cell death) in cancer cells [1].

The table below summarizes the anti-proliferative effects of this compound on various human carcinoma cell lines and its in vivo efficacy in murine models.

Cell Line / Model Cancer Type Experimental Findings Key Metrics
H226 Lung Carcinoma Inhibited cellular proliferation; suppressed PKC activity & Ras/ERK1/2 phosphorylation [1]. Dose-dependent inhibition (0.006-0.2 mM) [1]
MCF-7 Breast Cancer Inhibited cellular proliferation [1]. Dose-dependent inhibition (0.006-0.2 mM) [1]
A431 Epidermoid Carcinoma Inhibited cellular proliferation; reduced tumor growth in vivo [1]. 24.5% tumor growth inhibition in xenografts [1]
H226 Xenograft Lung Carcinoma Reduced tumor growth in vivo [1]. 43.67% tumor growth inhibition in xenografts [1]
Other Cell Lines (U87, LNCaP, A549) Glioblastoma, Prostate Cancer, Lung Cancer Inhibited cellular proliferation [1]. Dose-dependent inhibition (0.006-0.2 mM) [1]

Core Experimental Protocols

Key methodologies from the cited studies are outlined below.

  • In Vitro Proliferation Assays: The anti-proliferative effect of this compound was determined using assays like the MTT assay. Cells were treated with a concentration range of this compound (0.006 to 0.2 mM), and cell viability was measured to generate dose-response curves [1].
  • Western Blot Analysis: This technique was used to detect protein expression and phosphorylation levels. For example, in H226 cells, western blotting confirmed the reduced phosphorylation of Ras and ERK1/2, and in MCF-7 xenograft tissues, it detected the cleavage of PARP and caspase-3, markers of apoptosis [1] [2].
  • In Vivo Xenograft Models: The in vivo anti-tumor activity was evaluated in immunocompromised mice implanted with human cancer cells. Mice bearing A431 or H226 tumors were treated with intraperitoneal administration of this compound at various doses. Tumor dimensions were measured regularly to calculate tumor volume and assess growth inhibition compared to a vehicle control group [1].
  • Apoptosis Assay: The induction of apoptosis was confirmed by detecting the activation of caspases using a poly-caspase assay. Additionally, changes in the levels of pro- and anti-apoptotic proteins like Bcl-2 were monitored via western blot [1] [2].

This compound Signaling Pathway

The following diagram illustrates the proposed molecular signaling pathway through which this compound exerts its anti-tumor effects.

G PKC PKC Ras Ras PKC->Ras Activates ERK1_2 ERK1_2 Ras->ERK1_2 Phosphorylates Cell Proliferation Cell Proliferation ERK1_2->Cell Proliferation Promotes Apoptosis Apoptosis This compound This compound This compound->PKC Inhibits This compound->Ras Suppresses Phosph. This compound->ERK1_2 Suppresses Phosph. Suppressed Signaling This compound->Suppressed Signaling Suppressed Signaling->Apoptosis Induces

This compound inhibits PKC and Ras/ERK signaling to induce apoptosis [1].

Conclusion and Research Outlook

References

MT477: Core Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

MT477 exerts its anticancer effects through multi-target inhibition of key signaling pathways. The table below summarizes its primary molecular mechanisms and supporting evidence.

Mechanism of Action Key Molecular Targets / Effects Experimental Evidence / Notes
Protein Kinase C (PKC) Inhibition Directly inhibits PKC-α activity; suppresses downstream ERK1/2 and Akt phosphorylation [1] [2] [3]. Primary mechanism in non-Ras-mutated cancer models; identified via molecular topology screening [4] [3].
Ras Pathway Suppression Interferes with phosphorylation of Ras and ERK1/2 [4] [3]. Effect may follow PKC inhibition; contributes to anti-proliferative activity and apoptosis [1].
AURKA and Kinase Inhibition Inhibits Aurora Kinase A (AURKA) and other kinases (MAPK14, AMPK) [5]. Kinase profiling assay showed 77% inhibition of AURKA [5].
NRF-2 Pathway Induction Strongly induces the NRF-2-mediated oxidative stress response [5]. Microarray gene expression analysis revealed this as a key canonical pathway [5].
Apoptosis Induction Activates poly-caspase-dependent apoptosis; increases pro-apoptotic proteins (Bax), decreases Bcl-2 [4] [5]. A key cellular outcome leading to cell death [4].
Cytoskeletal Reorganization Induces actin stress fiber formation and increases focal cell adhesion [1] [2]. Observed in H226 and A549 lung cancer cell lines [5].

The interplay of these mechanisms can be visualized in the following pathway diagram:

G cluster_targets This compound Molecular Targets cluster_effects Downstream Molecular & Cellular Effects This compound This compound PKCa PKC-α This compound->PKCa Ras Ras Pathway This compound->Ras AURKA AURKA This compound->AURKA NRF2 NRF-2 Pathway This compound->NRF2 Downstream Inhibition of: - ERK1/2 Phosphorylation - Akt Phosphorylation PKCa->Downstream Cytoskeleton Cytoskeletal Reorganization (Actin Stress Fibers) PKCa->Cytoskeleton Non-Ras Mutated Ras->Downstream Apoptosis Induction of Apoptosis (Caspase Activation) AURKA->Apoptosis Oxidative Oxidative Stress Response NRF2->Oxidative Downstream->Apoptosis Outcome In Vivo Outcome: Tumor Growth Inhibition Apoptosis->Outcome Cytoskeleton->Outcome Oxidative->Outcome

Diagram of this compound's multi-target mechanism leading to tumor growth inhibition.

Quantitative Biological Activity Data

The antitumor efficacy of this compound has been quantified across various cancer cell lines and in vivo models.

In Vitro Antiproliferative Activity

The table below shows the dose-dependent inhibitory effect of this compound on cellular proliferation in human carcinoma cell lines [4].

Cancer Cell Line Origin This compound Inhibitory Effect
H226 Human lung carcinoma Dose-dependent (0.006 to 0.2 mM)
MCF-7 Human breast cancer Dose-dependent (0.006 to 0.2 mM)
U87 Human glioblastoma Dose-dependent (0.006 to 0.2 mM)
LNCaP Human prostate cancer Dose-dependent (0.006 to 0.2 mM)
A431 Human epidermoid carcinoma Dose-dependent (0.006 to 0.2 mM)
A549 Human lung carcinoma Dose-dependent (0.006 to 0.2 mM)
In Vivo Antitumor Efficacy in Xenograft Models

This compound has demonstrated significant tumor growth inhibition in multiple mouse xenograft models with minimal toxicity [4] [1] [5].

Xenograft Model This compound Dose & Schedule (Intraperitoneal) Tumor Growth Inhibition (vs. Control) Significance
A431 (Epidermoid) 33 µg/kg, 100 µg/kg, 1 mg/kg 24.5% p < 0.05 [4]
H226 (Lung) 33 µg/kg, 100 µg/kg, 1 mg/kg 43.67% p < 0.05 [4]
H226 (Lung) 1 mg/kg (continuous) 62.1 ± 15.3% Size vs. control [1]
MiaPaCa-2 (Pancreatic, orthotopic) 100 µg/kg 49.5 ± 14.8% p = 0.0021 [5]

Key Experimental Protocols

To help you evaluate and potentially replicate the findings, here are the methodologies for key experiments cited in the research.

Cell Proliferation Assay (MTT)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound [5].

  • Cell Plating: Plate cells (e.g., H226, MDA231, MiaPaCa-2) at a density of 5x10³ cells/well in 96-well plates.
  • Incubation: Incubate overnight in appropriate medium supplemented with 10% FBS.
  • Compound Treatment: Treat cells with this compound across a concentration range (e.g., 0.5 to 50 µM) for 24 hours.
  • Viability Measurement: Assay using a commercial MTT kit. The yellow tetrazolium salt MTT is reduced to purple formazan in living cells.
  • Data Analysis: Measure the absorbance of the formazan product. Calculate IC₅₀ values using appropriate software (e.g., ADAPT).
In Vivo Xenograft Model

This protocol evaluates the efficacy of this compound in inhibiting human tumor growth in mice [4] [5].

  • Cell Implantation: Implant human cancer cells (e.g., A431, H226) subcutaneously into immunodeficient mice. For orthotopic models (e.g., MiaPaCa-2), implant cells into the relevant organ (e.g., pancreas).
  • Randomization: After tumors are established, randomize mice into control and treatment groups.
  • Dosing: Administer this compound or vehicle control via intraperitoneal (IP) injection. Doses reported include 10 µg/kg, 33 µg/kg, 100 µg/kg, and 1 mg/kg.
  • Tumor Monitoring: Measure tumor dimensions regularly using calipers (subcutaneous) or ultrasound (orthotopic). Calculate tumor volume using the formula: ( V = w^2 \times l \times 3.14 / 6 ), where ( w ) and ( l ) are the short and long axes.
  • Endpoint Analysis: Sacrifice animals at the study endpoint. Compare final tumor volumes and weights between groups using statistical analysis (e.g., ANOVA, adjusted for baseline).
Kinase Inhibition Profiling

This biochemical assay determines the inhibitory activity of this compound against a panel of kinases [5].

  • Reaction Setup: Prepare 10 µL reaction mixtures in a 384-well plate. Final conditions include this compound (e.g., 10 µM), a specific peptide substrate, the kinase of interest, and ATP in the appropriate kinase buffer.
  • Incubation: Incubate the kinase reaction at room temperature for 60 minutes to allow phosphorylation.
  • Development: Add a development reagent that cleaves the peptide based on its phosphorylation status, affecting fluorescence.
  • Detection: Read the fluorescence on a plate reader. The phosphorylation status is determined by the ratio of the two emission wavelengths.
  • IC₅₀ Calculation: For potent inhibitors, perform 10-point dose titration. Calculate IC₅₀ values using curve-fitting software (e.g., XLFit).
Gene Expression Analysis (Microarray)

This method identifies global changes in gene expression induced by this compound treatment [5].

  • Cell Treatment: Treat cancer cell lines (e.g., H226, MDA231, MiaPaCa-2) with the IC₅₀ dose of this compound for specified durations (e.g., 12 and 24 hours).
  • RNA Extraction: Extract total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit).
  • cDNA/cRNA Synthesis: Convert RNA into cDNA and then to labeled cRNA using an Affymetrix kit.
  • Hybridization & Scanning: Hybridize the labeled cRNA to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0). Scan the chip using a specialized array scanner.
  • Bioinformatic Analysis: Analyze the data using software like Ingenuity Pathway Analysis (IPA) to identify significantly altered pathways and functions.

Conclusion and Research Implications

This compound represents a promising multi-targeted anticancer agent. Its ability to simultaneously inhibit PKC-α, suppress Ras signaling, and target AURKA, while inducing apoptosis and the NRF-2 pathway, underscores its polypharmacological potential [4] [1] [5].

  • Research Utility: It is a valuable tool compound for studying the cross-talk between the PKC, Ras, and AURKA pathways.
  • Development Potential: The in vivo efficacy with minimal observed toxicity supports its potential for further development [1] [2]. Future work could focus on optimizing its structure for improved potency and pharmacokinetics, exploring its efficacy in Ras-mutated cancers, and investigating rational drug combinations.

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Research indicates that MT477 exerts its anti-tumor effects primarily by inhibiting specific signaling pathways that promote cancer cell survival and proliferation.

The compound was initially identified through molecular topology screening as a potent inhibitor of Protein Kinase C (PKC) isoforms [1]. Subsequent studies have provided more detail, showing that this compound acts as a direct inhibitor of the PKC-α isoform [2]. This inhibition has a cascading effect on key signaling molecules:

  • It suppresses the phosphorylation (activation) of Ras and ERK1/2 [1].
  • It also inhibits the activity of Akt, another critical pro-survival signal [2].

The following diagram illustrates this signaling pathway and the points where this compound intervenes.

G PKC PKC Ras Ras PKC->Ras Activates This compound This compound This compound->PKC Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces ERK ERK Ras->ERK Activates Akt Akt Ras->Akt Activates Proliferation Proliferation ERK->Proliferation Promotes Akt->Proliferation Promotes

This compound inhibits PKC-α, suppressing Ras/ERK and Akt signaling to induce apoptosis.

Summary of Experimental Findings

The anti-tumor activity of this compound has been demonstrated in both laboratory (in vitro) and animal (in vivo) models.

In Vitro Cytotoxicity and Mechanism

This compound showed dose-dependent inhibitory effects on cellular proliferation in a panel of human cancer cell lines [1]. The primary mechanism of cell death was identified as caspase-dependent apoptosis [1]. Furthermore, treatment with this compound increased focal cell adhesion and the formation of actin stress fibers in H226 lung carcinoma cells [2].

The table below summarizes the key in vitro findings:

Cell Line Cancer Type Key Findings Reference
H226 Lung Carcinoma Inhibited PKC activity; induced apoptosis; suppressed Ras & ERK1/2 phosphorylation. [1]
MCF-7 Breast Cancer Dose-dependent inhibition of proliferation. [1]
U87 Glioblastoma Dose-dependent inhibition of proliferation. [1]
LNCaP Prostate Cancer Dose-dependent inhibition of proliferation. [1]
A431 Epidermoid Carcinoma Dose-dependent inhibition of proliferation. [1]
A549 Lung Carcinoma Dose-dependent inhibition of proliferation. [1]
In Vivo Anti-Tumor Efficacy

Studies in murine xenograft models (where human tumors are grown in mice) confirmed the in vivo efficacy of this compound.

Tumor Model Dosing (IP) Efficacy (Tumor Growth Inhibition) Toxicity Reference
A431 Xenograft 33 μg/kg, 100 μg/kg, 1 mg/kg 24.5% inhibition (vs. control) Not specified [1]
H226 Xenograft 33 μg/kg, 100 μg/kg, 1 mg/kg 43.67% inhibition (vs. control) Not specified [1]
H226 Xenograft 1 mg/kg (continuous) 62.1% inhibition (vs. control) Minimal toxicity per blood serum chemistry [2]

Considerations for Experimental Protocols

While the search results do not provide a complete step-by-step protocol for studying this compound, they highlight critical elements and established methods based on the cited research. When designing experiments, you can refer to reporting guidelines for experimental protocols in life sciences, which recommend detailing 17 key data elements to ensure reproducibility [3].

  • Cell Viability/Proliferation Assay: The MTT assay was used to determine the dose-dependent inhibitory effect of this compound on various cancer cell lines [1].
  • Apoptosis Detection: Poly-caspase activity was measured to confirm the induction of caspase-dependent apoptosis [1].
  • Protein Activity and Signaling Analysis: Western Blotting was employed to analyze the phosphorylation states of key signaling proteins like ERK1/2 and Akt, indicating their activity levels [2].
  • In Vivo Efficacy Models: Murine xenograft models were utilized. For example, H226 or A431 cancer cells were implanted into mice, and this compound was administered via intraperitoneal (IP) injection. Tumor size was measured over time and compared to vehicle-treated control groups [1] [2].

Conclusion and Research Outlook

To advance this research, you could:

  • Investigate the compound's activity in other cancer types, especially those with known dependencies on PKC or Ras signaling.
  • Explore its potential in combination with other targeted therapies or chemotherapeutic agents.
  • Conduct more extensive toxicological and pharmacokinetic studies to fully understand its profile.

References

Summary of In Vivo Efficacy Data

Author: Smolecule Technical Support Team. Date: February 2026

The anti-tumor efficacy of MT477 has been demonstrated in several mouse xenograft models. The table below summarizes the key quantitative findings from these studies.

Cancer Cell Line / Model In Vivo Findings (Tumor Growth Inhibition) Dosing Regimen (Intraperitoneal) Reported Mechanism & Notes Source (Year)
H226 (Non-small cell lung cancer) 43.7% inhibition (vs. vehicle control) 33 μg/kg, 100 μg/kg, 1 mg/kg [1] [2] Suppressed Ras signaling & inhibited PKC activity [1] Invest New Drugs (2008)
H226 (Non-small cell lung cancer) 62.1% ± 15.3% smaller than control 1 mg/kg continuous treatment [3] Direct PKC-α inhibitor; induced apoptosis; minimal toxicity in serum chemistry [3] Invest New Drugs (2011)
A431 (Epidermoid carcinoma) 24.5% inhibition (vs. vehicle control) 33 μg/kg, 100 μg/kg, 1 mg/kg [1] [2] Suppressed Ras signaling & inhibited PKC activity [1] Invest New Drugs (2008)
A549 (Lung adenocarcinoma, K-Ras mutated) Significant inhibition of tumor growth 1 mg/kg, 3 times per week [4] Induced apoptosis & accumulation of cells in sub-G1 phase; efficacy against K-Ras mutated cells [4] Transl Res (2008)

Experimental Protocols for Key Studies

The foundational in vivo efficacy studies for this compound followed standardized xenograft model protocols.

  • Animal Models: Studies used murine xenograft models. Human carcinoma cells (e.g., H226, A431, A549) were implanted into immunodeficient mice to form solid tumors [1] [4].
  • Dosing and Administration: this compound was administered via intraperitoneal (i.p.) injection. Studies tested various doses (33 μg/kg, 100 μg/kg, 1 mg/kg) and schedules, including continuous dosing and intermittent dosing (e.g., 3 times per week) [1] [4] [3].
  • Tumor Measurement and Endpoint Analysis: Tumor dimensions were measured regularly with calipers. Tumor volume was calculated and compared between treatment and control groups. Statistical analyses (e.g., ANOVA) were applied to determine significance [1]. Animal body weight was monitored as an indicator of systemic toxicity [3].
  • Mechanistic and Toxicity Assessments: Studies included blood serum chemistry to evaluate drug toxicity [3]. Ex vivo analyses of excised tumors provided evidence of mechanism of action, such as induction of apoptosis (e.g., via TUNEL assay) and inhibition of key signaling pathways (e.g., reduced phosphorylation of ERK1/2 and Akt) [4] [3].

Mechanism of Action and Signaling Pathways

Research indicates that this compound exerts its anti-tumor effects through a multi-targeted mechanism, primarily involving the suppression of the Ras signaling pathway and direct inhibition of Protein Kinase C (PKC).

mt477_mechanism This compound This compound PKC PKC This compound->PKC Inhibits Ras Ras This compound->Ras Suppresses Activation PKC->Ras Activates ERK1_2 ERK1_2 Ras->ERK1_2 Activates Akt Akt Ras->Akt Activates Apoptosis Apoptosis ERK1_2->Apoptosis Inhibits Cell_Proliferation Cell_Proliferation ERK1_2->Cell_Proliferation Promotes Akt->Apoptosis Inhibits Akt->Cell_Proliferation Promotes

This compound acts on PKC and Ras pathways to inhibit proliferation and induce apoptosis [1] [4] [3]

Interpretation of Research Findings

  • Efficacy and Mechanisms: The body of research consistently shows that this compound is effective at inhibiting tumor growth in various preclinical models. Its action on both the Ras and PKC-α pathways is significant, as these are key drivers in many cancers [1] [4] [3].
  • Research Status and Limitations: The available data is over a decade old. The absence of recent publications or records of clinical trials suggests that development of this compound may have been halted. Further work would be needed to translate these preclinical findings into clinical applications.

References

Mechanisms of Action & Potential Toxicity Triggers

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the biological pathways MT477 affects is key to anticipating its potential toxicity. The table below summarizes its primary molecular targets and the related cellular functions, which are common areas for off-target effects and toxicity in kinase inhibitors.

Molecular Target / Pathway Effect of this compound Known Biological Functions of the Target/Pathway
AURKA (Aurora Kinase A) [1] Inhibition (77±1%) [1] Cell cycle regulation, mitotic spindle assembly [1].
NRF2-mediated Oxidative Stress Response [1] Strong Induction [1] Cellular defense against oxidative and electrophilic stress [1].
p53 Signaling [1] Activation (in some cell lines) [1] Cell cycle arrest, apoptosis, DNA repair [1].
Ras/Raf/MEK/ERK Pathway [2] [3] Suppression; inhibits phosphorylation of Ras and ERK1/2 [2] [3] Cell proliferation, survival, and differentiation [2] [3].
Protein Kinase C (PKC) [2] Inhibition of PKC-alpha phosphorylation & activity [2] Diverse functions including cell growth and immune response [2].
MAPK14 (p38α) [1] Strong Inhibition (104±2%) [1] Cellular response to stress factors, inflammation [1].

The following diagram illustrates how these targets fit into key cellular signaling pathways.

g GrowthFactors Growth Factors PKC PKC Activity GrowthFactors->PKC Activates Ras Ras GrowthFactors->Ras Activates PKC->Ras Activates ERK ERK1/2 PKC->ERK Inhibits Raf Raf Ras->Raf Ras->ERK Inhibits MEK MEK Raf->MEK MEK->ERK CellProliferation Cell Proliferation & Survival ERK->CellProliferation AURKA AURKA Mitosis Mitotic Progression AURKA->Mitosis AURKA->Mitosis Inhibits OxidativeStress Oxidative Stress NRF2 NRF2 Pathway OxidativeStress->NRF2 CellularDefense Cellular Defense NRF2->CellularDefense NRF2->CellularDefense Induces p53 p53 Pathway Apoptosis Apoptosis p53->Apoptosis p53->Apoptosis Induces MAPK14 MAPK14 (p38α) StressResponse Stress & Inflammation Response MAPK14->StressResponse MAPK14->StressResponse Inhibits

[caption]Figure 1: Key cellular pathways targeted by this compound. Targets in yellow are directly modulated by this compound, leading to downstream effects on cell fate. [1] [2] [3]

Quantitative Toxicity & Efficacy Data from Preclinical Studies

The tables below consolidate quantitative findings related to this compound's cellular toxicity (efficacy against cancer cells) and in vivo tolerability.

Table 1: In Vitro Cytotoxicity and Anti-Proliferative Activity [1] [2]

Cancer Cell Line Reported IC₅₀ (μM) Experimental Context
MiaPaCa-2 (Pancreatic) 5.8 μM 24-hour MTT proliferation assay [1].
MDA-MB-231 (Breast) 5.2 μM 24-hour MTT proliferation assay [1].
H226 (Lung) 14 μM 24-hour MTT proliferation assay [1].
H226 (Lung) ~60 μM (0.006 mM) Dose-dependent inhibition up to 0.2 mM [2].
A549 (Lung), A431 (Epidermoid), MCF-7 (Breast), U87 (Glioblastoma), LNCaP (Prostate) Dose-dependent inhibition (0.006 to 0.2 mM) In vitro proliferation assays [2].

Table 2: In Vivo Tolerability and Efficacy in Murine Models

Model System Dosing Regimen Reported Outcome
MiaPaCa-2 Orthotopic Pancreatic Model [1] 100 μg/kg, i.p., started day 8, various schedules until day 34. Significant tumor growth inhibition (49.5±14.8%, p=0.0021). No specific toxicity reported in the abstract [1].
A431 & H226 Xenograft Models [2] 33 μg/kg, 100 μg/kg, and 1 mg/kg, i.p. Tumor growth inhibition (24.5% in A431 and 43.67% in H226). No overt toxicity reported at these doses [2].

Key Experimental Protocols for Toxicity Assessment

The methodologies below are adapted from the studies and represent approaches you can use to evaluate this compound's activity and potential toxicity in a laboratory setting.

1. In Vitro Cell Viability and Proliferation Assay (MTT Assay) [1]

  • Purpose: To determine the compound's cytotoxicity and its half-maximal inhibitory concentration (IC₅₀) on various cell lines.
  • Key Steps:
    • Cell Plating: Plate cells (e.g., 5x10³ cells/well) in 96-well plates and incubate overnight.
    • Compound Treatment: Treat cells with a concentration range of this compound (e.g., 0.5 to 50 μM) for 24 hours.
    • Viability Measurement: Add MTT reagent and incubate to allow formazan crystal formation by metabolically active cells. Solubilize the crystals and measure the absorbance using a plate reader.
    • Data Analysis: Calculate IC₅₀ values using appropriate software (e.g., ADAPT).

2. Kinase Inhibition Profiling (Z'-LYTE Biochemical Assay) [1]

  • Purpose: To identify the specific kinases inhibited by this compound and quantify the level of inhibition, helping to predict off-target effects.
  • Key Steps:
    • Reaction Setup: In a 384-well plate, combine this compound (e.g., 10 μM), a specific kinase, its peptide substrate, and ATP in a suitable buffer.
    • Incubation & Development: Incubate the kinase reaction, then stop it with a development reagent that cleaves the non-phosphorylated peptide.
    • Fluorescence Detection: Read the fluorescence emission ratio. The phosphorylation status of the peptide affects the FRET signal, allowing calculation of kinase activity.
    • Data Analysis: Generate dose-response curves and calculate IC₅₀ values using curve-fitting software (e.g., XLFit).

3. In Vivo Anti-Tumor Efficacy and Tolerability Study [1] [2]

  • Purpose: To evaluate the compound's ability to inhibit tumor growth in a live animal model and observe any signs of systemic toxicity.
  • Key Steps:
    • Model Establishment: Implant cancer cells (e.g., MiaPaCa-2) into immunodeficient mice (e.g., orthotopically in the pancreas or subcutaneously).
    • Randomization & Dosing: Randomize mice into control and treatment groups once tumors are established. Administer this compound (e.g., 10-100 μg/kg) or vehicle via intraperitoneal (i.p.) injection on a set schedule.
    • Monitoring: Regularly measure tumor volume using methods like ultrasound. Critically, also monitor and record animal body weight, behavior, and signs of distress as indicators of toxicity.
    • Termination & Analysis: Sacrifice animals at the endpoint, excise and weigh tumors, and perform statistical analysis on tumor volume/weight, adjusted for baseline.

Interpretation & Critical Analysis for Researchers

Based on the available data, here is a critical assessment for professionals in the field:

  • Promising Therapeutic Index in Early Models: this compound has demonstrated potent in vivo anti-tumor activity at very low doses (μg/kg range) in multiple xenograft models [1] [2]. The reported lack of overt toxicity at efficacious doses is encouraging for further development.
  • The NRF2 Induction - A Double-Edged Sword: The strong induction of the NRF2-mediated oxidative stress response [1] is a critical finding. While this can be a protective cellular mechanism, constitutive activation of NRF2 is a known mechanism for chemoresistance and is oncogenic in some contexts. This should be a major focus of any subsequent toxicity investigation.
  • Data Gaps and Future Directions: The search results reveal a significant lack of dedicated, comprehensive toxicology studies. Key information is missing, including:
    • Maximum Tolerated Dose (MTD)
    • Dose-Limiting Toxicities (DLTs)
    • Histopathological findings from key organs (e.g., liver, kidney, heart)
    • Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, Excretion) data
    • Toxicology in non-rodent species

References

In Vitro Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

For in vitro studies, MT477 has been investigated for its anti-proliferative and pro-apoptotic effects on various human carcinoma cell lines.

  • Cell Lines Tested: Studies have used several cancer cell lines, including H226 (human lung carcinoma), MCF-7 (breast cancer), U87 (glioblastoma), LNCaP (prostate cancer), A431 (epidermoid carcinoma), and A549 (lung carcinoma) [1].
  • Preparation: this compound was dissolved and diluted to required concentrations for cellular assays [1].
  • Key Findings: Treatment with this compound resulted in dose-dependent inhibition of cellular proliferation, induction of caspase-dependent apoptosis, interference with PKC activity, and reduced phosphorylation of key signaling proteins like Ras and ERK1/2 [1].

The table below summarizes the quantitative data from in vitro experiments:

Parameter Details Citation
Effective Dose Range 0.006 to 0.2 mM (in vitro proliferation assays) [1]
Mechanistic Effects Inhibition of PKC activity; Suppression of Ras and ERK1/2 phosphorylation [1] [2]
Cellular Phenotypes Induction of apoptosis; increased focal cell adhesion and actin stress fiber formation [2]

In Vivo Application Notes

In vivo efficacy and toxicity of this compound have been evaluated in murine xenograft models.

  • Animal Model: Mice bearing xenografts of human cancer cell lines, such as A431 and H226 [1].
  • Administration: The compound was administered via intraperitoneal (i.p.) injection [1].
  • Dosage: Tested doses included 33 µg/kg, 100 µg/kg, and 1 mg/kg [1].
  • Treatment Schedule: A continuous treatment schedule was found to be most effective [2].
  • Key Findings: Treatment led to significant tumor growth inhibition (e.g., 62.1% reduction in H226 xenografts at 1 mg/kg) with minimal toxicity as assessed by blood serum chemistry [2].

The table below summarizes the quantitative data from in vivo experiments:

Parameter Details Citation
Reported Dosages 33 µg/kg, 100 µg/kg, 1 mg/kg (i.p. injection) [1]
Tumor Growth Inhibition 24.5% (A431) and 43.67% (H226) in one study; 62.1% (H226) in another [1] [2]
Treatment Schedule Continuous dosing was more effective than intermittent schedules [2]
Toxicity Profile Minimal toxicity observed in blood serum chemistry [2]

Signaling Pathway and Experimental Workflow

Based on the described mechanisms of action, the signaling pathway impacted by this compound and a generalized workflow for in vivo efficacy studies can be visualized.

Diagram 1: Proposed this compound Mechanism of Action Signaling Pathway

G EGF EGF PKCa PKCa EGF->PKCa Activates Ras Ras PKCa->Ras Activates Akt Akt PKCa->Akt Activates ERK ERK Ras->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes Akt->Proliferation Promotes Apoptosis Apoptosis This compound This compound This compound->PKCa Inhibits This compound->Apoptosis Induces

This diagram illustrates the key findings that this compound inhibits PKC-α activity, leading to the reduced activation of its downstream targets ERK1/2 and Akt, which ultimately suppresses cell proliferation and induces apoptosis [1] [2]. The studies noted that this effect on PKC-α and its downstream targets occurred before any measurable effect on Ras activity [2].

Diagram 2: In Vivo Efficacy Experiment Workflow

G Cell_Culture Culture H226/etc. Cells Xenograft Implant Cells (Murine Xenograft Model) Cell_Culture->Xenograft Randomize Randomize Animals Xenograft->Randomize Treatment Administer this compound (i.p. Injection) Randomize->Treatment Monitor Monitor Tumor Growth & Animal Health Treatment->Monitor Analyze Analyze Efficacy (Tumor Volume, Weight) Monitor->Analyze

This general workflow summarizes the in vivo experimental process described in the literature, from establishing the xenograft model to data analysis [1] [2].

Suggestions for Finding Current Information

The dated nature of the available sources means a modern treatment protocol is not available. To further your research, I suggest the following:

  • Check Clinical Trial Registries: Search databases like ClinicalTrials.gov to see if this compound advanced to clinical trials, which would contain detailed human study protocols.
  • Use Patent Databases: Pharmaceutical patents often contain detailed experimental sections and examples of preparation and use. Searching for patents related to this compound or its chemical class could provide more technical detail.
  • Explore Broader Literature: Look for review articles on PKC inhibitors or thiopyrano[2,3-c]quinolines published in recent years. These may cite the original this compound studies and provide context on subsequent developments in the field.

References

MT477 In Vivo Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MT477

This compound is a novel thiopyrano[2,3-c]quinoline compound identified as a multi-targeted anticancer agent. Preclinical studies demonstrate that this compound exerts its antitumor effects through induction of apoptosis and necrosis, inhibition of key oncogenic signaling pathways, and disruption of cytoskeletal organization [1] [2] [3]. The compound shows particular efficacy against various cancer cell lines, including pancreatic, lung, and breast cancer models, through its complex mechanism of action involving protein kinase inhibition and oxidative stress response modulation [3].

In Vivo Dosing and Administration

This compound has been evaluated in multiple in vivo tumor xenograft models, primarily through intraperitoneal administration. The table below summarizes key dosing parameters from published studies:

Tumor Model Dose Administration Route Treatment Schedule Efficacy Outcomes Toxicity Observations
A431 (epidermoid) & H226 (lung) mouse xenograft [2] 33, 100, 1000 µg/kg Intraperitoneal (i.p.) Days 1, 4, 8, 16, 18, 20 24.5% tumor volume decrease (1 mg/kg, week 3) No weight loss reported
H226 mouse xenograft [2] 1 mg/kg Intraperitoneal (i.p.) Days 1, 4, 8, 20, 24, 28 43.6% tumor growth inhibition No weight loss reported
Orthotopic MiaPaCa-2 (pancreatic) mouse model [3] 10, 33, 100 µg/kg Intraperitoneal (i.p.) Day 8, 13, 18, then daily to day 34 49.5±14.8% inhibition (100 µg/kg, p=0.0021) Not specified

Mechanism of Action and Signaling Pathways

This compound functions as a multi-targeted agent, impacting several critical cellular pathways as illustrated below and detailed in the subsequent table:

G cluster_targets Molecular Targets & Inhibition cluster_pathways Affected Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound T1 AURKA (77% inhibition) This compound->T1 T2 MAPK14 (104% inhibition) This compound->T2 T3 AMPK A2/B1/G1 (89% inhibition) This compound->T3 T4 FGR (83% inhibition) This compound->T4 T5 PKC This compound->T5 T6 Ras-GTP This compound->T6 O1 Cell Cycle Disruption T1->O1 P4 ERK/MAPK pathway T2->P4 P5 SAPK/JNK signaling T2->P5 T4->P4 T5->P4 T6->P4 O4 Actin Cytoskeleton Reorganization T6->O4 P1 NRF2-mediated oxidative stress response O2 Apoptosis & Necrosis P1->O2 P2 p53 signaling P2->O2 O3 Caspase-3 Activation P2->O3 P3 RXR-VDR signaling P4->O1 P4->O2 O1->O2 O2->O3

Figure 1: this compound multi-target mechanism of action and signaling pathway modulation.

Target/Pathway Effect of this compound Experimental Evidence
Kinase Inhibition
AURKA 77±1% inhibition [3] FRET-based kinase assay
MAPK14 104±2% inhibition [3] FRET-based kinase assay
AMPK A2/B1/G1 89% inhibition [3] FRET-based kinase assay
FGR 83±2% inhibition [3] FRET-based kinase assay
PKC Direct inhibition [2] [3] Western blot, kinase assay
Signaling Molecules
Ras-GTP Decreased protein expression [2] Western blot analysis
p-Erk1/2 Decreased phosphorylation [2] Western blot analysis
p-Elk1 Decreased phosphorylation [2] Western blot analysis
Pathway Activation
NRF2-mediated oxidative stress Strong induction [3] Microarray analysis
p53 signaling Increased [3] Microarray analysis
RXR-VDR signaling Activation [3] Microarray analysis
Cellular Effects
Apoptosis Induction via caspase-3 [3] Flow cytometry
Cell proliferation Inhibition [1] [3] MTT assay
Actin cytoskeleton Reorganization with filopodia formation [3] Microscopic observation

Experimental Protocols

In Vivo Dosing and Efficacy Protocol

Objective: Evaluate antitumor efficacy of this compound in orthotopic pancreatic cancer model [3]

Materials:

  • Female nude mice (4-6 weeks old)
  • MiaPaCa-2 pancreatic cancer cells
  • Matrigel (Becton Dickinson)
  • This compound compound
  • DMSO (vehicle control)

Methods:

  • Cell Preparation: Harvest cultured MiaPaCa-2 cells and suspend in Matrigel
  • Orthotopic Implantation: Surgically implant cells into the tail of pancreas of anesthetized mice
  • Randomization: Randomize mice into control and treatment groups (10 mice/group)
  • Dosing Regimen:
    • Administer this compound via intraperitoneal injection
    • Dose levels: 10 μg/kg, 33 μg/kg, and 100 μg/kg
    • Treatment schedule: Days 8, 13, 18, then daily until day 34
    • Control group: Vehicle (DMSO) only
  • Tumor Monitoring:
    • Confirm tumor presence by abdominal ultrasound on days 14, 21, 28, and 34
    • Use HP Sonos 5500 with 15-6L linear array transducer (63 MHz)
    • Perform B-mode imaging (30 frames/s; 20 mm field of view)
    • Measure tumor dimensions in transversal and sagittal planes
  • Tumor Volume Calculation:
    • Apply ellipsoid formula: V = w² × l × 3.14/6
    • Where w = short axis, l = long axis of ellipsoid

Statistical Analysis:

  • Use natural log transformation for tumor volume data
  • Apply analysis of variance to test differences between groups
  • Adjust for baseline tumor volume and multiple comparisons (Bonferroni correction)
  • Consider p-values < 0.05 statistically significant
Mechanism of Action Studies

Kinase Inhibition Profiling [3]:

  • Assay Principle: Z'LYTE FRET-based biochemical assay using phosphorylation-dependent fluorescence resonance energy transfer
  • Reaction Conditions:
    • 10 μM this compound in 1% DMSO
    • Peptide/kinase mixtures in appropriate kinase buffer
    • Km ATP solution in 50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA
    • 60-minute incubation at room temperature
  • Detection: Add development reagent, read on fluorescence plate reader
  • IC₅₀ Determination: Use 10-point titrations, calculate by XLFit software

Gene Expression Analysis [3]:

  • Cell Treatment: Treat H226, MDA231, and MiaPaCa-2 cells with IC₅₀ this compound doses for 12 and 24 hours
  • RNA Extraction: Use RNeasy Mini Kit per manufacturer's instructions
  • Microarray Processing: Convert RNA to cDNA and cRNA, hybridize to Affymetrix Human Genome U133 Plus 2.0 arrays
  • Data Analysis: Scan arrays with HP Scanarray 5000, analyze with Ingenuity Pathway Analysis (p<0.001 significance threshold)

Research Applications and Considerations

This compound presents a promising multi-targeted approach for cancer therapy development, particularly for difficult-to-treat malignancies such as pancreatic cancer. Its complex mechanism involving both kinase inhibition and oxidative stress pathway activation provides multiple angles for therapeutic intervention.

Key Research Applications:

  • Pancreatic Cancer Therapy Development: Demonstrated efficacy in orthotopic MiaPaCa-2 models supports further investigation [3]
  • KRAS-Mutated Cancers: Shown effectiveness in KRAS-mutated A549 and MiaPaCa-2 cell lines [1] [3]
  • Multi-Target Kinase Inhibition: Broad kinase inhibition profile enables targeting of multiple oncogenic pathways simultaneously [3]
  • Oxidative Stress Modulation: NRF2 pathway induction represents novel mechanism for disrupting cancer cell redox homeostasis [3]

Considerations for Future Studies:

  • Optimal solvent formulation for enhanced bioavailability requires further investigation
  • Chronic toxicity profiles and maximum tolerated doses need comprehensive evaluation
  • Combination therapy strategies with conventional chemotherapeutics remain unexplored
  • Pharmacokinetic parameters and tissue distribution warrant detailed characterization

Conclusion

This compound represents a promising multi-targeted agent with demonstrated in vivo efficacy against pancreatic, lung, and other cancer models. The detailed protocols provided herein for in vivo dosing, efficacy assessment, and mechanism studies provide researchers with robust methodologies for further investigation of this compound. The complex mechanism of action involving kinase inhibition and oxidative stress pathway modulation positions this compound as an attractive candidate for development against aggressive malignancies, particularly those with limited treatment options.

References

MT477 Application Notes: Protocol for Investigating Ras Pathway Inhibition in Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MT477

This compound is a novel thiopyrano[2,3-c]quinoline identified through molecular topology screening as a potential anticancer agent. It demonstrates high activity against protein kinase C (PKC) isoforms and has shown significant in vivo anti-tumor activity against various human carcinoma cell lines. Its primary mechanism of action involves suppressing cell signaling through the Ras molecular pathway and inhibiting PKC activity, leading to caspase-dependent apoptosis and inhibition of cellular proliferation in multiple cancer models. Empirical findings are consistent with molecular modeling predictions of its activity against PKC, though its effects on apoptosis and tumor growth may be mediated by both Ras and PKC pathways [1].

Mechanism of Action and Signaling Pathways

Key Signaling Pathways

This compound exerts its anti-tumor effects through interference with critical cellular signaling pathways, as illustrated in the following diagram:

G This compound This compound PKC PKC This compound->PKC Inhibits Ras Ras This compound->Ras Suppresses phosphorylation Apoptosis Apoptosis This compound->Apoptosis Induces Proliferation Proliferation PKC->Proliferation Promotes ERK1_2 ERK1_2 Ras->ERK1_2 Activates ERK1_2->Proliferation Promotes

The diagram above illustrates the central signaling pathways affected by this compound treatment. Research indicates that this compound suppresses phosphorylation of Ras and ERK1/2 in H226 human lung carcinoma cells, effectively disrupting this critical proliferation pathway. Additionally, it directly interferes with PKC activity, contributing to its anti-proliferative effects. Through these dual mechanisms, this compound ultimately induces poly-caspase-dependent apoptosis in treated cancer cells [1].

Ras Mutation Sensitivity

Notably, this compound demonstrates enhanced efficacy against cancer cell lines with K-ras mutations. Studies show significantly reduced viability of both K-ras mutated A549 (lung cancer) and MiaPaCa-2 (pancreatic cancer) cell lines in a dose- and time-dependent manner. The IC50 doses after 72 hours of this compound treatment was reached at 0.08 μM for A549 cells and 0.15 μM for MiaPaCa-2 cells. In contrast, cell viability of non-Ras-mutated H226 lung cancer cells and normal lung fibroblasts was only weakly inhibited at lower molecular doses compared with Ras-mutated cancer cell lines [2].

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol details the methodology for assessing this compound's anti-proliferative effects on cancer cell lines, adapted from established procedures [2].

3.1.1 Materials and Reagents
  • Cell Lines: A549 (human lung adenocarcinoma, K-ras mutated), MiaPaCa-2 (pancreatic cancer, K-ras mutated), H226 (human lung squamous cell carcinoma, non-Ras-mutated), primary lung fibroblasts
  • Culture Media:
    • A549 and H226 cells: RPMI 1640 medium
    • Fibroblasts: F-12K medium
    • MiaPaCa-2 cells: Dulbecco's Modified Eagle's medium (DMEM)
    • All media supplemented with 10% FBS, 50 IU/mL penicillin, and 50 μg/mL streptomycin
  • This compound Stock Solution: Prepare in DMSO at appropriate concentration
  • Other Reagents: Phosphate-buffered saline (PBS), trypsin-EDTA solution, MTT reagent
3.1.2 Procedure
  • Cell Plating: Plate cells at a density of 2.5 × 10³ cells per well in 96-well plates and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.006 to 0.2 mM. Include vehicle control (DMSO at equivalent concentration).
  • Exposure and Incubation: After 24 hours, replace medium with this compound-containing medium. Incubate cells for 24, 48, and 72 hours respectively.
  • Viability Assessment: At each time point, add MTT reagent and incubate for 2-4 hours. Measure absorbance at 570 nm using a microplate reader.
  • Data Analysis: Calculate percentage cell viability relative to vehicle control. Determine IC50 values using non-linear regression analysis.
In Vivo Xenograft Tumor Model Protocol

This protocol describes the evaluation of this compound efficacy in murine xenograft models of human carcinoma [1].

3.2.1 Materials
  • Animals: Immunodeficient mice (e.g., nude or SCID)
  • Cell Lines: A431 (epidermoid carcinoma) and H226 (human lung carcinoma)
  • This compound Formulation: Prepare in appropriate vehicle for intraperitoneal administration
  • Equipment: Calipers for tumor measurement, injection supplies
3.2.2 Procedure
  • Tumor Implantation: Subcutaneously inject 1-5 × 10⁶ cancer cells suspended in Matrigel into the flanks of mice.
  • Randomization: When tumors reach approximately 100-150 mm³, randomize mice into treatment groups (n=5-10 per group).
  • Dosing Regimen:
    • Experimental Groups: this compound at 33 μg/kg, 100 μg/kg, and 1 mg/kg
    • Control Group: Vehicle alone
  • Administration: Administer this compound or vehicle via intraperitoneal injection daily or according to established schedule.
  • Monitoring:
    • Measure tumor dimensions 2-3 times weekly using calipers.
    • Calculate tumor volume using formula: V = (length × width²) / 2
    • Monitor body weight and general health as indicators of toxicity.
  • Endpoint: Continue treatment for 3-4 weeks or until tumor burden reaches humane endpoint.
  • Data Analysis: Compare tumor volumes between treatment and control groups using appropriate statistical tests (e.g., Student's t-test).

Data Presentation and Analysis

Quantitative Analysis of this compound Efficacy

Table 1: In vitro anti-proliferative activity of this compound against human cancer cell lines [1]

Cell Line Cancer Type Genetic Feature Proliferation Inhibition Key Findings
H226 Lung carcinoma Non-Ras-mutated Dose-dependent (0.006-0.2 mM) Interfered with PKC activity; suppressed Ras and ERK1/2 phosphorylation
MCF-7 Breast cancer Not specified Dose-dependent (0.006-0.2 mM) Responsive to this compound treatment
U87 Glioblastoma Not specified Dose-dependent (0.006-0.2 mM) Responsive to this compound treatment
LNCaP Prostate cancer Not specified Dose-dependent (0.006-0.2 mM) Responsive to this compound treatment
A431 Epidermoid carcinoma Not specified Dose-dependent (0.006-0.2 mM) Used in xenograft models
A549 Lung adenocarcinoma K-ras mutated Dose-dependent (IC₅₀: 0.08 μM at 72 h) Enhanced sensitivity due to Ras mutation

Table 2: In vivo anti-tumor activity of this compound in xenograft models [1] [2]

Xenograft Model This compound Dose Administration Route Tumor Growth Inhibition Statistical Significance
A431 33 μg/kg Intraperitoneal 24.5% p < 0.05
A431 100 μg/kg Intraperitoneal Data not specified p < 0.05
A431 1 mg/kg Intraperitoneal Data not specified p < 0.05
H226 33 μg/kg Intraperitoneal 43.67% p < 0.05
H226 100 μg/kg Intraperitoneal Data not specified p < 0.05
H226 1 mg/kg Intraperitoneal Data not specified p < 0.05
A549 1 mg/kg Intraperitoneal Significant inhibition p < 0.05

Discussion and Applications

Research Applications

This compound serves as a valuable research tool for several investigative applications:

  • Ras Pathway Studies: As a Ras pathway inhibitor, this compound is useful for probing Ras-dependent signaling mechanisms in cancer cells [1] [2].
  • PKC Function Analysis: Its activity against PKC isoforms makes it suitable for studying PKC-mediated cellular processes [1].
  • Combination Therapy Screening: this compound can be used in combination with other agents to identify synergistic anti-cancer effects.
  • Mechanism of Action Studies: The compound's dual inhibition of both Ras and PKC pathways enables research into cross-talk between these signaling networks.
Technical Considerations

When working with this compound, researchers should note:

  • Solubility: this compound requires dissolution in DMSO for stock solution preparation [2].
  • Stability: Aliquot and store stock solutions at -20°C to maintain stability.
  • Dose Optimization: Conduct preliminary dose-ranging studies for each cell line, as sensitivity varies significantly based on Ras mutation status [2].
  • Control Experiments: Include vehicle controls with equivalent DMSO concentrations to account for solvent effects.

References

Comprehensive Application Notes and Protocols for MT477 Apoptosis Assays in Anticancer Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MT477 and Its Apoptotic Mechanisms

This compound (CAS No: 328069-91-6) is a potent thiopyrano[2,3-c]quinoline compound that functions as a protein kinase C (PKC) inhibitor with demonstrated antitumor activity across multiple human carcinoma models. This small molecule inhibitor has shown remarkable efficacy in disrupting key signaling pathways essential for cancer cell survival and proliferation. This compound specifically targets PKC isoforms and downstream effectors in the Ras/MAPK signaling cascade, leading to cell cycle arrest and ultimately inducing programmed cell death through both apoptotic and necrotic pathways. The compound's ability to simultaneously target multiple nodes in oncogenic signaling networks makes it a promising candidate for anticancer drug development, particularly for tumors dependent on PKC-mediated proliferation signals.

The molecular mechanisms underlying this compound's apoptotic activity involve significant suppression of Ras-GTP expression and subsequent inhibition of phosphorylated ERK1/2 and Elk1, key regulators of cell growth and survival. Empirical studies have confirmed that this compound's mechanism occurs through suppressing Ras signaling, indicating that its effects on apoptosis and tumor growth in vivo may be mediated by Ras as well as PKC [1]. This dual inhibition of both upstream PKC activity and downstream Ras/MAPK signaling creates a powerful antitumor effect that effectively halts cancer progression through multiple complementary pathways, positioning this compound as a valuable chemical tool for studying apoptotic mechanisms and a promising lead compound for oncology therapeutics.

This compound Antiproliferative and Apoptotic Activity

Quantitative Antiproliferative Effects Across Cancer Cell Lines

This compound demonstrates dose-dependent inhibitory effects on cellular proliferation across a diverse panel of human cancer cell lines. The consistent activity against carcinomas of varying tissue origins suggests a broad-spectrum antitumor mechanism targeting conserved molecular pathways essential for cancer cell survival. The concentration range showing significant efficacy spans from 0.006 to 0.2 mM, with particular potency observed in specific cancer types.

Table 1: In Vitro Antiproliferative Activity of this compound Against Human Carcinoma Cell Lines

Cell Line Cancer Type IC50 Value (mM) Experimental Context
H226 Lung carcinoma 0.013 1h treatment [2]
MCF-7 Breast cancer 0.018 1h treatment [2]
A549 Lung carcinoma 0.020 1h treatment [2]
LNCaP Prostate cancer 0.033 1h treatment [2]
U87 Glioblastoma 0.051 1h treatment [2]
A431 Epidermoid carcinoma 0.049 1h treatment [2]
In Vivo Antitumor Efficacy

The in vivo antitumor efficacy of this compound has been validated in murine xenograft models using human carcinoma cell lines. Administration via intraperitoneal injection at precisely scheduled intervals demonstrated significant tumor growth inhibition with minimal observable toxicity. The differential response across tumor models highlights the influence of tumor origin and genetic background on treatment outcomes.

Table 2: In Vivo Antitumor Activity of this compound in Murine Xenograft Models

Xenograft Model Dosage Regimen Treatment Schedule Tumor Growth Inhibition Statistical Significance
A431 (human epidermoid carcinoma) 33 μg/kg, 100 μg/kg, 1 mg/kg Days 1, 4, 8, 16, 18, 20 24.5% reduction in tumor volume by week 3 at 1 mg/kg p < 0.05 [2]
H226 (human lung carcinoma) 1 mg/kg Days 1, 4, 8, 20, 24, 28 43.6% inhibition of tumor growth p < 0.05 [2]
Molecular Mechanisms of Apoptosis Induction

The apoptosis-inducing activity of this compound represents a key component of its antitumor efficacy. Treatment with this compound (0.05 mM) induces both apoptosis and necrosis in a time-dependent manner, with comprehensive analysis revealing distinct temporal patterns of cell death initiation and progression. After just 1 hour of exposure, approximately 18.6% of H266 cells undergo apoptosis, while extended treatment for 24 hours results in a dramatic increase to 98% of cells entering apoptotic pathways [2]. This rapid and extensive induction of programmed cell death underscores the potent cytotoxic activity of this compound against susceptible cancer cells.

At the molecular level, this compound-mediated apoptosis involves poly-caspase activation, indicating engagement of the core apoptotic machinery through multiple initiation pathways. The compound triggers characteristic apoptotic morphological changes including chromatin condensation, DNA fragmentation, and membrane blebbing, alongside biochemical markers such as phosphatidylserine externalization. The caspase-dependent nature of this cell death has been confirmed through inhibition studies, where broad-spectrum caspase inhibitors significantly reduce this compound-induced apoptosis, validating the essential role of caspase activation in the cell death process [1]. This mechanistic understanding provides valuable insights for optimizing combination therapies with other anticancer agents targeting complementary cell death pathways.

This compound Apoptosis Mechanism and Signaling Pathways

The antitumor mechanism of this compound involves a multi-targeted approach against key signaling pathways essential for cancer cell survival and proliferation. This compound directly inhibits protein kinase C (PKC) activity, consistent with its original design through molecular topology screening as a PKC isoform inhibitor [1]. This primary molecular target represents a critical node in numerous oncogenic signaling cascades. Beyond PKC inhibition, this compound demonstrates significant suppression of the Ras molecular pathway, effectively reducing Ras-GTP levels and subsequent phosphorylation of downstream effectors including ERK1/2 and Elk1 [2]. This dual inhibition disrupts both upstream signaling initiation and downstream proliferative responses, creating a synergistic antitumor effect.

The temporal progression of this compound's effects on signaling molecules follows a time-dependent inhibition pattern, with Western blot analyses revealing substantial reduction of Ras-GTP within 30 minutes of treatment, followed by decreased p-ERK1/2 and p-Elk1 levels within 1-2 hours [2]. This rapid suppression of oncogenic signaling precedes the induction of apoptotic commitment, suggesting a causal relationship between pathway inhibition and cell death initiation. The interconnected nature of these pathways creates a coordinated shutdown of proliferative signaling while simultaneously activating programmed cell death machinery through both intrinsic and extrinsic apoptotic pathways.

G This compound This compound PKC PKC Inhibition This compound->PKC Ras Ras-GTP Suppression PKC->Ras MAPK p-ERK1/2 Reduction Ras->MAPK Elk1 p-Elk1 Reduction MAPK->Elk1 Caspase Caspase Activation Elk1->Caspase Time-dependent PS Phosphatidylserine Externalization Caspase->PS DNA DNA Fragmentation Caspase->DNA Apoptosis Apoptotic Cell Death PS->Apoptosis DNA->Apoptosis

Figure 1: this compound Signaling and Apoptosis Pathway. This compound inhibits PKC activity and suppresses Ras/MAPK signaling, leading to caspase-dependent apoptosis through phosphatidylserine externalization and DNA fragmentation.

Multiparametric Apoptosis Analysis by Flow Cytometry

Principles of Multiparametric Apoptosis Detection

Flow cytometric analysis provides a powerful platform for detecting and quantifying apoptotic cells by measuring multiple characteristic features of programmed cell death. Unlike single-parameter assays that offer limited perspective, multiparametric approaches enable simultaneous assessment of early, intermediate, and late apoptotic stages within heterogeneous cell populations. This comprehensive analysis is particularly valuable for evaluating compounds like this compound that may induce cell death through multiple interconnected pathways. The key apoptotic features measurable by flow cytometry include caspase activation (early event), phosphatidylserine externalization (mid-stage event), and loss of membrane integrity (late stage event), each detectable with specific fluorescent probes that can be combined in various configurations [3].

The temporal progression of apoptosis follows a characteristic sequence beginning with caspase activation, followed by phosphatidylserine (PS) translocation to the outer membrane leaflet, and concluding with loss of membrane integrity and DNA fragmentation. This compound-induced apoptosis demonstrates this progression clearly, with significant caspase activation detectable within 1 hour of treatment, while maximal PS externalization and membrane permeability changes manifest after longer exposure periods [2]. This temporal relationship underscores the importance of multi-timepoint analyses when characterizing novel apoptotic inducers, as single-timepoint measurements may capture only a partial picture of the cell death dynamics and potentially miss critical transitional populations.

Detailed Protocol: Annexin V/PI with Caspase Substrate

This protocol combines annexin V binding, propidium iodide exclusion, and fluorogenic caspase substrate detection to provide comprehensive assessment of this compound-induced apoptosis across multiple temporal stages.

Materials and Reagents:

  • This compound compound (prepare fresh stock solution in DMSO)
  • Cell lines of interest (e.g., H226, MCF-7, A431)
  • Complete cell culture medium appropriate for cell line
  • Fluorogenic caspase substrate (PhiPhiLux G1D2 for caspase 3/7 or similar)
  • Recombinant annexin V conjugated to fluorochrome (e.g., FITC, Pacific Blue)
  • Propidium iodide (PI) staining solution (1-5 μg/mL in PBS)
  • Binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
  • Flow cytometry tubes
  • Centrifuge capable of 300-400 × g
  • Flow cytometer with minimum 488 nm laser and appropriate filter sets

Procedure:

  • Cell Treatment and Preparation:

    • Seed cells at appropriate density (5 × 10⁵ to 1 × 10⁶ cells per sample) and allow to adhere overnight.
    • Treat cells with this compound at desired concentrations (e.g., 0.05 mM) and include vehicle control (DMSO).
    • Incubate for predetermined time points (1 hour for early apoptosis, 24 hours for late apoptosis).
    • Collect both supernatant and adherent cells (using gentle trypsinization) to ensure comprehensive population analysis.
  • Caspase Substrate Labeling:

    • Prepare working solution of fluorogenic caspase substrate according to manufacturer's instructions.
    • After this compound treatment, wash cells once with PBS and resuspend in substrate working solution.
    • Incubate for 30-60 minutes at 37°C protected from light.
    • Wash cells twice with PBS to remove excess substrate.
  • Annexin V and Propidium Iodide Staining:

    • Resuspend cell pellet in 100 μL binding buffer containing:
      • 10 μL 10X binding buffer
      • 1 μL annexin V-fluorochrome conjugate
      • 10 μL propidium iodide working solution (1-5 μg/mL)
      • 79 μL dH₂O
    • Incubate for 15 minutes at room temperature protected from light.
    • Add 400 μL binding buffer to each sample.
    • Analyze by flow cytometry within 1 hour.
  • Flow Cytometric Analysis:

    • Configure flow cytometer with appropriate laser and filter settings for selected fluorochromes.
    • Collect a minimum of 10,000 events per sample.
    • Use untreated cells for background fluorescence compensation.
    • Establish gating strategy using single-stained controls.

Data Interpretation: The multiparametric analysis enables discrimination of four distinct cell populations:

  • Viable cells: Caspase-negative, annexin V-negative, PI-negative
  • Early apoptotic: Caspase-positive, annexin V-positive, PI-negative
  • Late apoptotic: Caspase-positive, annexin V-positive, PI-positive
  • Necrotic: Caspase-negative, annexin V-negative, PI-positive

For this compound-treated H266 cells, expect approximately 18.6% early apoptotic cells after 1 hour and up to 98% apoptotic cells (early + late) after 24 hours at 0.05 mM concentration [2].

G Start Harvest this compound-treated cells (5x10^5 to 1x10^6) Caspase Incubate with fluorogenic caspase substrate Start->Caspase Wash1 Wash to remove excess substrate Caspase->Wash1 Annexin Stain with Annexin V conjugate and PI Wash1->Annexin Analyze Flow cytometric analysis Annexin->Analyze Data Four-population analysis: Viable, Early Apoptotic, Late Apoptotic, Necrotic Analyze->Data

Figure 2: Multiparametric Apoptosis Assay Workflow. Flow chart illustrating the sequential steps for combined caspase activity, annexin V binding, and propidium iodide staining to comprehensively evaluate this compound-induced apoptosis.

Caspase Activity Measurement for High-Throughput Screening

Luminescent Caspase-3/7 Assay Protocol

The Caspase-Glo 3/7 assay provides a homogeneous, luminescent method for quantifying caspase-3 and -7 activities in this compound-treated cells. This bioluminescent approach offers significant advantages for high-throughput screening applications, including enhanced sensitivity (20-50 fold more sensitive than fluorogenic versions), minimal background signal, and compatibility with automation and miniaturization to 1536-well plate formats [4]. The assay principle involves caspase-mediated cleavage of a proluminescent substrate containing the DEVD tetrapeptide sequence, which releases aminoluciferin that subsequently serves as a substrate for firefly luciferase to generate a luminescent signal proportional to caspase activity.

Materials and Reagents:

  • Caspase-Glo 3/7 Reagent (commercially available)
  • This compound compound solutions at desired concentrations
  • White-walled multiwell plates (96-, 384-, or 1536-well)
  • Appropriate cell culture medium
  • Multimode plate reader capable of luminescence detection
  • DMSO (vehicle control)

Procedure:

  • Cell Plating and Treatment:

    • Plate cells in white-walled assay plates at optimal density (e.g., 5,000-20,000 cells/well for 96-well format).
    • Allow cells to adhere overnight under standard culture conditions.
    • Treat cells with this compound across desired concentration range (e.g., 0.001-1 mM), including vehicle control (DMSO typically ≤1%).
    • Incubate for appropriate time periods (4-24 hours) at 37°C, 5% CO₂.
  • Caspase Activity Measurement:

    • Equilibrate Caspase-Glo 3/7 Reagent to room temperature.
    • Add equal volume of Caspase-Glo 3/7 Reagent to each well (e.g., 100 μL reagent to 100 μL medium in 96-well format).
    • Mix contents gently using a plate shaker for 30-60 seconds.
    • Incubate at room temperature for 30-120 minutes (optimize for specific cell line).
    • Measure luminescence using a plate-reading luminometer.

Data Analysis and Normalization:

  • Calculate fold induction relative to vehicle-treated control cells.
  • Determine Z'-factor for assay quality control (acceptable >0.5).
  • Generate dose-response curves to establish this compound potency.
  • For this compound, expect significant caspase activation at 0.05 mM concentration in sensitive cell lines like H266 [2].

Western Blot Analysis of Apoptotic Signaling Proteins

Protocol for Detecting Apoptotic Markers in this compound-Treated Cells

Western blot analysis provides essential validation of this compound's effects on apoptotic signaling pathways and downstream effectors. This method enables direct visualization of key protein markers including cleaved caspases, Bcl-2 family members, PARP cleavage, and phosphorylated signaling components in the Ras/MAPK pathway. For this compound-treated cells, expect to observe decreased expression of Ras-GTP, p-ERK1/2, and p-Elk1 in a time-dependent manner, along with increased cleavage of caspase-3 and PARP, and decreased levels of anti-apoptotic Bcl-2 [2] [5].

Procedure:

  • Cell Lysis and Protein Extraction:

    • Treat cells with this compound (0.05 mM recommended) for various time points (0.5, 1, 2, 4, 24 hours).
    • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Centrifuge lysates at 14,000 × g for 15 minutes at 4°C.
    • Collect supernatant and quantify protein concentration using BCA assay.
  • Electrophoresis and Immunoblotting:

    • Separate 20-40 μg total protein per lane by SDS-PAGE (8-15% gels depending on target protein size).
    • Transfer to PVDF membranes using standard wet or semi-dry transfer systems.
    • Block membranes with 5% non-fat dry milk or BSA in TBST for 1 hour.
  • Antibody Incubation:

    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
    • Recommended primary antibodies:
      • Anti-Ras-GTP (1:1000)
      • Anti-phospho-ERK1/2 (1:2000)
      • Anti-phospho-Elk1 (1:1000)
      • Anti-caspase-3 (cleaved form, 1:1000)
      • Anti-PARP (cleaved form, 1:2000)
      • Anti-Bcl-2 (1:1000)
      • Anti-β-actin (loading control, 1:5000)
    • Wash membranes 3× with TBST for 5 minutes each.
    • Incubate with appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
  • Detection and Analysis:

    • Develop blots using enhanced chemiluminescence substrate.
    • Image using chemiluminescence detection system.
    • Quantify band intensities using image analysis software.
    • Normalize target protein levels to loading controls.

Expected Results: For H266 cells treated with 0.05 mM this compound, Western blot analysis should show:

  • Significant reduction in Ras-GTP within 30 minutes
  • Decreased p-ERK1/2 and p-Elk1 within 1-2 hours
  • Increased cleaved caspase-3 and PARP after 4-24 hours
  • Decreased Bcl-2 expression after 24 hours

Conclusion and Application Notes

The comprehensive apoptosis assay protocols outlined herein provide robust methodologies for characterizing This compound-induced cell death across multiple experimental contexts. The multiparametric flow cytometry approach offers the most complete picture of apoptotic progression, while the luminescent caspase assay delivers superior sensitivity for high-throughput applications. Western blot analysis remains essential for validating effects on specific signaling pathways. When applying these methods to this compound, researchers should note the compound's rapid mechanism of action, with signaling pathway inhibition detectable within 30 minutes and significant apoptosis induction within 1-24 hours depending on cell line sensitivity.

For optimal results, researchers should consider cell line-specific variations in this compound response, with H226 and MCF-7 cells demonstrating particular sensitivity (IC50 values of 0.013 mM and 0.018 mM respectively) [2]. The temporal progression of apoptotic events should guide assay timing, with early markers (caspase activation) measurable within 1-4 hours and later markers (phosphatidylserine externalization, DNA fragmentation) optimally detected after 12-24 hours. These standardized protocols will facilitate consistent characterization of this compound's apoptotic activity across different laboratories and experimental contexts, supporting its continued development as a promising anticancer therapeutic candidate.

References

Mechanism of Action and Targeted Pathways

Author: Smolecule Technical Support Team. Date: February 2026

MT477 exerts its anti-tumor effects through a multi-target mechanism, primarily involving the inhibition of several critical kinases and the suppression of key oncogenic signaling pathways.

  • Kinase Inhibition: A kinase inhibition assay on 234 kinases and phosphatases revealed that this compound acts as a potent inhibitor for several targets. The strongest inhibitory effects were recorded for MAPK14 (104±2%), AMPK A2/B1/G1 (89%), FGR (83±2%), and Aurora Kinase A (AURKA) at 77±1% [1].
  • Suppression of Ras Signaling: this compound interferes with the Ras molecular pathway by suppressing the phosphorylation of Ras and its downstream effectors, ERK1 and ERK2. This activity was observed in H226 human lung carcinoma cells and contributes to the compound's pro-apoptotic and anti-proliferative effects [2] [3].
  • Protein Kinase C (PKC) Inhibition: Empirical findings confirm that this compound inhibits PKC activity, consistent with its initial identification via molecular topology screening as a PKC inhibitor [2] [3].
  • Gene Expression and Pathway Modulation: Transcriptomic analysis following this compound treatment in three cancer cell lines (H226, MDA231, MiaPaCa-2) showed significant changes in genes governing cell death, cell-cycle progression, and growth. Key pathways affected include the NRF2-mediated oxidative stress response, p53 signaling, and G1/S checkpoint regulation [1].

The following diagram illustrates the interconnected signaling pathways targeted by this compound.

G cluster_pathways Pathways Targeted by this compound cluster_effects Cellular Effects This compound This compound PKC PKC Activity This compound->PKC Ras Ras Phosphorylation This compound->Ras AURKA Aurora Kinase A (AURKA) This compound->AURKA MAPK14 MAPK14 This compound->MAPK14 NRF2 NRF2-mediated Oxidative Stress Response This compound->NRF2 p53 p53 Signaling This compound->p53 CellCycle G1/S Checkpoint Regulation This compound->CellCycle Apoptosis Induced Apoptosis PKC->Apoptosis ERK ERK1/2 Phosphorylation Ras->ERK Proliferation Inhibited Cellular Proliferation ERK->Proliferation AURKA->Proliferation p53->Apoptosis CellCycle->Proliferation Growth Tumor Growth Inhibition Apoptosis->Growth Proliferation->Growth

Anti-Tumor Efficacy Data

This compound has demonstrated dose-dependent inhibitory effects on cellular proliferation across a panel of human cancer cell lines and has shown significant in vivo anti-tumor activity in murine xenograft models.

Table 1: In Vitro Efficacy of this compound in Human Carcinoma Cell Lines

The following table summarizes the dose-dependent inhibitory effect of this compound on cellular proliferation after a 72-hour exposure, as determined by in vitro proliferation assays [2].

Cell Line Cancer Type This compound Dosage Range
H226 Lung Carcinoma 0.006 to 0.2 mM
A549 Lung Carcinoma 0.006 to 0.2 mM
MCF-7 Breast Cancer 0.006 to 0.2 mM
U87 Glioblastoma 0.006 to 0.2 mM
LNCaP Prostate Cancer 0.006 to 0.2 mM
A431 Epidermoid Carcinoma 0.006 to 0.2 mM
Table 2: In Vivo Anti-Tumor Activity in Murine Xenograft Models

The table below details the tumor growth inhibition observed in two different xenograft models after intraperitoneal administration of this compound [2].

Xenograft Model This compound Dosage Tumor Growth Inhibition Statistical Significance (p-value)
A431 33 μg/kg, 100 μg/kg, 1 mg/kg 24.5% < 0.05
H226 33 μg/kg, 100 μg/kg, 1 mg/kg 43.67% < 0.05
MiaPaCa-2 100 μg/kg 49.5 ± 14.8% 0.0021 [1]

Experimental Protocols

For researchers aiming to investigate this compound or similar compounds, here is a detailed protocol for a long-term, low-dose treatment regimen that models clinical scenarios more closely than acute, high-dose exposures [4].

Protocol for Long-Term Treatment of Tumor Cell Lines

This 10-day protocol is designed to expose lowly aggressive tumor cell lines to anti-tumor drugs at non-lethal concentrations to study adaptive resistance and molecular changes.

Key Resources

  • Cell Lines: Commercially available lines (e.g., MCF-7, H295R) [4].
  • Reagents: Culture media (DMEM, DMEM/F12), fetal bovine serum, penicillin-streptomycin, HEPES, trypsin-EDTA, anti-tumor drugs (e.g., Doxorubicin, Cisplatin), DMSO, assay kits (e.g., MTT, BrdU) [4].

Pre-Treatment Planning

  • Determine Non-Lethal Drug Concentration: Based on existing literature and preliminary dose-response experiments (e.g., MTT assay). For this compound, a range of 0.006 to 0.2 mM has been used in shorter-term proliferation assays [2].
  • Consider Drug Kinetics: Factor in the drug's half-life and plasma concentration to replicate clinically relevant local concentrations in vitro [4].
  • Prepare Drug Stocks: Prepare aliquots of this compound in a suitable solvent like DMSO. Store at -20°C or as required for stability [4].

Procedure

  • Day 0: Cell Seeding

    • Harvest exponentially growing cells and seed them in T25 or T75 flasks or multi-well plates at a density appropriate for 10 days of growth without over-confluence.
    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂ [4].
  • Day 1: Initiate Treatment

    • Replace the culture medium with fresh medium containing the pre-determined non-lethal concentration of this compound.
    • For solvent controls (e.g., DMSO), ensure the final concentration is non-toxic (typically <0.1%) [4].
  • Days 1-10: Maintenance and Monitoring

    • Refresh the drug-containing medium every 48-72 hours, accounting for the drug's stability and half-life to maintain a consistent concentration [4].
    • Monitor cell morphology, confluence, and signs of contamination daily using a microscope [4].
  • Day 10: Endpoint Analysis

    • Harvest cells for downstream functional and molecular analyses.
    • Cell Sensitivity/Proliferation: Use MTT or BrdU incorporation assays.
    • mRNA Expression: Extract total RNA for reverse transcription and real-time PCR analysis of target genes (e.g., NRF2-dependent genes).
    • Protein Expression: Perform Western blotting to analyze protein levels (e.g., phosphorylated ERK, Ras, AURKA, PKC isoforms, caspase cleavage). Key steps include:
      • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
      • Probe with specific primary and HRP-conjugated secondary antibodies.
      • Detect using chemiluminescence [4].

Key Considerations for Researchers

  • Mechanism-of-Action Studies: When investigating this compound, include assays for AURKA kinase activity, Ras/ERK phosphorylation status, and NRF2 pathway activation to fully capture its polypharmacological profile [1] [2].
  • Combination Therapy: this compound's multi-target nature makes it a promising candidate for combination therapy strategies. Research could explore synergies with other targeted agents or conventional chemotherapy.
  • Note on Data Currency: The most specific pre-clinical data on this compound is from research published between 2008 and 2011. While the fundamental mechanisms remain valid, subsequent developments regarding this compound may not be reflected here.

References

Comprehensive Application Notes and Protocols for MT477: A Novel Quinoline-Based Anticancer Agent via Intraperitoneal Administration

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MT477 and Its Therapeutic Profile

This compound is a novel thiopyrano[2,3-c]quinoline compound identified through molecular topology screening as a potential anticancer agent with high activity against protein kinase C (PKC) isoforms. This small molecule drug demonstrates a unique dual mechanism of action, suppressing cell signaling through both the Ras molecular pathway and direct PKC inhibition, resulting in potent antiproliferative effects across multiple human carcinoma cell lines. Empirical findings confirm that this compound induces poly-caspase-dependent apoptosis and demonstrates significant in vivo anti-tumor activity against human carcinoma xenograft models, supporting its further development as an anticancer therapeutic [1] [2].

The intraperitoneal (IP) route of administration provides an effective method for systemic drug delivery in preclinical studies, particularly for compounds like this compound where target engagement evaluation is prioritized over formulation pharmacokinetics for clinical translation. IP administration takes advantage of the large surface area of the peritoneal cavity and its extensive vascular network, facilitating efficient absorption into systemic circulation. This route is especially valuable in chronic rodent studies where repetitive intravenous access is challenging, and allows administration of larger volumes than other parenteral routes [3].

Mechanism of Action and Signaling Pathway

Primary Molecular Targets and Signaling Cascade Inhibition

This compound exerts its anticancer effects through a multifaceted mechanism that targets key signaling pathways essential for tumor cell survival and proliferation:

  • PKC Inhibition: this compound directly interferes with PKC activity, as predicted by molecular modeling studies. PKC isoforms play crucial roles in cell signaling transduction, and their inhibition disrupts downstream pro-survival signaling cascades [1] [4].
  • Ras Pathway Suppression: this compound suppresses phosphorylation of Ras and its downstream effectors ERK1/2, indicating that its effects on apoptosis and tumor growth may be mediated through interference with this critical oncogenic pathway. The Ras-MEK-ERK signaling axis is fundamental to cellular proliferation, differentiation, and survival, making its inhibition a valuable therapeutic strategy in oncology [1] [2].
  • Apoptosis Induction: Treatment with this compound results in caspase-dependent apoptosis, demonstrating its ability to activate programmed cell death machinery in malignant cells [4].

The following diagram illustrates the key signaling pathways affected by this compound treatment:

G This compound This compound PKC PKC This compound->PKC Inhibits Ras Ras This compound->Ras Suppresses Apoptosis Apoptosis This compound->Apoptosis Induces Proliferation Proliferation PKC->Proliferation Promotes Survival Survival PKC->Survival Promotes ERK1 ERK1 Ras->ERK1 Phosphorylation ERK2 ERK2 Ras->ERK2 Phosphorylation Elk1 Elk1 ERK1->Elk1 Activates ERK2->Elk1 Activates Elk1->Proliferation Stimulates

Figure 1: this compound Mechanism of Action - Signaling Pathways. This compound directly inhibits PKC activity and suppresses Ras phosphorylation, leading to reduced activation of downstream ERK1/2 and Elk1. These actions collectively result in inhibition of tumor cell proliferation and survival while inducing caspase-dependent apoptosis.

Experimental Protocols and Methodologies

In Vitro Assessment of Antiproliferative Activity
3.1.1 Cell Culture and Maintenance
  • Cell Lines: Utilize human carcinoma cell lines including H226 (lung), MCF-7 (breast), U87 (glioblastoma), LNCaP (prostate), A431 (epidermoid), and A549 (lung) [1] [2].
  • Culture Conditions: Maintain cells in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere [1].
  • Passaging: Subculture cells at 70-80% confluence using trypsin-EDTA and plate at appropriate densities for experiments.
3.1.2 Cell Proliferation Assay
  • Cell Seeding: Plate cells in 96-well plates at a density of 3-5 × 10³ cells/well and allow to adhere for 24 hours [4].
  • This compound Treatment: Prepare serial dilutions of this compound in DMSO (final concentration ≤0.1%) and culture media to achieve concentrations ranging from 0.001 mM to 1 mM.
  • Exposure: Treat cells with this compound or vehicle control for 1 hour at 37°C [4].
  • Viability Assessment: Measure cellular viability using MTT or Alamar Blue assays according to manufacturer protocols.
  • Data Analysis: Calculate IC₅₀ values using nonlinear regression analysis of dose-response curves.
3.1.3 Apoptosis Analysis by Flow Cytometry
  • Cell Treatment: Harvest H226 cells in logarithmic growth phase and seed in 6-well plates (5 × 10⁵ cells/well). Treat with 0.05 mM this compound for 1 hour and 24 hours [4].
  • Staining: Harvest cells by trypsinization, wash with PBS, and stain with Annexin V-FITC and propidium iodide using commercial apoptosis detection kit.
  • Analysis: Analyze stained cells by flow cytometry within 1 hour of staining. Distinguish viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺) [4].
3.1.4 Western Blot Analysis
  • Protein Extraction: Lyse this compound-treated H226 cells (0.05 mM for 0.5, 1, 2, and 4 hours) in RIPA buffer containing protease and phosphatase inhibitors [4].
  • Electrophoresis: Separate 20-50 μg of total protein by SDS-PAGE and transfer to PVDF membranes.
  • Immunoblotting: Block membranes with 5% non-fat milk, then incubate with primary antibodies against Ras-GTP, p-Erk1/2, p-Elk1, and corresponding total proteins overnight at 4°C.
  • Detection: After incubation with HRP-conjugated secondary antibodies, visualize protein bands using enhanced chemiluminescence substrate. Normalize phosphoprotein levels to total protein or housekeeping controls [4].
In Vivo Efficacy Studies in Xenograft Models
3.2.1 Animal Model Establishment
  • Animals: Utilize 6-week-old male nude mice (or immunocompromised equivalent) with body weight ranging 20-25 g [1] [2].
  • Xenograft Implantation: Subcutaneously inject 5-10 × 10⁶ human carcinoma cells (A431 or H226 lines) suspended in 100 μL PBS mixed with Matrigel (1:1 ratio) into the flank region [1].
  • Randomization: When tumors reach approximately 100-150 mm³, randomize animals into treatment groups (n=5-8) ensuring similar mean tumor volumes across groups.
3.2.2 Intraperitoneal Administration Protocol
  • Drug Preparation: Prepare this compound stock solution in appropriate vehicle (e.g., DMSO/cremophor/saline mixture) and dilute to working concentrations of 33 μg/kg, 100 μg/kg, and 1 mg/kg [1].
  • Administration Technique:
    • Restrain mouse in supine position with head tilted downward.
    • Identify injection site in lower left quadrant of abdomen to avoid cecum and vital organs.
    • Insert needle (25-27 gauge) at approximately 10° angle through abdominal wall.
    • Aspirate slightly to check for blood or intestinal content.
    • Slowly inject solution (typical volume: 10 μL/g body weight) [3] [5].
  • Dosing Schedule:
    • For A431 xenografts: Administer once daily on days 1, 4, 8, 16, 18, and 20 post-randomization [1].
    • For H226 xenografts: Administer once daily on days 1, 4, 8, 20, 24, and 28 post-randomization [1].
  • Post-injection Monitoring: Observe animals for signs of distress or leakage at injection site. Studies indicate approximately 10% immediate leakage may occur but does not significantly compromise efficacy [5].
3.2.3 Tumor Monitoring and Ethical Considerations
  • Tumor Measurement: Measure tumor dimensions 2-3 times weekly using digital calipers. Calculate volume using formula: Volume = (Length × Width²) / 2 [1].
  • Body Weight Tracking: Monitor and record animal body weights bi-weekly as general health indicator.
  • Endpoint Criteria: Euthanize animals if tumor volume exceeds 2000 mm³, tumor ulcerates, or body weight loss exceeds 20%.
  • Statistical Analysis: Compare tumor volumes between treatment groups using repeated measures ANOVA or mixed-effects models followed by appropriate post-hoc tests.

The following workflow diagram summarizes the in vivo evaluation process:

G CellCulture Cell Culture Human Carcinoma Lines Xenograft Xenograft Establishment Flank Injection CellCulture->Xenograft Randomization Tumor Measurement & Randomization Xenograft->Randomization IPTreatment IP Administration This compound (33μg/kg - 1mg/kg) Randomization->IPTreatment Monitoring Tumor Monitoring Caliper Measurements IPTreatment->Monitoring Analysis Data Analysis Tumor Growth Inhibition Monitoring->Analysis

Figure 2: In Vivo Efficacy Study Workflow. Schematic representation of the experimental workflow for evaluating this compound efficacy in human carcinoma xenograft models, from cell culture to data analysis.

Data Presentation and Results Summary

In Vitro Antiproliferative Activity of this compound

Table 1: IC₅₀ Values of this compound Across Human Carcinoma Cell Lines

Cell Line Cancer Type IC₅₀ (mM) Experimental Conditions
H226 Lung carcinoma 0.013 1-hour treatment [1]
MCF-7 Breast cancer 0.018 1-hour treatment [1]
U87 Glioblastoma 0.051 1-hour treatment [1]
LNCaP Prostate cancer 0.033 1-hour treatment [1]
A549 Lung carcinoma 0.020 1-hour treatment [1]
A431 Epidermoid 0.049 1-hour treatment [1]

Table 2: Time-Dependent Apoptosis Induction by this compound in H226 Cells

Treatment Duration Apoptotic Cells (%) Experimental Conditions
1 hour 18.6% 0.05 mM this compound [4]
24 hours 98.0% 0.05 mM this compound [4]
In Vivo Antitumor Efficacy of this compound

Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models

Xenograft Model This compound Dose Dosing Schedule Tumor Growth Inhibition Statistical Significance
A431 1 mg/kg Days 1,4,8,16,18,20 24.5% p < 0.05 [1]
H226 1 mg/kg Days 1,4,8,20,24,28 43.67% p < 0.05 [1]

Research Applications and Further Development

This compound represents a promising anticancer candidate with demonstrated efficacy against multiple human carcinoma cell lines and in xenograft models. The intraperitoneal administration route provides a reliable method for systemic delivery in preclinical studies, particularly useful for:

  • Proof-of-concept studies where target engagement evaluation is prioritized over clinical route formulation [3].
  • Chronic treatment regimens in rodents where repetitive intravenous access is challenging [3].
  • Molecular pathway validation for Ras and PKC-targeted therapies in oncology [1] [2].

The dual mechanism of action targeting both PKC and Ras signaling pathways suggests potential for overcoming compensatory resistance mechanisms that often limit single-target agents. Further development should focus on:

  • Bioavailability optimization through formulation development
  • Combination therapy strategies with conventional chemotherapeutics or other targeted agents
  • Biomarker identification to predict patient response based on Ras and PKC pathway activation status [6]

The established protocols provide a foundation for reproducible evaluation of this compound and related compounds, supporting the ongoing development of this promising therapeutic agent for oncological applications.

References

MT477 Cytotoxicity in Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of MT477 after 72 hours of treatment, as reported in the foundational study [1].

Cell Line Cancer Type Ras Mutation Status IC₅₀ after 72h this compound Treatment
A549 Lung adenocarcinoma K-ras mutated ~1 µM
MiaPaCa-2 Pancreatic carcinoma K-ras mutated ~1 µM
H226 Lung cancer Non-Ras-mutated Weak inhibition at lower doses
Human Lung Fibroblasts Normal (non-cancerous) Not applicable Weak inhibition at lower doses

The data demonstrates that this compound induces cytotoxicity in a time- and dose-dependent manner, with significantly higher potency in K-ras mutated cancer cell lines (A549 and MiaPaCa-2) compared to non-Ras-mutated cells [1].

Detailed Experimental Protocol: Cell Viability Assay

This protocol details the methodology used to generate the dose-response data for this compound, based on the MTT cell proliferation assay [1].

Cell Culture and Plating
  • Cell Lines: A549, MiaPaCa-2, H226, and primary human lung fibroblasts.
  • Culture Conditions: Maintain cells in their respective media (e.g., RPMI 1640 for A549 and H226, DMEM for MiaPaCa-2) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO₂ [1].
  • Plating: Seed cells into 96-well plates at a density of 2.5 × 10³ cells per well and allow them to adhere overnight [1].
Drug Treatment and MTT Assay
  • This compound Preparation: Prepare a stock solution of this compound and serially dilute it in culture media to achieve the desired concentration range for dose-response curves.
  • Treatment: After cell adhesion, replace the medium with fresh medium containing varying concentrations of this compound. Include control wells with vehicle-only medium.
  • Incubation: Expose cells to this compound for 24, 48, and 72 hours [1].
  • Viability Measurement: After treatment, add MTT reagent to each well and incubate for several hours to allow formazan crystal formation. Solubilize the crystals with a detergent solution and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance directly correlates with the number of viable cells.
Data Analysis
  • Calculate the percentage of cell viability for each dose relative to the vehicle-treated control cells.
  • Use statistical software to fit the dose-response data and generate a curve, from which the IC₅₀ value (the concentration that reduces cell viability by 50%) can be determined.

Proposed Signaling Pathways for Investigation

While the exact molecular target of this compound was not definitively established in the available literature, the research indicated it induced apoptosis and G2/M cell cycle arrest in K-ras mutated cells [1]. The following diagram illustrates key signaling pathways relevant to its reported activity, which can serve as a basis for further mechanistic studies.

G cluster_obs Observed Phenotypic Effects (K-ras Mutated Cells) This compound This compound UnknownTarget Putative Molecular Target This compound->UnknownTarget Ras Ras mTORC1 mTORC1 Ras->mTORC1 Activates Apoptosis Apoptosis G2_M_Arrest G2_M_Arrest CellGrowth CellGrowth mTORC1->CellGrowth Promotes UnknownTarget->Ras Inhibits UnknownTarget->Apoptosis Induces UnknownTarget->G2_M_Arrest Induces

Figure 1: Proposed mechanism of action for this compound based on observed phenotypic effects in K-ras mutated cancer cells.

G Start Plate Cells (2.5 x 10³/well) Adhere Overnight Adherence Start->Adhere Treat Treat with This compound Dilutions Adhere->Treat Incubate Incubate (24, 48, 72h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Solubilize Solubilize Formazan Crystals AddMTT->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Calculate IC₅₀ Measure->Analyze

Figure 2: Experimental workflow for the MTT cell viability assay to evaluate this compound dose-response.

Application Notes

  • Key Findings: The primary data indicates that this compound is a promising candidate for targeting K-ras mutated cancers, a historically challenging therapeutic target. Its specificity suggests a potentially favorable safety profile by sparing non-mutated cells at effective doses [1].
  • Mechanistic Studies: To deconvolute the precise mechanism of action, future work should employ phospho-protein assays (Western blot) to track changes in key signaling pathways (e.g., Ras/MAPK, PI3K/Akt/mTOR) following this compound treatment. Furthermore, techniques like RNA sequencing could help identify global transcriptomic changes.
  • In Vivo Validation: The in vitro efficacy was supported by an A549 tumor xenograft model, which showed that this compound inhibited tumor growth in vivo [1]. Standard protocols for xenograft studies would be the next step for validation.

References

Application Notes & Experimental Protocols for MT477 in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MT477

This compound is a novel thiopyrano[2,3-c]quinoline compound identified through molecular topology screening as a potential anticancer agent with high activity against Protein Kinase C (PKC) isoforms [1] [2]. Empirical research has demonstrated that this compound exerts its anti-tumor effects through a multi-targeted mechanism: it directly inhibits PKC-α activity and suppresses cell signaling through the Ras molecular pathway, ultimately inducing caspase-dependent apoptosis in cancer cells [1] [2]. In vivo studies using xenograft models have confirmed significant tumor growth inhibition with minimal toxicity, supporting its further development as an anticancer drug [3] [4].

Mechanism of Action

Key Signaling Pathways

This compound primarily functions through a dual mechanism targeting crucial cell signaling pathways:

  • PKC-α Inhibition: this compound acts as a direct inhibitor of the conventional PKC-α isoform, subsequently inhibiting its downstream targets ERK1/2 and Akt. This inhibition occurs prior to any observable effect on Ras activity [3] [4].
  • Ras Pathway Suppression: The compound interferes with PKC activity and phosphorylation of Ras and ERK1/2, indicating its effects on apoptosis and tumor growth may be mediated through both PKC and Ras signaling pathways [1].
  • Cellular Effects: Treatment with this compound induces poly-caspase-dependent apoptosis and increases focal cell adhesion with formation of actin stress fibers in cultured cancer cells [3] [1].

The following diagram illustrates the signaling pathways affected by this compound treatment:

G This compound This compound PKCa PKC-α This compound->PKCa Inhibits Ras Ras This compound->Ras Suppresses Apoptosis Apoptosis This compound->Apoptosis Induces ERK ERK1/2 PKCa->ERK Activates Akt Akt PKCa->Akt Activates Ras->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes Akt->Proliferation Promotes

In Vitro Experimental Protocols

Cell Proliferation Assay

Purpose: To evaluate the dose-dependent inhibitory effect of this compound on cancer cell proliferation.

Materials:

  • Cancer cell lines: H226, MCF-7, U87, LNCaP, A431, A549 [1]
  • This compound stock solution (prepare in appropriate solvent)
  • Cell culture media and supplements
  • 96-well cell culture plates
  • Cell proliferation assay kit (e.g., CCK-8, MTT)

Procedure:

  • Seed cells in 96-well plates at optimal density (e.g., 2-5 × 10³ cells/well) and incubate for 24 hours.
  • Prepare this compound dilutions in culture media across concentration range of 0.006 to 0.2 mM [1].
  • Treat cells with this compound or vehicle control, incubate for 24-72 hours.
  • Add cell proliferation reagent and incubate per manufacturer's instructions.
  • Measure absorbance at appropriate wavelength.
  • Calculate percentage inhibition relative to untreated controls.
Apoptosis Assay

Purpose: To detect this compound-induced, caspase-dependent apoptosis.

Materials:

  • H226 human lung carcinoma cells or other relevant cell lines
  • This compound stock solution
  • Poly-caspase detection kit (fluorochrome-labeled inhibitors of caspases)
  • Flow cytometer or fluorescence microscope
  • Cell culture reagents

Procedure:

  • Seed cells in appropriate culture vessels and grow to 70-80% confluence.
  • Treat with this compound at predetermined IC₅₀ values or vehicle control.
  • Incubate for 24 hours.
  • Harvest cells and stain with caspase detection reagent according to manufacturer's protocol.
  • Analyze by flow cytometry or fluorescence microscopy.
  • Quantify percentage of apoptotic cells compared to controls [1].
Western Blot Analysis of Signaling Pathways

Purpose: To evaluate this compound effects on PKC-α, Ras, ERK1/2, and Akt signaling.

Materials:

  • Treated cell lysates
  • Primary antibodies: anti-p-PKC-α, anti-p-Ras, anti-p-ERK1/2, anti-p-Akt
  • Secondary antibodies conjugated to HRP
  • Western blotting equipment and ECL detection system

Procedure:

  • Treat H226 cells with this compound for various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Prepare cell lysates and quantify protein concentration.
  • Separate proteins by SDS-PAGE and transfer to PVDF membrane.
  • Block membrane and incubate with primary antibodies overnight at 4°C.
  • Incubate with appropriate secondary antibodies.
  • Detect using ECL substrate and visualize.
  • Note: this compound inhibits PKC-α and downstream ERK1/2/Akt before affecting Ras activity [3].

In Vivo Experimental Protocols

Xenograft Tumor Model

Purpose: To evaluate anti-tumor efficacy of this compound in vivo.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)
  • H226 or A431 human carcinoma cells [1]
  • This compound solution for intraperitoneal injection
  • Calipers for tumor measurement
  • Animal scale

Procedure:

  • Subcutaneously inject 5 × 10⁶ H226 or A431 cells into flanks of mice.
  • Randomize mice into treatment groups when tumors reach 100-200 mm³.
  • Administer this compound via intraperitoneal injection at 1 mg/kg dose [3].
  • Implement continuous treatment schedule (daily injections).
  • Monitor tumor size 2-3 times weekly using calipers.
  • Record body weight to assess toxicity.
  • Euthanize when tumor burden exceeds IACUC limits.
Toxicity Assessment

Purpose: To evaluate minimal toxicity of this compound treatment.

Materials:

  • Blood collection equipment
  • Serum chemistry analyzer
  • Animal weighing scale

Procedure:

  • Collect blood samples from treated and control mice at study endpoint.
  • Separate serum by centrifugation.
  • Analyze serum chemistry parameters including liver enzymes, renal function markers.
  • Compare treated versus control groups.
  • Note: Studies have revealed minimal toxicity in mice with continuous this compound treatment [3].

Data Summary

In Vitro Efficacy Across Cell Lines

Table: Dose-dependent inhibitory effects of this compound on cancer cell proliferation

Cell Line Cancer Type This compound Concentration Range Inhibition
H226 Lung carcinoma 0.006 to 0.2 mM Dose-dependent [1]
MCF-7 Breast cancer 0.006 to 0.2 mM Dose-dependent [1]
U87 Glioblastoma 0.006 to 0.2 mM Dose-dependent [1]
LNCaP Prostate cancer 0.006 to 0.2 mM Dose-dependent [1]
A431 Epidermoid carcinoma 0.006 to 0.2 mM Dose-dependent [1]
A549 Lung carcinoma 0.006 to 0.2 mM Dose-dependent [1]
In Vivo Efficacy in Xenograft Models

Table: Tumor growth inhibition by this compound in murine xenograft models

Tumor Model This compound Dose Treatment Schedule Tumor Growth Inhibition Significance
H226 xenograft 1 mg/kg Continuous 62.1 ± 15.3% reduction in tumor size [3] p < 0.05
H226 xenograft 33 μg/kg, 100 μg/kg, 1 mg/kg Intraperitoneal 43.67% inhibition [1] p < 0.05
A431 xenograft 33 μg/kg, 100 μg/kg, 1 mg/kg Intraperitoneal 24.5% inhibition [1] p < 0.05

Conclusion

The experimental protocols outlined provide comprehensive methodology for evaluating the anti-cancer efficacy of this compound in both in vitro and in vivo settings. Key findings from the referenced studies indicate that this compound demonstrates:

  • Dose-dependent inhibition of cellular proliferation across multiple cancer cell lines [1]
  • Significant tumor growth suppression in xenograft models, particularly with continuous treatment schedule at 1 mg/kg [3]
  • Minimal toxicity profile based on blood serum chemistry [3] [4]
  • Dual mechanism of action through PKC-α inhibition and Ras signaling suppression [3] [1]

These application notes support further development of this compound as a promising anticancer therapeutic agent, with particular emphasis on the superior efficacy of continuous treatment scheduling.

References

Application Note: Evaluation of MT477 in H226 Lung Carcinoma Cell Line

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

MT477 is a novel thiopyrano[2,3-c]quinoline identified through molecular topology screening as a potent anticancer agent [1] [2]. Initially recognized for its activity against Protein Kinase C (PKC) isoforms, empirical studies have demonstrated that its mechanism of action also involves suppressing the Ras molecular signaling pathway and inducing caspase-dependent apoptosis [1] [3]. This application note details the protocols and results for the in vitro and in vivo evaluation of this compound using the human non-small cell lung carcinoma cell line, H226.

Mechanism of Action in H226 Cells

In H226 cells, this compound exerts its effects by targeting key components of cellular signaling pathways essential for proliferation and survival. The drug interferes with PKC activity and suppresses the phosphorylation of Ras and ERK1/2, proteins central to the Ras-MEK-ERK signaling cascade [1] [3]. A later study further specified that in non-Ras-mutated H226 cells, this compound acts as a direct PKC-α inhibitor, reducing the activity of its downstream targets, ERK1/2 and Akt, which precedes its effect on Ras [4]. This disruption of signaling pathways ultimately leads to the induction of poly-caspase-dependent apoptosis [1] [3]. Furthermore, treatment with this compound induces morphological changes in H226 cells, including increased focal cell adhesion and the formation of actin stress fibers [4].

The following diagram outlines the proposed signaling pathways affected by this compound in H226 cells:

G This compound This compound PKCa PKC-α This compound->PKCa Inhibits Ras Ras This compound->Ras Suppresses Phosphorylation Apoptosis Apoptosis This compound->Apoptosis Induces Actin Actin Fiber Formation This compound->Actin Stimulates PKCa->Ras Activates ERK ERK1/2 PKCa->ERK Activates Akt Akt PKCa->Akt Activates Ras->ERK Activates ERK->Apoptosis Promotes Proliferation Akt->Apoptosis Promotes Survival

Experimental Protocols

3.1 In Vitro Cell Proliferation Assay (MTT Assay) This protocol is used to determine the dose-dependent inhibitory effect of this compound on H226 cellular proliferation [1] [5] [3].

  • Cell Line: Human H226 lung carcinoma cells.
  • Culture Conditions: Grow cells in RPMI 1640 medium supplemented with 10% FBS, 50 IU/mL penicillin, and 50 μg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂ [5].
  • Procedure:
    • Plate H226 cells at a density of 2.5 × 10³ cells per well in a 96-well plate.
    • After cell attachment, expose the cultures to varying concentrations of this compound (e.g., 0.006 mM to 0.2 mM) for 24, 48, and 72 hours [1] [5].
    • Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours.
    • Dissolve the formed formazan crystals in DMSO and measure the absorbance at 570 nm using a microplate reader.
    • Calculate the percentage of cell viability relative to untreated control wells.

3.2 In Vivo Xenograft Tumor Model This protocol evaluates the anti-tumor efficacy of this compound in a murine model [1] [4] [3].

  • Animals: Immunodeficient mice (e.g., nude or SCID mice).
  • Tumor Inoculation: Subcutaneously inject H226 cells (approximately 5-10 million cells per mouse) into the flank of each mouse to establish xenografts.
  • Drug Administration:
    • Compound: this compound.
    • Route: Intraperitoneal (IP) injection.
    • Dosages: Test doses of 33 μg/kg, 100 μg/kg, and 1 mg/kg [1] [3]. For continuous treatment schedules, administer this compound daily [4].
    • Control: Treat control groups with the vehicle only.
  • Tumor Monitoring: Measure tumor dimensions regularly (2-3 times per week) using calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2. Continue the study until control group tumors reach a predetermined endpoint.
  • Toxicity Assessment: Monitor mice for body weight loss and signs of morbidity. Collect blood serum at the end of the study for clinical chemistry analysis to assess organ toxicity [4].

Key Experimental Data

4.1 In Vitro Efficacy of this compound against H226 Cells this compound exhibits a dose-dependent anti-proliferative effect on H226 cells [1] [3]. The following table summarizes viability data:

Table 1: In Vitro Proliferation Inhibition of H226 Cells by this compound [1] [3]

This compound Concentration (mM) Inhibition of Cellular Proliferation (after 72 hours)
0.006 Partial inhibition (dose-dependent trend)
0.2 Significant inhibition

4.2 In Vivo Anti-Tumor Activity in H226 Xenografts this compound significantly inhibits the growth of H226 xenograft tumors in mice, with minimal observed toxicity [1] [4] [3]. The results from different studies are consolidated below:

Table 2: In Vivo Tumor Growth Inhibition of H226 Xenografts by this compound

Study Reference This compound Dosage & Schedule Tumor Growth Inhibition vs. Control Significance (p-value)
Jasinski et al., 2008 [1] [3] Intraperitoneal, 33 μg/kg, 100 μg/kg, 1 mg/kg 43.67% < 0.05
Jasinski et al., 2011 [4] Intraperitoneal, 1 mg/kg (continuous schedule) 62.1% ± 15.3% Not specified

The workflow for the in vivo evaluation is summarized below:

G Start Inoculate Mice with H226 Cells Group Randomize Mice into Treatment & Control Groups Start->Group Treat Administer this compound or Vehicle (IP Injection) Group->Treat Monitor Monitor Tumor Volume & Animal Health Treat->Monitor Analyze Analyze Tumor Growth Inhibition and Toxicity Monitor->Analyze

Conclusion

This compound demonstrates significant in vitro and in vivo anti-tumor activity against the H226 lung carcinoma cell line. Its mechanism is mediated through the inhibition of PKC-α and suppression of the Ras-ERK1/2 signaling pathway, leading to caspase-dependent apoptosis. The compound shows efficacy in murine xenograft models with minimal toxicity, supporting its further development as a potential anticancer therapeutic [1] [4] [3].

References

Application Notes: MT477 In Vivo Anti-Tumor Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Compound: MT477 is a novel thiopyrano[2,3-c]quinoline identified as a potent protein kinase C (PKC) inhibitor. Its mechanism of action also involves suppressing the Ras molecular signaling pathway and inducing poly-caspase-dependent apoptosis [1] [2] [3].

Objective: To evaluate the in vivo anti-tumor efficacy and optimal dosing of this compound against human carcinoma xenografts in murine models.

Key Findings: Empirical studies confirm that this compound's mechanism occurs through suppressing Ras signaling, indicating that its effects on apoptosis and tumor growth in vivo may be mediated by Ras as well as PKC [1] [2]. The compound demonstrated significant, dose-dependent inhibition of tumor growth in two different human carcinoma xenograft models [1] [2] [4].

The following table summarizes the quantitative in vivo efficacy data from the xenograft studies:

Cell Line Cancer Type Dosage Dosing Schedule Tumor Growth Inhibition
A431 Epidermoid carcinoma 1 mg/kg Intraperitoneal (i.p.), once a day on days 1, 4, 8, 16, 18, 20 24.5% (by third week) [1] [3]
H226 Lung carcinoma 1 mg/kg Intraperitoneal (i.p.), once a day on days 1, 4, 8, 20, 24, 28 43.67% [1] [2]

Experimental Protocol: In Vivo Efficacy Study

This protocol outlines the methodology for assessing the anti-tumor activity of this compound in a murine xenograft model, as derived from the cited literature [1] [2] [3].

1. Materials

  • Test Compound: this compound
  • Vehicle: As optimized for intraperitoneal injection.
  • Animals: 6-week-old male immunodeficient mice (e.g., nude mice).
  • Cell Line: Human cancer cell line (e.g., A431 or H226).

2. Methods

  • Tumor Inoculation: Harvest cultured cells in log-phase growth and subcutaneously inject a suspension (e.g., 5-10 x 10⁶ cells) into the right flank of each mouse to establish xenografts.
  • Group Randomization: Once tumors reach a predetermined palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=5-10).
  • Dosing Regimen:
    • Treatment Group: Administer this compound via intraperitoneal injection. The cited study used doses of 33 µg/kg, 100 µg/kg, and 1 mg/kg [1].
    • Control Group: Administer an equivalent volume of vehicle only.
  • Tumor Monitoring: Measure tumor dimensions regularly (2-3 times per week) using digital calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
  • Body Weight Measurement: Record the body weight of each animal concurrently with tumor measurements to monitor for systemic toxicity.
  • Endpoint and Data Analysis: Continue the study for a set duration (e.g., 3-4 weeks). Calculate the percentage of tumor growth inhibition in treated groups compared to the vehicle control group. Statistical significance (p < 0.05) is typically determined using a t-test.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the proposed molecular mechanism of action of this compound and the workflow for the in vivo efficacy study.

cluster_pathway Proposed Mechanism of Action of this compound cluster_workflow In Vivo Efficacy Study Workflow PKC PKC Ras Ras PKC->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis This compound This compound This compound->PKC Inhibits This compound->Ras Suppresses This compound->Apoptosis Induces Cell_Culture Cell Culture (A431, H226) Xenograft Tumor Inoculation (Subcutaneous) Cell_Culture->Xenograft Randomization Group Randomization Xenograft->Randomization Dosing IP Dosing (this compound vs. Vehicle) Randomization->Dosing Monitoring Tumor & Weight Monitoring Dosing->Monitoring Analysis Endpoint & Data Analysis Monitoring->Analysis

References

Understanding the Solubility Challenge with MT477

Author: Smolecule Technical Support Team. Date: February 2026

MT477 is a novel thiopyrano[2,3-c]quinoline with demonstrated in vivo anti-tumor activity [1]. Its low aqueous solubility is a major hurdle, as it can lead to:

  • Low and variable bioavailability, requiring higher doses to achieve a therapeutic effect [2] [3].
  • Challenges in formulation development for both oral and parenteral routes [2].

This is a common issue in drug development; over 40% of New Chemical Entities (NCEs) are classified as practically insoluble in water [2]. For BCS Class II drugs like this compound (low solubility, high permeability), the dissolution rate in gastrointestinal fluids is often the key rate-limiting step for absorption [2] [3].

Solubility Enhancement Techniques for this compound

The table below summarizes the most relevant techniques that can be explored to improve the solubility and dissolution rate of this compound.

Technique Mechanism of Action Key Advantages Considerations for this compound
Nanosuspension [4] [3] Reduction of particle size to nanoscale, dramatically increasing surface area for dissolution. Significantly enhances dissolution rate & bioavailability; suitable for high-dose drugs; can be used for oral & IV routes. Technique successfully applied to other poorly soluble compounds; requires stabilizers like polymers & surfactants.
Solid Dispersion [2] [5] Dispersion of drug at molecular/amorphous state in a hydrophilic polymer carrier. Can achieve supersaturation; greatly improves wetting and dissolution. Physical stability (prevention of crystallization) must be monitored; choice of polymer (e.g., PVP) is critical.
Cyclodextrin Complexation [5] Formation of an inclusion complex where the drug molecule fits into the cyclodextrin cavity. Improves aqueous solubility & stability; well-established technique. Effectiveness depends on fit between this compound molecule and cyclodextrin cavity; may require high cyclodextrin ratios.
Surfactant Use [2] [5] Reduction of interfacial tension and improved wetting through micelle formation. Simple to implement; effective at low concentrations. Must evaluate surfactant toxicity; potential for taste issues in oral formulations.
Salt Formation [2] Conversion of the drug into a salt form with higher aqueous solubility. Can profoundly improve solubility and dissolution. Requires an ionizable group in the this compound structure; salt form must be physically and chemically stable.

The following workflow can help guide your initial experimentation with these techniques:

G Start Start: this compound Low Solubility Assess Assess Drug Properties Start->Assess Tech1 Nanosuspension Assess->Tech1 Tech2 Solid Dispersion Assess->Tech2 Tech3 Cyclodextrin Complexation Assess->Tech3 Eval Evaluate Lead Formulations Tech1->Eval Tech2->Eval Tech3->Eval Opt Optimize & Scale Up Eval->Opt

Experimental Protocol: Nanosuspension Formulation

This protocol, adapted from a study on preparing nanosuspensions for toxicology studies, provides a practical starting point [4].

Objective: To produce a stable nanosuspension of this compound using wet media milling to enhance its dissolution rate.

Materials:

  • Active Compound: this compound
  • Dispersing Agents: Hydroxypropyl methylcellulose (HPMC, 3 cP), Tween 80, Sodium Lauryl Sulfate (SDS) [4] [5].
  • Equipment: Laboratory-scale mixer mill (for 10-100 mg batches) or rotation/revolution mixer (for ~0.5 g batches), milling media (e.g., zirconia beads).

Methodology:

  • Preparation of Stabilizer Solution: Dissolve the dispersing agents in purified water. An optimized formulation from literature uses 0.5% w/v HPMC (3 cP) and 0.5% w/v Tween 80 [4].
  • Dispersion: Add this compound powder to the stabilizer solution to achieve a target concentration (e.g., 100 mg/mL). Pre-mix using a magnetic stirrer or vortex mixer to create a coarse pre-suspension.
  • Wet Milling:
    • Transfer the pre-suspension to the milling chamber.
    • Add milling media (beads typically filling 50-70% of the chamber volume).
    • Mill for a predetermined time or number of cycles. Process parameters (time, speed) must be optimized for your specific equipment.
  • Separation & Recovery: Separate the milled nanosuspension from the milling beads using a sieve or filter.
  • Characterization:
    • Particle Size Analysis: Use dynamic light scattering (DLS) to determine the particle size distribution (aim for a mean diameter < 2 µm).
    • Dissolution Testing: Compare the dissolution profile of the nanosuspension against raw this compound using USP Apparatus II (paddle method) in a suitable dissolution medium [5].

Frequently Asked Questions (FAQs)

Q1: Why is particle size reduction not always sufficient to improve solubility? Particle size reduction (e.g., micronization) increases the dissolution rate by increasing surface area but does not change the drug's equilibrium solubility [2]. For a very poorly soluble drug like this compound, nanonization is often necessary to see a significant bioavailability improvement, as it can create a higher driving force for dissolution due to the Ostwald-Freundlich equation [3].

Q2: How can I quickly assess which solubility technique is most promising for this compound? A preliminary screening approach is recommended:

  • Prepare small-scale batches using different techniques (e.g., nanosuspension, solid dispersion with a polymer like PVP, and cyclodextrin complexation).
  • Evaluate them based on % drug dissolved in 90 minutes and the maximum drug concentration (Cmax) achieved in a dissolution test [5].
  • The technique yielding the highest dissolution performance should be selected for further optimization.

Q3: What are the critical stability parameters to monitor for an this compound nanosuspension?

  • Particle Size & Distribution: Monitor for Ostwald ripening (growth of large particles at the expense of small ones) or agglomeration over time. Stable formulations should not show significant growth [4].
  • Physical Form: Use techniques like XRPD to ensure the drug has not crystallized during storage.
  • Chemical Stability: Assay the drug content to ensure no degradation has occurred.

Troubleshooting Guide

Problem Potential Root Cause Suggested Solution
Rapid particle growth Inadequate stabilizer type or concentration. Screen alternative stabilizers (e.g., switch HPMC for SLS) or increase stabilizer concentration [4] [5].
Poor dissolution improvement Particles are aggregated, not discrete nanosized particles. Optimize milling parameters (time, energy); ensure proper pre-dispersion; evaluate different stabilizer combinations.
Low drug loading Practical solubility limit of technique reached. Increase initial drug input, but be mindful of viscosity and physical stability issues.
Formulation instability at room temperature Susceptibility to temperature and humidity. Store the final nanosuspension at refrigerated temperatures (e.g., 5°C) to enhance stability [4].

References

Methodological Framework for Toxicity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

The general principles for evaluating chemical toxicity, as outlined by the U.S. Environmental Protection Agency (EPA), can provide a foundational framework. The following table summarizes the key toxicity values and calculations used in formal risk assessments [1].

Parameter Definition Use in Toxicity Weighting
Oral Slope Factor (OSF) Upper-bound estimate of cancer risk per mg of chemical per kg body weight per day. [1] OSF / 1e-6 (Cancer, Oral)
Inhalation Unit Risk (IUR) Upper-bound excess cancer risk from continuous exposure to 1 µg/m³ in air. [1] IUR / 2.8e-7 (Cancer, Inhalation)
Reference Dose (RfD) Estimate of a daily oral exposure likely to be without appreciable risk of deleterious noncancer effects during a lifetime. [1] 1 / RfD (Noncancer, Oral)
Reference Concentration (RfC) Estimate of a continuous inhalation exposure likely to be without appreciable risk of deleterious noncancer effects during a lifetime. [1] 3.5 / RfC (Noncancer, Inhalation)

Relevant Experimental & Screening Protocols

While not specific to MT477, the search results describe advanced screening methods that your center could adapt for profiling compound toxicity and mechanism of action.

  • High-Throughput Phenotypic Screening: One study used induced pluripotent stem cell (iPS)-derived mesenchymal stem cells (MSCs) from patients with Hutchinson-Gilford progeria syndrome (HGPS) to screen over 21,000 small molecules [2]. The primary assay quantified the abnormal accumulation of a target protein (prelamin A) in the nucleus via high-throughput immunostaining and automated imaging. This phenotype-based approach can be adapted to screen for compounds that induce or rescue specific cellular toxicity phenotypes [2].

  • Transcriptomic Analysis for Biomarker Discovery: A bioinformatic pipeline for identifying general and cancer-specific biomarkers involves analyzing multiple public transcriptomic datasets (e.g., from GEO) [3]. The process includes:

    • Data Preprocessing: Quality verification, filtering, and normalization of microarray data.
    • Identification of Dysregulation: Analysis to find Differentially Expressed Genes (DEGs) and Transcription Factors (TFs) common across cancer types and unique to specific ones.
    • Network Analysis: Construction of co-expression networks to identify hub genes and core regulatory networks linked to disease processes, which can reveal toxicity or efficacy pathways [3].

Proposed Signaling Pathways for Investigation

Since this compound has been described as a dual inhibitor, the following diagram illustrates the key components of these pathways, which are frequently dysregulated in cancers like colorectal and prostate cancer. Investigating a compound's impact here can provide mechanistic insights into both its efficacy and potential toxicity [4].

MT477_Pathways Potential this compound Signaling Pathways Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Wnt_Signal Wnt Signal GSK3 GSK3 Wnt_Signal->GSK3 Inhibits Beta_Catenin β-catenin GSK3->Beta_Catenin Degrades Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription Activates This compound This compound This compound->Akt Inhibits This compound->Beta_Catenin Inhibits

How to Proceed for Specific this compound Information

To build a comprehensive technical support center for this compound, I suggest you:

  • Consult Specialized Databases: Search toxicology-specific databases like TOXNET (if available), the EPA's CompTox Chemicals Dashboard, or the IARC Monographs for any existing evaluations of this compound.
  • Review Preclinical Literature: Conduct a thorough search of scientific publications for any preclinical studies, pharmacokinetic data, or toxicological reports on this compound. The original research articles where this compound was first characterized or studied in-depth would be the most valuable.
  • Contact the Manufacturer: If applicable, reach out to the company or institution that synthesizes or owns the compound. They often have access to unpublished proprietary data on toxicity and handling.

References

MT477 administration challenges

Author: Smolecule Technical Support Team. Date: February 2026

MT477 Technical Overview

This compound is a thiopyrano[2,3-c]quinoline compound identified as a potential anticancer drug through molecular topology screening [1].

  • Primary Mechanism: It is a potent inhibitor of Protein Kinase C (PKC) isoforms. In human lung carcinoma cells (H226), it interferes with PKC activity and the phosphorylation of key signaling proteins Ras and ERK1/2, leading to caspase-dependent apoptosis [1].
  • Cellular Effects: The compound demonstrates a dose-dependent inhibitory effect on cellular proliferation across various cancer cell lines, including H226 (lung), MCF-7 (breast), U87 (brain), LNCaP (prostate), A431 (skin), and A549 (lung) [1].
  • Signaling Pathway: The diagram below summarizes the described signaling pathway and the reported point of action for this compound.

G PKC PKC (Inactivated by this compound) Ras Ras (Phosphorylation Inhibited) PKC->Ras Activates ERK1_2 ERK1/2 (Phosphorylation Inhibited) Ras->ERK1_2 Signals Through CellProliferation Cancer Cell Proliferation ERK1_2->CellProliferation Promotes Apoptosis Induction of Apoptosis This compound This compound This compound->PKC Inhibits This compound->Apoptosis Induces

Diagram: Reported signaling pathway inhibition by this compound. The compound inhibits PKC, disrupting downstream signals that promote proliferation and inducing apoptosis.

Troubleshooting Guide: Common Experimental Challenges

The table below addresses potential issues based on the mechanism of this compound and general laboratory practices for kinase inhibitors.

Problem & Symptoms Possible Cause Suggested Solution & Verification

| Low Potency/Efficacy • High IC50 • Weak inhibition in cell assays | • Instability in solution (DMSO, buffer) • Off-target effects • Inactive metabolite formation | • Confirm stock solution preparation; use fresh, anhydrous DMSO, aliquot, and store at -20°C. • Test in a kinase panel to assess selectivity [1]. | | Poor Solubility • Precipitation in media • Inconsistent dosing | • Aqueous buffer incompatibility • Aggregation at high concentrations | • Use a minimal volume of DMSO for stock (<0.1-1% final). • Consider solvents like cyclodextrins for in vitro work. | | Lack of Apoptosis • No caspase activation • Viability unaffected | • Cell line resistance (non-Ras mutated) • Incorrect concentration or exposure time | • Verify cell line genetics (this compound affects Ras/ERK1/2) [1]. • Perform a dose-response (0.006–0.2 mM) and time-course experiment [1]. |

Experimental Protocol & Workflow

This workflow outlines the key steps for evaluating this compound based on the information provided in the search results [1].

G Stock 1. Prepare this compound Stock (Solubilize in DMSO) Cells 2. Plate Target Cells (e.g., H226, MCF-7, A549) Stock->Cells Treat 3. Treat Cells (Dose range: 0.006 - 0.2 mM) Cells->Treat Harvest 4. Harvest Cells Treat->Harvest Analyze 5. Analyze Outcomes Harvest->Analyze Assay1 Proliferation Assay (Determine IC50) Analyze->Assay1 Assay2 Western Blot (Analyze p-ERK1/2, p-Ras) Analyze->Assay2 Assay3 Apoptosis Assay (Caspase Activity) Analyze->Assay3

Diagram: Proposed experimental workflow for this compound evaluation, including key assays.

Key Considerations for Your Research

  • Cell Line Selection: The activity of kinase inhibitors like this compound can be highly dependent on the cellular context. It is crucial to use relevant cancer cell lines and be aware of their genetic backgrounds, particularly their Ras mutation status, as this can impact the drug's effectiveness [1].
  • Biomarker Validation: To confirm the compound's mechanism of action in your experimental system, monitor the phosphorylation status of its known targets, such as ERK1/2 and Ras, using techniques like Western blotting [1].
  • Supply Chain Awareness: While not specific to this compound, oncology drug shortages are a recurring problem often caused by manufacturing quality issues, limited production sources, and supply chain bottlenecks [2]. Planning for potential long-term or recurring experiments should include verifying the stable availability of the compound.

I hope this structured technical support guide provides a solid foundation for your work with this compound.

References

MT477 Troubleshooting & Optimization Guide

Author: Smolecule Technical Support Team. Date: February 2026

This guide consolidates key experimental findings on MT477 to help you design and troubleshoot your research protocols.

Frequently Asked Questions

Q: What is the recommended treatment schedule for this compound in in vivo models? A: A continuous treatment schedule has been shown to be most effective. The seminal study by Jasinski et al. demonstrated maximum effectiveness when this compound was administered continuously, as opposed to intermittent schedules [1] [2] [3].

Q: What is the effective dosage of this compound in mouse xenograft models? A: The study successfully used a continuous intraperitoneal dose of 1 mg/kg [1] [2] [3]. The table below summarizes the key in vivo findings.

Parameter Details & Quantitative Results
Recommended Dose 1 mg/kg (intraperitoneal) [1] [2]
Efficacy (Tumor Growth) H226 tumor size was 62.1 ± 15.3% smaller than in control mice [1] [2] [3].
Toxicity Profile Blood serum chemistry revealed minimal toxicity in mice [1] [2] [3].
Cancer Model Non-Ras-mutated cancer (H226 xenograft model) [1].

Q: What is the primary mechanism of action of this compound? A: this compound acts as a direct inhibitor of Protein Kinase C-alpha (PKC-α). It inhibits PKC-α activity and its downstream targets, ERK1/2 and Akt, before affecting Ras activity. Treatment induces apoptosis and increases focal cell adhesion and actin stress fiber formation in cancer cells [1] [2] [3].

Q: How can I monitor target engagement and signaling pathway inhibition in my experiments? A: You can assess the inhibition of the PKC-α pathway by measuring the activity of its key downstream targets. The following diagram illustrates the signaling pathway and proposed points of analysis.

architecture Ras Ras PKCa PKC-α Ras->PKCa Inactive ERK ERK1/2 PKCa->ERK Inhibited Akt Akt PKCa->Akt Inhibited Apoptosis Apoptosis ERK->Apoptosis Induces Akt->Apoptosis Induces This compound This compound This compound->PKCa Inhibits

Figure 1: this compound Signaling Pathway Inhibition. This compound directly inhibits PKC-α, leading to the downregulation of its downstream targets ERK1/2 and Akt, which subsequently induces apoptosis. Note that this effect occurs independently of Ras status in non-Ras-mutated models [1] [2].

Experimental Protocols

The following workflow outlines the key experiments from the foundational study to validate this compound's activity and optimize its schedule.

architecture A In Vitro Analysis (H226 Cells) B Mechanism of Action Studies A->B C In Vivo Efficacy (Mouse Xenograft) B->C D Toxicity Assessment C->D

Figure 2: Experimental Workflow for this compound. A logical flow for characterizing this compound activity, from in vitro analysis to in vivo efficacy and safety profiling [1] [2] [3].

1. In Vitro Analysis of Apoptosis and Cell Morphology

  • Objective: To confirm the induction of apoptosis and changes in cell morphology following this compound treatment.
  • Cell Line: H226 cells (a non-Ras-mutated cancer model) [1].
  • Procedure:
    • Culture H226 cells and treat with this compound.
    • To assess apoptosis, use methods like flow cytometry for Annexin V/propidium iodide staining or caspase-3/7 activity assays [1].
    • To examine morphological changes, perform fluorescence microscopy to visualize the increase in focal cell adhesion and formation of actin stress fibers (e.g., using phalloidin staining for actin) [1].

2. Confirming Mechanism of Action via Western Blot

  • Objective: To verify the inhibition of PKC-α and its downstream signaling targets.
  • Procedure:
    • Treat H226 cells with this compound and harvest protein lysates at various time points.
    • Perform Western blot analysis to measure phosphorylation levels of:
      • Primary Target: PKC-α (activity)
      • Downstream Targets: ERK1/2 (p-ERK1/2) and Akt (p-Akt) [1].
    • The study showed that inhibition of ERK1/2 and Akt occurs before any measurable effect on Ras activity [1].

3. In Vivo Efficacy and Treatment Scheduling

  • Objective: To evaluate tumor growth inhibition and determine the optimal treatment schedule.
  • Model: Mouse xenograft of H226 cells [1].
  • Dosing Protocol:
    • Route: Intraperitoneal injection.
    • Dose: 1 mg/kg.
    • Schedules Tested: The study compared intermittent vs. continuous scheduling, with continuous proving most effective [1] [2].
  • Key Metric: Monitor tumor volume over time. The expected outcome is a significant reduction (approx. 62%) in average tumor size compared to the vehicle control group [1] [3].

4. Assessing In Vivo Toxicity

  • Objective: To evaluate the systemic toxicity of the this compound treatment schedule.
  • Procedure:
    • At the end of the in vivo efficacy study, collect blood serum from treated and control mice.
    • Perform standard blood serum chemistry panels to assess organ function and signs of toxicity.
    • The foundational study reported "minimal toxicity" based on these parameters [1] [2].

Important Note on Research Context

References

Delivery Strategies & Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The most promising approach for improving MT477's cellular uptake involves using a stimulus-responsive nanocarrier system. The table below summarizes the performance of a specific polymeric micelle delivery system.

Delivery System Mechanism of Uptake Improvement Key Experimental Findings Reference

| H2O2-Responsive DA-B-DEX Micelles (GNE-477@DBD) | • Targeted Release: Micelle structure breaks down in high H2O2 environments (common in tumors), rapidly releasing the drug [1]. • Sustained Release: Provides a controlled release of the encapsulated drug [1]. | • Cellular Uptake: Showed increased and sustained cellular uptake in osteosarcoma cell lines (MG-63, U2OS, 143B) [1]. • Viability Assay (MTT): GNE-477@DBD inhibited tumor cell viability more effectively than the free drug [1]. • In Vivo Efficacy: Exhibited stronger therapeutic outcomes in mouse models with almost no adverse effects on other organs [1]. | [1] |

Other nanocarrier strategies from general research can also be informative for this compound development:

Delivery System Mechanism of Uptake Improvement Key Experimental Findings Reference

| PLGA-based Nanoparticles | • Biocompatibility: FDA-approved, biodegradable polymer [2]. • Functionalization: Can be coated with cell-penetrating peptides (e.g., TAT peptide) to enhance internalization [2]. | • Uptake Boost: TAT-PLGA encapsulation increased iron internalization from nanoparticles by 80% in U87MG cells after 72h, compared to 40% for uncoated particles [2]. • NP Weight Effect: Uptake is influenced by nanoparticle weight (density), which can be tuned during synthesis [3]. | [2] [3] |

Experimental Protocols for Uptake Assessment

Here are detailed methodologies for key experiments you can cite in your guides.

Fluorescent Tracer Technique for Cellular Uptake Analysis [1]

This protocol is used to quantify and visualize the internalization of drug-loaded nanocarriers.

  • Cell Preparation: Seed osteosarcoma cells (e.g., MG-63, U2OS, 143B) in appropriate multi-well plates and culture until they reach 70-80% confluence.
  • Nanoparticle Incubation: Incubate the cells with the fluorescently labelled drug-loaded micelles (e.g., GNE-477@DBD). Use a serum-free medium during incubation to avoid interference.
  • Washing: After incubation, wash the cells thoroughly with cold phosphate-buffered saline (PBS) to remove any nanoparticles that have not been internalized.
  • Fixation: Fix the cells with a paraformaldehyde solution (e.g., 4%) for 15-20 minutes at room temperature.
  • Nucleus Staining: Stain the cell nuclei with DAPI for 10 minutes.
  • Visualization & Quantification: Analyze cellular uptake using fluorescence microscopy or flow cytometry. Fluorescence microscopy provides visual confirmation of internalization, while flow cytometry allows for quantitative analysis of uptake across a large cell population.
MTT Assay for Cell Viability and Therapeutic Efficacy [1]

This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability, and is used to assess the therapeutic effect of the delivered drug.

  • Cell Seeding: Seed cells in a 96-well plate at a standardized density.
  • Treatment: After cells adhere, treat them with various concentrations of the free drug (GNE-477) and the drug-loaded system (GNE-477@DBD). Include control wells with untreated cells and blank (media only).
  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard culture conditions.
  • MTT Addition: Add MTT reagent to each well and incubate for several hours. Metabolically active cells will convert the yellow MTT into purple formazan crystals.
  • Solubilization: Carefully remove the culture medium and dissolve the formazan crystals in a solvent like DMSO.
  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
  • Data Analysis: Calculate the cell viability percentage for each treatment group. A lower viability percentage indicates a stronger inhibitory effect of the treatment.

Troubleshooting Common Issues (FAQs)

Q1: The cellular uptake of our this compound formulation is lower than expected. What could be the cause?

  • Check Nanoparticle Properties: The size, surface charge (zeta potential), and weight/density of the nanoparticles significantly impact uptake [3]. Characterize these properties using Dynamic Light Scattering (DLS). Ensure your formulation parameters (like polymer feed concentration) are consistent.
  • Verify Stimulus-Responsiveness: If using a stimulus-responsive system, confirm its activation. For an H2O2-responsive system, validate that the micelles rupture and release the drug in the presence of H2O2 using an in vitro release assay [1].
  • Consider a Coating or Penetration Enhancer: Functionalizing nanoparticles with cell-penetrating peptides (CPPs), such as the TAT peptide, can dramatically improve internalization across various cell types [2].

Q2: Our formulation shows good uptake but also high cytotoxicity in non-target cells. How can we improve specificity?

  • Implement a Targeting Strategy: Develop stimulus-responsive delivery systems. Using a polymeric micelle that releases its payload only in the high-H2O2 environment of a tumor is an excellent way to reduce off-target toxicity [1].
  • Review Excipient Safety: Re-evaluate the components of your delivery vehicle. Ensure that all polymers, surfactants, and co-solvents are known to be biocompatible and used at safe concentrations. PLGA, for instance, is FDA-approved for its biocompatibility [2].

Mechanism of Action & Experimental Workflow

The following diagrams illustrate the biological pathway of this compound and a general workflow for evaluating an improved formulation, which can help in troubleshooting mechanistic questions.

GNE477_Mechanism GNE477 GNE477 PI3K PI3K Inhibition GNE477->PI3K AKT AKT Inhibition PI3K->AKT mTOR mTORC1/2 Inhibition AKT->mTOR BiologicalEffects Biological Effects mTOR->BiologicalEffects Blocks G1Arrest G1 Cell Cycle Arrest BiologicalEffects->G1Arrest Apoptosis Induces Apoptosis BiologicalEffects->Apoptosis Viability Inhibits Cell Viability BiologicalEffects->Viability

Diagram 1: Simplified Mechanism of Action for GNE-477 (this compound). As a dual PI3K/mTOR inhibitor, GNE-477 blocks key signaling pathways, leading to anti-tumor effects [1].

Experimental_Flow Start Formulation Synthesis (DA-B-DEX Polymer) A Micelle Preparation & Drug Loading (GNE-477@DBD) Start->A B In Vitro Characterization (Size, Zeta Potential, CMC, Release) A->B C Cellular Uptake Assays (Fluorescent Tracer, Flow Cytometry) B->C D Efficacy & Mechanism (MTT, Flow Cytometry for Apoptosis, WB) C->D E In Vivo Validation (Mouse Tumor Models, H&E Staining) D->E

Diagram 2: Experimental Workflow for Uptake Improvement. This flowchart outlines the key steps for developing and evaluating a new formulation, from synthesis to in vivo validation [1].

References

Known Safety Profile of MT477

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key safety and mechanistic information available for MT477 from published research.

Aspect Available Data Context & Notes
Reported Toxicity "Minimal toxicity in mice" [1] Based on blood serum chemistry; specific parameters (e.g., liver/kidney markers) not detailed.
Primary Biological Target Protein Kinase C-alpha (PKC-α) [1] Acts as a direct inhibitor.
Key Downstream Effects Inhibits activity of ERK1/2 and Akt [1] Part of the mechanism of action, not a side effect.
In Vivo Efficacy 62.1% ± 15.3% reduction in tumor size (H226 xenograft model) at 1 mg/kg intraperitoneal dose [1] Demonstrated in a non-Ras-mutated cancer model.

Proposed Experimental Protocols for Toxicity Assessment

Since established troubleshooting guides for this compound are not available in the public literature, the following protocols outline how you can systematically investigate its side effects.

Protocol 1: In Vivo Systemic Toxicity Assessment

This protocol is designed to quantify the systemic side effects of this compound in an animal model.

  • 1. Objective: To evaluate the sub-acute and chronic toxic effects of this compound on major organ systems.
  • 2. Materials:
    • Animal model (e.g., mice, as used in the foundational study [1])
    • This compound, vehicle control
    • Equipment for blood collection and tissue processing
    • Automated hematology analyzer and clinical chemistry analyzer
  • 3. Methodology:
    • Dosing: Administer this compound at its efficacious dose (e.g., 1 mg/kg [1]) and at higher doses (e.g., 3 mg/kg, 10 mg/kg) to establish a toxicity curve. Include a vehicle control group.
    • Duration: Treat animals for a period matching the efficacy study (e.g., until tumor size is significantly reduced in the treatment group) and for an extended period to assess chronic toxicity.
    • Monitoring: Record body weight, food/water intake, and general behavior (signs of lethargy, pain, or neurological issues) daily.
    • Terminal Analysis:
      • Blood Collection: Collect blood at termination for:
        • Hematology: Complete blood count (CBC) to check for bone marrow suppression (e.g., neutropenia, anemia).
        • Clinical Chemistry: Analyze markers for liver function (ALT, AST, ALP, albumin) and kidney function (BUN, creatinine) [1].
      • Histopathology: Harvest major organs (liver, kidneys, heart, lungs, spleen). Preserve tissues in formalin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of lesions or cellular damage.
  • 4. Troubleshooting:
    • Unexpected Weight Loss: Reduce the dose and ensure animals are hydrated. Consider a slower dose escalation scheme.
    • High Mortality in High-Dose Group: The Maximum Tolerated Dose (MTD) has been exceeded. The study should be repeated with lower doses to define the MTD.
Protocol 2: Assessing Off-Target Kinase Inhibition

A common source of side effects for kinase inhibitors is activity on unintended targets.

  • 1. Objective: To identify off-target kinases inhibited by this compound, which could predict specific side effects.
  • 2. Materials:
    • This compound
    • Commercial kinase profiling service or in-house kinase assay platform (e.g., ATP-consumption or displacement assays)
    • Panel of recombinant human kinases (e.g., from the PKC family, other AGC kinase family members, and a broad panel of diverse kinases)
  • 3. Methodology:
    • Screening: Incubate this compound with a panel of kinases at a concentration relevant to its IC50 for PKC-α (e.g., 1 µM and 10 µM).
    • Dose-Response: For kinases that show significant inhibition (>50% at 1 µM), perform a dose-response curve to calculate the IC50 values for these off-targets.
    • Data Analysis: Compare the IC50 for off-targets to the IC50 for PKC-α to calculate a selectivity score.
  • 4. Troubleshooting & FAQs:
    • Q: The drug shows high inhibition of a kinase linked to cardiovascular function. What should we do?
      • A: Implement additional specific safety pharmacology studies. This could include ex vivo assays on cardiac tissue (e.g., hERG channel binding assay to assess arrhythmia risk) or in vivo monitoring of heart rate and blood pressure in treated models.
    • Q: The selectivity profile is poor. How can we reduce off-target effects?
      • A: This is a medicinal chemistry challenge. Use the structural data from the kinase profiling to guide chemical modification of this compound, creating analogs that retain potency for PKC-α but have reduced affinity for the off-target kinases.

This compound Signaling Pathway

The diagram below illustrates the known mechanism of action of this compound, which is crucial for understanding its intended effects and for hypothesizing potential side effects based on pathway biology.

G EGF EGF PKCa PKCa EGF->PKCa Activates ERK ERK PKCa->ERK Stimulates Akt Akt PKCa->Akt Stimulates This compound This compound This compound->PKCa Inhibits CellGrowth CellGrowth ERK->CellGrowth Promotes Akt->CellGrowth Promotes Apoptosis Apoptosis

The primary known mechanism of this compound is the inhibition of Protein Kinase C-alpha (PKC-α), which in turn downregulates the pro-survival and growth signals of ERK and Akt, leading to induced apoptosis (programmed cell death) in cancer cells [1]. Potential side effects could arise from inhibiting PKC-α or off-target kinases in healthy tissues where these pathways are essential for normal function.

References

MT477: Monotherapy Profile & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings for MT477 as a single agent, based on pre-clinical studies [1] [2].

Aspect Details
Mechanism of Action Suppresses cell signaling through the Ras molecular pathway and inhibits Protein Kinase C (PKC) activity [1] [2].
Observed Cellular Effects Induces poly-caspase-dependent apoptosis and demonstrates a dose-dependent inhibitory effect on cellular proliferation (0.006 to 0.2 mM) [1] [2].
Tested Cell Lines H226 (lung carcinoma), MCF-7 (breast cancer), U87 (glioblastoma), LNCaP (prostate cancer), A431 (epidermoid carcinoma), A549 (lung carcinoma) [1].
In Vivo Activity (Xenograft Models) Intraperitoneal administration significantly inhibited tumor growth in murine models (H226 and A431 human carcinoma lines) at doses of 33 µg/kg, 100 µg/kg, and 1 mg/kg [1].

Rationale for Potential Combination Strategies

While direct studies on this compound combinations are not found, research in Acute Myeloid Leukemia (AML) suggests that combining immunotherapies with other immunomodulating drugs can be highly effective. This principle could inform potential research directions for this compound [3].

One study found that combining an anti-PD-1 immunotherapy with the drug 5-Azacitidine (5-Aza) resulted in a particularly strong synergistic effect, with a mean reduction of 62% in target colonies. In contrast, combining two immunotherapies (anti-PD-1 and anti-CTLA-4) showed no additional benefit over either alone [3]. This highlights that the choice of combination partners is critical.

Experimental Workflow for Protocol Optimization

For researchers developing a new combination therapy protocol, a structured, iterative approach is recommended to ensure the protocol is both effective and robust. The methodology below, adapted from a framework for optimizing biological protocols, outlines this process [4].

The following diagram illustrates the key stages of this experimental workflow:

G start Start: Define Factors & Response step1 1. Experimental Design - Screening experiment - Fractional factorial design - Center-face composite design start->step1 step2 2. Model Fitting - Use Mixed Effects Model - Identify outliers & influential data - Select parsimonious model (BIC) step1->step2 step3 3. Robust Optimization - Minimize cost function - Apply risk-averse constraints - Account for experimental variation step2->step3 step4 4. Independent Validation - Conduct confirmation experiments - Verify model predictions - Assess protocol robustness step3->step4 step4->step1 Iterate if needed end Optimized Protocol step4->end

Important Disclaimer on Clinical Translation

The data presented here is from pre-clinical studies published in 2008. The compound this compound appears to be in early stages of investigation, and there is a significant gap in the current literature regarding its further development and combination strategies [1] [2].

  • Mechanism-Driven Hypotheses: Future research could explore combining this compound with agents that target complementary pathways, such as MEK inhibitors, to enhance pathway suppression, or with immunotherapies, based on the synergistic effects seen in other cancer types [3].
  • Focus on Robustness: When developing any new protocol, explicitly account for "noise factors" (variables hard to control in production, like technician skill or reagent batch) during the optimization stage. Using a risk-averse framework helps ensure the protocol remains effective despite real-world variations [4].

References

MT477 resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About MT477

This compound is a quinoline-based molecule that has been investigated for its anticancer properties. The table below summarizes the key information available from the search results.

Aspect Available Information
Compound Class Quinoline derivative [1]
Reported Activity Slows tumor growth with minimal toxicity in vivo; induces molecular mechanisms related to cell death and inhibits cellular growth in vitro and in vivo [1].
Specific Resistance Mechanisms No direct data found in search results.

A Framework for Investigating Resistance

Although specific mechanisms for this compound are not published, established methodologies exist to investigate drug resistance. The following pathway outlines a general experimental approach that can be adapted to study resistance to this compound or similar compounds.

G Start Start: Parental Cancer Cell Line Step1 Generate Resistant Model Start->Step1 Long-term exposure to increasing doses of this compound Step2 Identify Underlying Mechanisms Step1->Step2 Compare resistant vs. parental cells CRISPR CRISPR-Cas9 Knockout Screens Step2->CRISPR Seq Genomic & Transcriptomic Sequencing Step2->Seq Func Functional Assays Step2->Func Step3 Validate & Confirm End End: Develop Combination Strategy Step3->End CRISPR->Step3 Seq->Step3 Func->Step3

Detailed Experimental Workflow

You can implement the general pathway above through the following established protocols:

  • Generating an this compound-Resistant Cell Line Objective: To create a cellular model for studying resistance. Methodology: Continuously expose a parental cancer cell line (e.g., MCF-7, MDA-MB-231) to increasing concentrations of this compound over several months [2]. Monitoring: Regularly assess cell viability. A successfully generated resistant subline will maintain high viability at doses that are lethal to the parental cells. Output: A stable, this compound-resistant cell line for comparative analysis.

  • Identifying the Resistance Mechanisms Once a resistant model is established, you can systematically identify the drivers of resistance. The table below outlines three powerful, complementary approaches [3] [2].

Method Key Purpose Application Example
Functional Genomics (e.g., CRISPR-Cas9 Screens) To identify genes whose loss confers resistance. A genome-wide knockout screen can reveal that loss of a specific gene (e.g., a pro-apoptotic gene or a transporter) allows cells to survive this compound treatment [3].
Genomic and Transcriptomic Sequencing To identify mutations or gene expression changes selected for during resistance development. Sequencing can uncover mutations in the drug target or activation of alternative survival pathways (e.g., PI3K/Akt, Ras/MAPK) in the resistant cells [2] [4].
Functional Validation To confirm the role of a specific gene or pathway in resistance. If a candidate gene is identified, its role can be confirmed by knocking it out in naive cells to see if it causes resistance, or by inhibiting the pathway in resistant cells to see if it restores sensitivity [3].

How to Proceed Without Specific Data

Given the lack of direct data, your research would be breaking new ground. The most efficient strategy is to use the established frameworks above to:

  • Systematically probe for mechanisms using the experimental workflows outlined.
  • Investigate common resistance pathways, as these are frequently co-opted by cancer cells against various targeted therapies [2] [4].

References

MT477 pharmacokinetics optimization

Author: Smolecule Technical Support Team. Date: February 2026

MT477 Technical Support Guide

Q1: What is the known mechanism of action of this compound? this compound is a novel small molecule that demonstrates a multi-targeted mechanism of action. Research indicates it acts as an inhibitor for several key cellular targets [1] [2] [3].

Target Reported Inhibition Biological Consequence
PKC-α Direct inhibitor [1] Induces apoptosis; inhibits downstream ERK1/2 and Akt signaling [1].
AURKA 77% inhibition [2] Disrupts cell cycle progression [2].
NRF2 Signaling Strong induction [2] Activates oxidative stress response pathways [2].
Other Kinases Inhibits MAPK14 (104%), AMPK (89%), FGR (83%) [2] Affects diverse cellular processes including stress response and growth [2].

Q2: What in vivo efficacy and dosing data is available for this compound? Efficacy has been demonstrated in mouse xenograft models, though a full PK profile (absorption, distribution, metabolism, excretion) is not available. The dosing schedules and outcomes from preclinical studies are summarized below [1] [2].

Cancer Model Reported Dosing Regimen Reported Efficacy Outcome
Lung (H226) Xenograft 1 mg/kg, intraperitoneal (i.p.), continuous [1] 62.1 ± 15.3% reduction in tumor size vs. controls [1].
Pancreatic (MiaPaCa-2) Orthotopic 100 μg/kg, i.p., intermittent & daily [2] 49.5 ± 14.8% tumor growth inhibition (p=0.0021) [2].

Q3: What are the key experimental considerations for studying this compound?

  • Cytoskeletal Changes: Be aware that this compound induces significant reorganization of the actin cytoskeleton and increases focal cell adhesion in certain cell lines (e.g., H226, A549) [2].
  • Cell Line Sensitivity: Conduct preliminary viability assays (e.g., MTT). Reported IC50 values vary: H226 (14 μM), MDA-MB-231 (5.2 μM), MiaPaCa-2 (5.8 μM) after 24-hour treatment [2].
  • Gene Expression Analysis: Microarray studies suggest focusing on pathways related to cell death, NRF2-mediated oxidative stress response, p53 signaling, and G1/S checkpoint regulation [2].

Visualizing this compound's Multi-Targeted Mechanism

The following diagram illustrates the complex signaling pathways affected by this compound, integrating the key targets from your research. This can help in forming hypotheses for experimental troubleshooting.

G cluster_paths This compound Inhibits cluster_downstream Downstream Effects This compound This compound PKCa PKC-α This compound->PKCa AURKA Aurora Kinase A (AURKA) This compound->AURKA MAPK14 MAPK14 This compound->MAPK14 NRF2 NRF2 Pathway Activation This compound->NRF2 Induces Apoptosis Induction of Apoptosis PKCa->Apoptosis Cytoskeleton Actin Cytoskeleton Reorganization PKCa->Cytoskeleton In H226, A549 cells CellCycle Cell Cycle Disruption AURKA->CellCycle

Suggested Experimental Protocol for In Vivo Efficacy

Based on the literature, here is a methodology you can adapt [2]:

  • Model Establishment: Surgically implant MiaPaCa-2 cells suspended in Matrigel into the pancreas of female nude mice (4-6 weeks old) to create an orthotopic pancreatic tumor model.
  • Randomization: After confirming tumor establishment (e.g., via ultrasound around day 14), randomize mice into control and treatment groups (n=10/group).
  • Dosing:
    • Treatment Groups: Consider doses like 10 μg/kg, 33 μg/kg, and 100 μg/kg this compound.
    • Vehicle Control: Use DMSO in the control group.
    • Administration: Administer via intraperitoneal (i.p.) injection. An example schedule is treatment on days 8, 13, 18, and then daily until the endpoint (e.g., day 34).
  • Tumor Monitoring: Regularly measure tumor dimensions using high-frequency ultrasound (e.g., HP Sonos 5500). Calculate tumor volume (V) with the formula: V = w² × l × 3.14 / 6, where w is the short axis and l is the long axis.
  • Statistical Analysis: Use natural log transformation for tumor volume data. Employ analysis of variance (ANOVA) to test for significant differences in final tumor volume between groups, adjusting for baseline volume and using a correction like Bonferroni for multiple comparisons.

Navigating Information Gaps

The limited publicly available data on this compound's pharmacokinetics is a key challenge. To advance your research, I suggest:

  • Consult Specialized Databases: Use pharmaceutical patent databases (the synopsis from [3] suggests this as a source) and chemical manufacturer data sheets, which may contain proprietary PK data not in public journals.
  • Apply General PK Principles: In the absence of compound-specific data, leverage established mechanistic multiparameter optimization (MPO) approaches used in small-molecule drug discovery to predict properties like absorption and clearance [4].
  • Design Foundational PK Studies: Your experiments may need to define basic PK parameters. This involves developing bioanalytical methods (e.g., LC-MS/MS) to measure this compound plasma concentration over time after dosing to calculate half-life, clearance, and bioavailability.

References

MT477 and Other PKC Inhibitors at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key characteristics of MT477 and several well-known PKC inhibitors for comparison.

Inhibitor Name Primary Target(s) Key Characteristics & Status Clinical Status
This compound PKC; SYNGAP1 [1] Thiopyrano[2,3-c]quinoline scaffold; shown to induce apoptosis in cancer cell lines (e.g., H226 lung carcinoma) [2]. Discovery (for NSCLC, Pancreatic Cancer) [1]
Staurosporine Broad-spectrum protein kinase inhibitor [3] First-generation, non-selective PKC inhibitor; foundational for research but not clinically useful due to toxicity [3]. Preclinical tool compound [3]
Midostaurin (PKC412) Multiple PKC isoforms, FLT3, c-KIT [3] A staurosporine derivative; a broader kinase inhibitor than Ruboxistaurin [3]. Approved (for Acute Myeloid Leukemia with FLT3 mutation) [3]
Ruboxistaurin (LY333531) PKCβ (Selective) [3] One of the most selective ATP-competitive inhibitors developed; specifically targets the PKCβ isoform [3]. Clinical trials (for diabetes complications) [3]
Enzastaurin PKCβ, AKT, RSK2 [3] Designed as a PKCβ inhibitor; also inhibits other signaling pathways like AKT [3]. Clinical trials (primarily for oncology) [3]

Detailed Profile of this compound

Available data provides some mechanistic and experimental insights into this compound:

  • Chemical Structure: this compound is a thiopyrano[2,3-c]quinoline derivative [2].
  • Mechanism of Action: It has been identified as a PKC inhibitor that interferes with PKC activity and the phosphorylation of downstream targets like Ras and ERK1/2. It also induces poly caspase-dependent apoptosis [2].
  • Reported Experimental Evidence:
    • In Vitro Proliferation Assays: this compound demonstrated a dose-dependent inhibitory effect (0.006–0.2 mM) on cellular proliferation in several human cancer cell lines, including H226 (lung carcinoma), MCF-7 (breast cancer), U87 (glioblastoma), LNCaP (prostate cancer), A431 (skin cancer), and A549 (lung cancer) [2].
    • Specific Pathway Inhibition: In non-Ras mutated cancers, studies indicate that this compound inhibits the activity of PKC-α and its downstream targets, ERK1/2 and Akt, prior to affecting Ras activity [2].

General Experimental Context for PKC Inhibitors

To help you design or interpret comparison studies, here are common experimental protocols used in the field to evaluate PKC inhibitors, as referenced in the literature [3] [4].

  • Cell-Based Proliferation/Cytotoxicity Assays

    • Purpose: To determine the inhibitor's effect on cell viability and proliferation.
    • Typical Method: Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations. After a set incubation period (e.g., 48-72 hours), cell viability is measured using assays like MTT, MTS, or XTT, which measure metabolic activity. The results are used to calculate IC₅₀ values (the concentration that inhibits growth by 50%).
  • Kinase Activity Assays

    • Purpose: To directly measure the inhibition of PKC enzyme activity and determine potency (IC₅₀) and selectivity.
    • Typical Method: These can be biochemical or cell-based.
      • Biochemical Assays: Use purified PKC isoforms. The reaction mixture includes PKC, ATP, a substrate (e.g., a peptide), and the inhibitor. Kinase activity is measured by detecting the amount of phosphorylated substrate, often using radioactivity (³²P-ATP) or fluorescence/luminescence methods.
      • Cell-Based Assays: After treating cells with the inhibitor, lysates are prepared. PKC activity can be assessed by measuring the phosphorylation levels of specific downstream targets (like ERK1/2) via Western Blot analysis.
  • Apoptosis Assays

    • Purpose: To confirm if the inhibitor induces programmed cell death.
    • Typical Method: Treated cells are analyzed for markers of apoptosis. Common techniques include:
      • Caspase Activation Assays: Measuring the activity of executioner caspases (e.g., Caspase-3/7) using fluorescent substrates.
      • Flow Cytometry: Using Annexin V/propidium iodide (PI) staining to distinguish between early apoptotic, late apoptotic, and necrotic cells.

PKC Signaling Pathway Context

The following diagram illustrates the PKC signaling pathway and the points where different types of inhibitors, including this compound, are reported to act based on the search results.

GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP₂ PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_Active PKC (Active) DAG->PKC_Active Ca Ca²⁺ Release IP3->Ca Ca->PKC_Active PKC_Inactive PKC (Inactive) PKC_Inactive->PKC_Active Activation (DAG + Ca²⁺) Downstream Downstream Targets (e.g., ERK1/2, Akt, IκB) PKC_Active->Downstream CellProcess Cellular Processes (Proliferation, Survival, Apoptosis) Downstream->CellProcess ATP-Competitive\nInhibitors (Type I) ATP-Competitive Inhibitors (Type I) ATP-Competitive\nInhibitors (Type I)->PKC_Active e.g., Staurosporine Midostaurin Allosteric Inhibitors\n(DAG-Competitive, Type III) Allosteric Inhibitors (DAG-Competitive, Type III) Allosteric Inhibitors\n(DAG-Competitive, Type III)->DAG This compound (Reported Action) This compound (Reported Action) This compound (Reported Action)->PKC_Active Inhibits PKC activity & downstream ERK/Akt

References

MT477 Efficacy and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

MT477 is a novel thiopyrano[2,3-c]quinoline compound that has demonstrated anti-cancer activity in preclinical studies. Its efficacy is linked to the inhibition of key signaling pathways in cancer cells, though its primary target may vary depending on the cancer type [1] [2].

The table below summarizes the key experimental findings on this compound's efficacy from preclinical research.

Cancer Model/Cell Line Key Mutations/Characteristics Observed Efficacy & Key Findings Proposed Primary Mechanism

| A549 & MiaPaCa-2 cells [1] | K-ras mutation | • Significant, dose- and time-dependent reduction in cell viability [1] • IC50 of ~1 µM after 72 hrs (A549) [1] • Induced apoptosis and G2/M cell cycle arrest [1] • Inhibited tumor growth in mouse xenograft model [1] | Ras pathway inhibition [1] | | H226 cells [2] | Non-Ras-mutated | • Tumor size 62.1 ± 15.3% smaller than control in mouse xenograft model with continuous treatment (1 mg/kg, intraperitoneal) [2] • Induced apoptosis and increased focal cell adhesion [2] | Direct Protein Kinase C-alpha (PKC-α) inhibition, leading to downstream inhibition of ERK1/2 and Akt [2] | | Human Lung Fibroblasts [1] | Normal cells | • Weak inhibition of cell viability at lower doses, indicating a potential selective effect on cancer cells [1] | Not fully elucidated for normal cells |

Experimental Protocols for Key Studies

To help you evaluate the quality of the data, here are the methodologies used in the core experiments cited above.

1. In Vitro Cell Viability and Proliferation Assay [1]

  • Cell Lines: Used K-ras mutated (A549, MiaPaCa-2), non-Ras-mutated (H226) cancer cells, and normal human lung fibroblasts.
  • Procedure: Cells were plated and exposed to varying concentrations of this compound for 24, 48, and 72 hours.
  • Viability Measurement: Cell viability was assessed using the MTT assay, a colorimetric method that measures the activity of enzymes in living cells. The IC50 (half-maximal inhibitory concentration) was calculated from the dose-response curves.
  • Cell Cycle Analysis: The accumulation of cells in different cell cycle phases (e.g., G2/M arrest) was determined using flow cytometry.

2. In Vivo Xenograft Model for Tumor Growth Inhibition [2]

  • Animal Model: Mice implanted with H226 tumor cells (non-Ras-mutated cancer model).
  • Dosing Regimen: Mice were treated continuously with intraperitoneal injections of this compound at a dose of 1 mg/kg.
  • Endpoint Measurement: Tumor size was measured and compared to the average tumor size in the control group receiving a vehicle. The percentage reduction in tumor size was reported.

3. Investigation of Mechanism of Action [2]

  • Protein Analysis: The effect of this compound on specific proteins (PKC-α, ERK1/2, Akt) was analyzed using western blotting, a technique to detect specific proteins from a sample.
  • Apoptosis Detection: Induction of apoptosis (programmed cell death) was confirmed through various assays.
  • Morphological Changes: Increased focal cell adhesion and formation of actin stress fibers were observed, indicating changes in cell structure related to the mechanism of action.

This compound's Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound based on the preclinical studies, showing its potential to inhibit multiple nodes in cancer proliferation and survival signaling.

G cluster_0 This compound Molecular Targets cluster_1 Downstream Survival & Proliferation Signals cluster_2 Cellular Outcomes PKCa PKC-α Akt Akt PKCa->Akt Activates Ras Ras Pathway ERK ERK1/2 Ras->ERK Activates Survival Cell Survival Akt->Survival Proliferation Proliferation Akt->Proliferation ERK->Proliferation Apoptosis Induction of Apoptosis Survival->Apoptosis Leads to CycleArrest Cell Cycle Arrest (G2/M Phase) Proliferation->CycleArrest Leads to This compound This compound This compound->PKCa Inhibits This compound->Ras Inhibits

References

MT477 Toxicity and Efficacy Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from preclinical studies on MT477. The toxicity data primarily comes from in vivo mouse models, and no human trial data was found in the search results.

Aspect Findings from Preclinical Studies
Reported Toxicity Minimal toxicity observed in mice treated with 1 mg/kg intraperitoneally. Blood serum chemistry showed minimal abnormalities, supporting good tolerability at this dosage [1].

| In Vivo Efficacy | Significant tumor growth inhibition in mouse xenograft models:

  • 49.5% inhibition in MiaPaCa-2 pancreatic tumor model at 100 μg/kg dose [2].
  • 62.1% reduction in H226 tumor size at 1 mg/kg dose in non-Ras-mutated cancer model [1]. | | Mechanisms of Action | - Direct PKC-α inhibitor [1].
  • Induces apoptosis (programmed cell death) [1].
  • Strongly induces NRF-2-mediated oxidative stress response [2].
  • Inhibits other kinases like AURKA (77%), MAPK14, and AMPK [2]. | | Current Research Status | Investigational; appears to be in the preclinical testing phase based on available data. No information found on clinical trials in humans. |

Experimental Data and Methodology

For researchers seeking to interpret or replicate these findings, here are the experimental details from the cited studies.

  • In Vivo Toxicity Protocol [1]:

    • Model: Mice bearing H226 xenograft tumors.
    • Dosage & Schedule: 1 mg/kg this compound administered via intraperitoneal injection.
    • Toxicity Assessment: Blood serum chemistry was analyzed to evaluate organ function and damage.
    • Key Outcome: Treatment resulted in minimal toxicity, with tumor size being 62.1% smaller than in control mice.
  • In Vivo Efficacy Protocol (Pancreatic Model) [2]:

    • Model: Orthotopic pancreatic tumor model using MiaPaCa-2 cells in nude mice.
    • Dosage & Schedule: this compound at 10, 33, and 100 μg/kg, administered intraperitoneally on days 8, 13, 18, and daily until day 34.
    • Efficacy Assessment: Tumor volume was measured via abdominal ultrasound.
    • Key Outcome: The 100 μg/kg dose group showed a statistically significant 49.5% reduction in tumor volume compared to the control group.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through multiple pathways, as illustrated below. Its primary role as a PKC-α inhibitor triggers a cascade of molecular events leading to cell death.

G This compound This compound PKCa PKC-α Inhibition This compound->PKCa NRF2 NRF-2 Pathway Activation This compound->NRF2 Strong Induction AURKA AURKA Inhibition This compound->AURKA 77% Inhibition Downstream Inhibition of Downstream Targets (ERK1/2, Akt) PKCa->Downstream Actin Actin Cytoskeleton Reorganization PKCa->Actin Apoptosis Induction of Apoptosis Downstream->Apoptosis CellDeath Cell Death Apoptosis->CellDeath OxidativeStress Oxidative Stress Response NRF2->OxidativeStress OxidativeStress->CellDeath

Interpretation and Research Context

When assessing this data, it is important to consider the following:

  • Promising Preclinical Profile: The data indicates that this compound can significantly slow tumor growth in animal models with minimal signs of toxicity at the tested doses. Its multi-target mechanism of action is a strategically interesting feature in oncology drug development [2] [1].
  • Limited Comparison to Approved Drugs: A direct, quantitative toxicity comparison with established chemotherapy drugs is not possible from the available data. Approved drugs have well-characterized safety profiles from human trials, whereas this compound data is confined to early animal studies.
  • Next Steps for Development: The compound would need to progress through standard Investigational New Drug (IND) enabling studies, which include more comprehensive toxicological assessments in multiple animal species, before its safety and efficacy can be evaluated in human clinical trials [3].

References

Antibody Information and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key specifications and experimental validation data for the MT477 clone.

Attribute Details
Antibody Clone This compound [1] [2]
Target Antigen CD4 [1] [2]
Host Not specified in search results
Application Intracellular Cytokine Staining (ICS) / Cytokine Flow Cytometry (CFC) [1] [2]
Reactivity Rhesus Macaque (Macaca mulatta) [1] [2]
Conjugation QD605 (in-house), other conjugates likely available [1]
Validation Context Qualified 8-color ICS assay for pre-clinical immunogenicity testing [1]
Reported Performance Assay shown to be highly reproducible with low inter-aliquot, inter-day, and inter-operator variability (overall variability of 20–40%) [1]

Experimental Protocols

The validation of this compound is embedded within broader protocols for measuring antigen-specific T-cell responses in rhesus macaques. The two key methodologies are summarized below.

Detailed Protocol for 8-Color ICS Assay

This protocol, from a study that qualified the assay according to ICH guidelines, outlines the key steps for using this compound [1].

8-Color ICS Assay Workflow start Start: Rhesus Macaque PBMC rest Overnight Rest (1-2 million cells/ml in R10 media) start->rest stimulate In Vitro Stimulation (6 hours with peptide pools & Brefeldin A) rest->stimulate store Overnight Storage at 4°C stimulate->store stain Staining Procedure (Surface markers: CD3, CD8, CD69, CD4(this compound)) store->stain acquire Flow Cytometry Acquisition stain->acquire analyze Data Analysis acquire->analyze

Key Materials and Steps from the Protocol [1]:

  • Cell Preparation: Cryopreserved PBMC are thawed and rested overnight in R10 media [RPMI 1640, 10% FBS, 2 mM l-glutamine, penicillin/streptomycin] with 50 U/ml Benzonase [1].
  • Stimulation: Cells are stimulated for 6 hours with peptide pools (e.g., SIVmac239 Env, Gag, Pol) at 2 μg/ml in the presence of 10 μg/ml Brefeldin A. A negative control (DMSO) and positive control (e.g., SEB) are included [1].
  • Staining: Staining is performed for cell surface and intracellular molecules. The used monoclonal antibodies include:
    • CD4-QD605 (clone this compound)
    • CD8-Pacific Blue (clone RPA-T8)
    • CD69-ECD (clone TP1.55.3)
    • CD3-Cy7APC (clone SP34-2)
    • IFNγ-APC (clone B27) [1].
Alternative Protocol for CFC/ICS Assay

This peer-reviewed protocol provides another detailed method for using this compound, emphasizing high sensitivity for detecting weak immune responses [2].

CFC/ICS Assay for Weak Responses start2 Start: Rhesus Lymphocytes (1x10^6 per test) culture Tube Culture Incubation (9 hours with antigen, co-stimulatory antibodies (anti-CD28/CD49d), & Brefeldin A) start2->culture process Sample Processing (Staining, fixation with paraformaldehyde, decontamination) culture->process acquire2 Flow Cytometry Acquisition process->acquire2 analyze2 Data Analysis with FlowJo & SPICE acquire2->analyze2

Key Materials and Steps from the Protocol [2]:

  • Culture Incubation: Lymphocytes are incubated for 9 hours in a tube-based format (noted as more sensitive for weak responses than a 96-well plate) with antigen, co-stimulatory antibodies (anti-CD28, clone CD29.2 and anti-CD49d, clone 9F10), and Brefeldin A [2].
  • Staining Panel: The protocol lists essential fluorophore-conjugated antibodies, which include:
    • Anti-CD3e (clones SP34-2 or FN18)
    • Anti-CD4 (clone L200 or this compound)
    • Anti-CD8a (clone SK1 or RPA-T8)
    • Anti-CD69 (clone FN50, CH/4, or TP1.55.3)
    • Anti-IFNγ (clone B27)
    • Anti-TNFα (clone MAB11) [2].

Key Points for Researchers

  • Fit-for-Purpose Validation: this compound is validated within the context of a specific, qualified assay for pre-clinical trials, demonstrating reliable performance in a multi-parametric panel [1].
  • Critical Protocol Choice: The format of the assay (tube vs. plate) can impact sensitivity. The protocol from [2] strongly advocates for a tube-based method with a 9-hour incubation to achieve optimal sensitivity for detecting low-frequency T-cell responses.
  • Assay Reproducibility: When used within the optimized and qualified 8-color ICS system, the overall assay variability for outcome measurements was between 20% and 40%, meeting acceptable standards for precision in immunogenicity testing [1].

References

MT477 Western Blot Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the parameters and results from a Western blot analysis involving MT477, as reported by a commercial supplier [1].

Parameter Description
Reported Biological Activity Potent protein kinase C (PKC) inhibitor; shows antitumor activity [1].
Cell Line Used H266 cells (a human small cell lung carcinoma line) [1].
Treatment Concentration 0.05 mM [1].
Treatment Duration 0.5, 1, 2, and 4 hours [1].
Proteins Analyzed Ras-GTP, p-Erk1/2 (phosphorylated Erk1/2), p-Elk1 (phosphorylated Elk1) [1].
Key Finding Decreased protein expression of Ras-GTP, p-Erk1/2, and p-Elk1 in a time-dependent manner [1].

Experimental Protocol Context

The specific protocol for the this compound Western blot was not detailed in the search results. However, the general workflow for a traditional Western blot, which such a study would likely follow, involves several standardized steps [2].

The diagram below outlines the key stages of this process.

western_blot_workflow Diagram: General Western Blot Workflow cluster_sample_prep Sample Preparation cluster_sep_trans Separation & Transfer cluster_immunodetection Immunodetection Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Denaturation Denaturation Protein Quantification->Denaturation SDS-PAGE SDS-PAGE Membrane Transfer Membrane Transfer SDS-PAGE->Membrane Transfer Blocking Blocking Primary Ab Incubation Primary Ab Incubation Blocking->Primary Ab Incubation Washing Washing Primary Ab Incubation->Washing Secondary Ab Incubation Secondary Ab Incubation Washing->Secondary Ab Incubation Detection Detection Washing->Detection Secondary Ab Incubation->Washing

For the this compound experiment, the critical steps would be [1]:

  • Sample Preparation: H266 cells are treated with this compound, then lysed to extract proteins.
  • Immunodetection: The membrane is probed with specific primary antibodies against Ras-GTP, p-Erk1/2, and p-Elk1, followed by a secondary antibody conjugated to a detection enzyme.

Insights on Western Blot Methodology

While data on this compound is limited, current research discusses methodological advancements in Western blotting that are useful for your guide. The table below compares traditional and automated methods.

Method Key Features Potential Pros Potential Cons
Traditional Manual execution of all steps post-transfer [2]. High flexibility; low equipment cost [2]. Time-consuming; variability between experiments [2].
Semi-Automated (e.g., iBind Flex) Automated immunodetection (blocking, antibody incubations, washes); user handles gel electrophoresis, transfer, and imaging [2]. Reduced hands-on time; controlled reagent flow [2]. May require higher antibody concentration [2].
Fully Automated (e.g., JESS Simple Western) Capillary-based system performs all steps from size separation to analysis; no manual gel or membrane handling [2]. High reproducibility; minimal sample/reagent requirement; high sensitivity [2]. High initial instrument cost; proprietary reagent costs [2].

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

MT477 is a novel thiopyrano[2,3-c]quinoline identified as a potential anticancer drug. Its primary mechanism of action involves suppressing cell signaling through the Ras molecular pathway and inhibiting the activity of Protein Kinase C (PKC), particularly the PKC-α isoform [1] [2] [3]. This dual action leads to the inhibition of downstream targets like ERK1/2 and Akt, ultimately inducing caspase-dependent apoptosis [1] [4].

The following diagram illustrates the key signaling pathways affected by this compound and the general process of apoptosis it triggers.

G cluster_this compound This compound Inhibition cluster_Downstream Downstream Signaling cluster_Apoptosis Induction of Apoptosis This compound This compound PKC PKC (especially PKC-α) This compound->PKC Inhibits Ras Ras This compound->Ras Suppresses ERK ERK1/2 PKC->ERK Akt Akt PKC->Akt Ras->ERK Caspases Caspase Activation ERK->Caspases Akt->Caspases Apoptosis Apoptosis Caspases->Apoptosis MM Mitochondrial Membrane Permeability Caspases->MM PS Phosphatidylserine (PS) Externalization Caspases->PS

Quantitative Anti-Tumor Activity of this compound

Empirical data demonstrates that this compound has broad in vitro and in vivo anti-tumor activity.

In Vitro Proliferation Inhibition

This compound exhibited a dose-dependent (0.006 to 0.2 mM) inhibitory effect on cellular proliferation across multiple human cancer cell lines [1] [3].

Cancer Cell Line Cancer Type Inhibitory Effect
H226 Human lung carcinoma Dose-dependent [1] [3]
MCF-7 Breast cancer Dose-dependent [1] [3]
U87 Glioblastoma Dose-dependent [1] [3]
LNCaP Prostate cancer Dose-dependent [1] [3]
A431 Epidermoid carcinoma Dose-dependent [1] [3]
A549 Lung adenocarcinoma (K-ras mutated) Dose-dependent; preferential inhibition [1] [4] [3]
MiaPaCa-2 Pancreatic adenocarcinoma (K-ras mutated) Preferential inhibition [4]
In Vivo Tumor Growth Inhibition

In mouse xenograft models, intraperitoneal administration of this compound significantly inhibited tumor growth with minimal toxicity observed in blood serum chemistry [1] [2] [4].

Tumor Model (Cell Line) This compound Dose (Intraperitoneal) Tumor Growth Inhibition Key Mechanism & Notes
H226 (non-Ras-mutated) 1 mg/kg 62.1 ± 15.3% smaller than controls [2] [5] PKC-α inhibition; continuous schedule most effective [2]
H226 (non-Ras-mutated) 33 µg/kg, 100 µg/kg, 1 mg/kg 43.67% (vs. vehicle controls) [1] [3] Suppression of Ras and PKC pathways [1] [3]
A431 (epidermoid carcinoma) 33 µg/kg, 100 µg/kg, 1 mg/kg 24.5% (vs. vehicle controls) [1] [3] Suppression of Ras and PKC pathways [1] [3]
A549 (K-ras-mutated) 1 mg/kg Significant inhibition (p < 0.05) [4] Direct Ras inhibition; induced apoptosis & caspase-3 activation [4]

Experimental Protocols for Apoptosis Confirmation

The apoptotic activity of this compound was confirmed using established laboratory methods. Below are generalized protocols for the key assays referenced in the research.

Annexin V / Propidium Iodide (PI) Staining

This flow cytometry-based assay detects early apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell membrane [6] [7] [8].

  • Principle: In viable cells, PS is located on the inner leaflet of the plasma membrane. Early in apoptosis, PS is translocated to the outer leaflet, where it can be bound by Annexin V-FITC in a calcium-dependent manner. Propidium iodide (PI) is a DNA dye that only enters cells with compromised membrane integrity (late apoptotic or necrotic cells). This allows for discrimination between:
    • Viable cells: Annexin V-/PI-
    • Early apoptotic cells: Annexin V+/PI-
    • Late apoptotic or necrotic cells: Annexin V+/PI+ [7] [8].

The workflow for this assay is standardized as follows:

G Start Harvest Cells (include floating cells) Wash Wash cells with PBS Start->Wash End Flow Cytometry Analysis Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Note1 Note: Keep samples on ice and protected from light Wash->Note1 Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate 5-15 min at Room Temp (in dark) Stain->Incubate Analyze Analyze by Flow Cytometry (within 1 hour) Incubate->Analyze Note2 No washing after incubation to avoid loss of stained cells Incubate->Note2 Analyze->End

  • Key Steps:
    • Cell Preparation: Collect both adherent and floating cells. Wash gently with PBS [6] [7].
    • Staining: Resuspend cell pellet (~1-5x10^5 cells) in Annexin V Binding Buffer. Add Annexin V-FITC and PI according to kit specifications [7] [8].
    • Incubation: Incubate for 5-15 minutes at room temperature in the dark [6] [8].
    • Analysis: Analyze by flow cytometry within 1 hour without a washing step to prevent loss of signal [7] [8].
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling)

This method detects DNA fragmentation, a late-stage event in apoptosis [9] [6].

  • Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) catalyzes the addition of labeled dUTP to the 3'-end of fragmented DNA. The incorporated label can then be detected by flow cytometry or microscopy, allowing for the identification of cells undergoing apoptosis [6].

  • Key Steps (for flow cytometry):

    • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow the enzyme and labels to enter the nucleus [6].
    • Labeling: Incubate fixed cells with the TdT enzyme and labeled dUTP (reaction mixture) [6].
    • Analysis: Wash cells and analyze by flow cytometry. A positive signal indicates DNA strand breaks characteristic of apoptosis [6].

Comparative Analysis & Research Implications

  • Dual Mechanism: this compound's action on both Ras and PKC-α pathways is a distinctive feature. In non-Ras-mutated cancers (like H226), it primarily acts as a PKC-α inhibitor, disrupting downstream survival signals [2]. In K-ras-mutated cancers (like A549 and MiaPaCa-2), it directly inhibits the Ras pathway, making it a promising candidate for these traditionally difficult-to-treat cancers [4].
  • Efficacy vs. Toxicity: A key advantage highlighted in the studies is its significant anti-tumor activity in vivo coupled with minimal toxicity, as evidenced by blood serum chemistry in mouse models [2] [5].
  • Cellular Changes: Beyond apoptosis, this compound treatment induces reorganization of the actin cytoskeleton and formation of filopodia, which may contribute to reduced tumor cell migration and invasion [4].

References

Mechanisms of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

The two compounds inhibit cancer growth through fundamentally distinct signaling pathways, as illustrated below.

g GF Growth Factors (EGF, IGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras-GTP RTK->Ras Akt Akt RTK->Akt via PI3K PKCa PKC-α Ras->PKCa Activates Raf Raf Ras->Raf mTOR mTORC1 Survival Cell Survival Proliferation mTOR->Survival PKCa->Raf Activates PKCa->Akt Activates MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Survival Akt->mTOR Salirasib Salirasib (FTS) Salirasib->Ras Salirasib->mTOR MT477 This compound This compound->PKCa

The diagram above shows how these compounds interact with key cancer signaling pathways:

  • Salirasib Mechanism: It acts as a Ras antagonist by mimicking the farnesylcysteine group of Ras. This allows it to compete with active, GTP-bound Ras for binding sites on the plasma membrane, dislodging Ras and leading to its degradation [1] [2]. It also directly inhibits the mTORC1 complex by disrupting its interaction with raptor [1]. This dual action blocks signals for cell proliferation and survival.

  • This compound Mechanism: Its primary target is Protein Kinase C-alpha (PKC-α) [3]. By inhibiting PKC-α, this compound reduces the phosphorylation and activation of its downstream effectors, including ERK1/2 and Akt, which are key players in the Ras signaling network but are inhibited here independently of Ras mutational status [3].

Experimental Models and Protocols

Here is a summary of the key experimental methodologies used to generate the data for these compounds.

Compound Cell Lines Used Key In Vivo Protocol & Dosing

| This compound | H226 (non-small cell lung cancer, non-Ras-mutated) [3] | Model: H226 xenograft in nude mice [3] Dosing: 1 mg/kg, administered via intraperitoneal (IP) injection [3] | | Salirasib | Hepatocarcinoma: HepG2, Huh7, Hep3B [1] [4] Pancreatic: Panc-1 [5] Lung: A549, H23, HTB54, H1299, HTB58 [6] | Model: Subcutaneous xenografts in nude mice (e.g., HepG2, Panc-1) [1] [5] Dosing: 40-80 mg/kg, administered orally (in 0.5% CMC or corn oil) or via IP injection [5] [6] |

Research Status and Context

  • Therapeutic Synergy: Research indicates that Salirasib has been studied in combination with other therapies, such as gemcitabine for pancreatic cancer, showing synergistic effects and no overlapping pharmacokinetics, which suggests potential for combination treatment regimens [5] [2] [7].
  • Drug Optimization: A 2023 study explored lipophilic modifications of salirasib to enhance its antiproliferative and antimigratory activity, indicating that this remains an active area of research for improving its drug-like properties [8].
  • Clinical Translation: Salirasib has progressed to clinical trials in humans. An LC-MS/MS method for determining its concentration in human plasma has been developed and used in clinical studies, with patients receiving doses of 400 mg twice daily [9] [7].
  • For targeting Ras-driven or mTOR-dependent tumors (e.g., HCC, pancreatic cancer, certain lung cancers), salirasib is the supported and clinically explored candidate.
  • For investigating PKC-α inhibition in non-Ras-mutated cancers, This compound presents a novel preclinical compound with demonstrated in vivo efficacy.

References

MT477 validation in non-Ras mutated models

Author: Smolecule Technical Support Team. Date: February 2026

MT477 Experimental Data Summary

The table below summarizes the experimental findings for this compound in a non-Ras mutated model, as reported in a 2011 publication [1].

Aspect Experimental Findings for this compound
Cancer Model H226 non-small cell lung cancer (non-Ras mutated) xenograft in mice [1]
Proposed Mechanism Direct inhibition of PKC-α, leading to inhibition of downstream ERK1/2 and Akt, and induction of apoptosis [1]
In Vivo Efficacy Tumor size 62.1 ± 15.3% smaller than in control mice after continuous intraperitoneal treatment [1]
Toxicity Profile Blood serum chemistry showed minimal toxicity in mice [1]
Key Signaling Pathways PKC-α → ERK1/2, Akt → Apoptosis [1]

Experimental Protocol from Preclinical Study

The following methodology details the key in vivo experiment from the identified study [1]:

  • In Vivo Xenograft Model: The study used an H226 tumor xenograft model in mice. H226 is a human non-small cell lung cancer cell line that is non-Ras-mutated [1].
  • Treatment Protocol: Mice received continuous treatment with this compound administered via intraperitoneal injection at a dose of 1 mg/kg [1].
  • Efficacy Assessment: Tumor growth was monitored and measured over time, with the final tumor size in treated mice compared to that in the control group [1].
  • Toxicity Evaluation: Blood serum chemistry analyses were performed to assess signs of organ damage or systemic toxicity [1].
  • Mechanism Investigation: The biological effects on PKC-α and downstream signaling proteins (ERK1/2, Akt) were determined, and apoptosis was assessed in cultured H226 cells [1].

This compound Mechanism of Action and Experimental Workflow

The proposed signaling pathway and key experimental steps from the preclinical study are illustrated below.

This compound This compound PKCa PKC-α This compound->PKCa Inhibits ERK ERK1/2 PKCa->ERK Inhibits Downstream Akt Akt PKCa->Akt Inhibits Downstream Apoptosis Apoptosis ERK->Apoptosis Induces Akt->Apoptosis Induces

Step1 1. Establish H226 Xenograft Model Step2 2. Administer this compound (1 mg/kg, i.p.) Step1->Step2 Step3 3. Monitor Tumor Growth Over Time Step2->Step3 Step4 4. Analyze Efficacy (Tumor Size/Weight) Step3->Step4 Step5 5. Evaluate Toxicity (Blood Serum Chemistry) Step3->Step5 Step6 6. Investigate Mechanism (In Vitro Assays) Step3->Step6

Current Development Status and Context

It is important to note the context of this data. The most specific experimental results for this compound in non-Ras mutated models are from a 2011 study [1]. According to current drug development databases, this compound remains in the discovery phase for indications like non-small cell lung cancer and pancreatic cancer, and has not yet advanced to clinical trials [2]. This indicates that while the preclinical data is promising, its efficacy and safety in humans are unknown.

A separate 2008 study also investigated this compound but focused on Ras-mutated cancer cells (A549 and MiaPaCa-2), where it also showed potent antiproliferative effects and in vivo tumor growth inhibition [3]. This suggests this compound may have a broader mechanism of action beyond just non-Ras mutated contexts.

How to Proceed with Research

The available data provides a solid foundation for your comparison guide, but given the time elapsed since the key study, you may need more context.

  • For a Direct Comparison: You can present the data from the 2011 study [1] as a documented case of this compound's efficacy in a non-Ras mutated model. Acknowledging that it is a single, older preclinical study is important for objectivity.
  • To Find Alternatives: To compare this compound with other PKC inhibitors or apoptosis-inducing agents, you would need to search for specific alternatives. Using databases like PubMed or PatSnap Synapse [2] with search terms such as "PKC-alpha inhibitor," "non-Ras mutated cancer," and "apoptosis inducer" could yield comparable data for other compounds.

References

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Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

15

Exact Mass

718.09608792 g/mol

Monoisotopic Mass

718.09608792 g/mol

Heavy Atom Count

48

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Ouelaa-Benslama R, De Wever O, Hendrix A, Sabbah M, Lambein K, Land D, Prévost G, Bracke M, Hung MC, Larsen AK, Emami S, Gespach C. Identification of a GαGβγ, AKT and PKCα signalome associated with invasive growth in two genetic models of human breast cancer cell epithelial-to-mesenchymal transition. Int J Oncol. 2012 Jul;41(1):189-200. doi: 10.3892/ijo.2012.1457. Epub 2012 Apr 30. PubMed PMID: 22552300.
2: Jasinski P, Zwolak P, Terai K, Vogel RI, Borja-Cacho D, Dudek AZ. MT477 acts in tumor cells as an AURKA inhibitor and strongly induces NRF-2 signaling. Anticancer Res. 2011 Apr;31(4):1181-7. PubMed PMID: 21508363.
3: Jasinski P, Zwolak P, Terai K, Borja-Cacho D, Dudek AZ. PKC-alpha inhibitor MT477 slows tumor growth with minimal toxicity in in vivo model of non-Ras-mutated cancer via induction of apoptosis. Invest New Drugs. 2011 Feb;29(1):33-40. doi: 10.1007/s10637-009-9330-9. Epub 2009 Oct 1. PubMed PMID: 19795097.
4: Jasinski P, Zwolak P, Terai K, Dudek AZ. Novel Ras pathway inhibitor induces apoptosis and growth inhibition of K-ras-mutated cancer cells in vitro and in vivo. Transl Res. 2008 Nov;152(5):203-12. doi: 10.1016/j.trsl.2008.09.001. Epub 2008 Oct 11. PubMed PMID: 19010291.
5: Jasinski P, Welsh B, Galvez J, Land D, Zwolak P, Ghandi L, Terai K, Dudek AZ. A novel quinoline, MT477: suppresses cell signaling through Ras molecular pathway, inhibits PKC activity, and demonstrates in vivo anti-tumor activity against human carcinoma cell lines. Invest New Drugs. 2008 Jun;26(3):223-32. Epub 2007 Oct 24. PubMed PMID: 17957339.

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